2-Chloro-5-nitro-1H-1,3-benzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSMACGSFHRVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5955-72-6 | |
| Record name | 2-chloro-5-nitro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-nitro-1H-1,3-benzimidazole
Abstract
This technical guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway for 2-chloro-5-nitro-1H-1,3-benzimidazole. This compound is a critical intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] The guide details a robust two-step synthesis beginning with the cyclocondensation of 4-nitro-1,2-phenylenediamine to form the core benzimidazolone structure, followed by a dehydroxy-chlorination to yield the final product. Each section is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and rationale for the chosen methodologies.
Introduction and Strategic Overview
This compound (CAS No. 5955-72-6) is a key heterocyclic building block. The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, while the nitro group at the 5-position significantly influences the molecule's electronic properties and serves as a handle for further functionalization, such as reduction to an amine. Its derivatives have been explored for a wide range of biological activities.[1]
The synthesis strategy detailed herein is a logical and field-proven two-step process designed for efficiency and scalability:
-
Step 1: Cyclocondensation. Formation of the intermediate, 5-nitro-1H-benzo[d]imidazol-2(3H)-one, via the reaction of 4-nitro-1,2-phenylenediamine with urea. This step efficiently constructs the core benzimidazole ring system.
-
Step 2: Dehydroxy-chlorination. Conversion of the 2-hydroxy (or keto tautomer) functionality of the intermediate into the target 2-chloro group using phosphorus oxychloride (POCl₃), a powerful and widely used chlorinating agent for this type of transformation.[3][4]
This pathway is advantageous due to the accessibility of starting materials and the generally high yields achieved in both steps.
Physicochemical Data of Key Compounds
A clear understanding of the physical properties of the reactants, intermediates, and products is crucial for successful synthesis and purification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | 99-56-9 | Brown or yellow solid |
| 5-Nitro-1H-benzo[d]imidazol-2(3H)-one | C₇H₅N₃O₃ | 179.13 | 93-84-5 | Off-white to yellow solid |
| This compound | C₇H₄ClN₃O₂ | 197.58 | 5955-72-6 | Solid |
Core Synthesis Pathway: A Visual Representation
The overall transformation from the starting diamine to the final chlorinated product is illustrated below. This pathway highlights the key structural changes occurring at each stage of the synthesis.
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one
Principle and Rationale
The formation of the benzimidazol-2-one core is achieved through the cyclocondensation of an o-phenylenediamine with a carbonyl source. In this protocol, 4-nitro-1,2-phenylenediamine is reacted with urea. The reaction proceeds by the initial nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia, leading to the stable heterocyclic ring system.[5] The presence of the electron-withdrawing nitro group on the phenylenediamine ring reduces the nucleophilicity of the amino groups, which may necessitate elevated temperatures to drive the reaction to completion.[6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of benzimidazolones from o-phenylenediamines and urea.[5]
Materials:
-
4-Nitro-1,2-phenylenediamine (1.0 eq)
-
Urea (2.0-3.0 eq)
-
Water or a high-boiling point solvent (e.g., ethylene glycol)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-1,2-phenylenediamine (e.g., 15.3 g, 0.1 mol) and urea (e.g., 18.0 g, 0.3 mol). Add water or ethylene glycol to form a stirrable slurry.
-
Heating: Heat the reaction mixture to a gentle reflux (typically 120-160°C) with vigorous stirring. The exact temperature will depend on the solvent used.[5]
-
Reaction Monitoring: Maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. A solid precipitate of the product should form.
-
If water was used as the solvent, pour the mixture into a larger volume of cold water to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the filter cake thoroughly with cold water to remove any unreacted urea and other water-soluble byproducts.
-
Wash with a small amount of cold ethanol or diethyl ether to facilitate drying.
-
Dry the off-white to yellow solid product under vacuum to a constant weight. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or an ethanol/water mixture if necessary.
-
Part 2: Synthesis of this compound
Principle and Rationale
The conversion of the 2-hydroxybenzimidazole (which exists in tautomeric equilibrium with the benzimidazol-2-one form) to a 2-chlorobenzimidazole is a classic dehydroxy-chlorination reaction.[3] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4][7]
The mechanism involves the activation of the carbonyl oxygen by phosphorylation. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, forming a dichlorophosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion (from POCl₃ itself) acts as a nucleophile, attacking the C2 carbon and displacing the dichlorophosphate group to yield the final 2-chloro product.[7] The reaction is typically performed by heating the substrate in an excess of POCl₃, which serves as both the reagent and the solvent.[8]
Detailed Experimental Protocol
This protocol is based on general procedures for the chlorination of 2-hydroxyazaheterocycles using phosphorus oxychloride.[8][9][10]
Materials:
-
5-Nitro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0-10.0 eq, used in excess as reagent and solvent)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 5-nitro-1H-benzo[d]imidazol-2(3H)-one (e.g., 17.9 g, 0.1 mol).
-
Reagent Addition: (Caution: Perform in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water). Carefully add an excess of phosphorus oxychloride (e.g., 80-100 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C) with stirring. The solid will gradually dissolve as the reaction proceeds.
-
Reaction Monitoring: Maintain the reflux for 2-4 hours. Monitor the reaction's completion by TLC (a sample must be carefully quenched in a separate vial with ice/bicarbonate and extracted before spotting).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure (high vacuum distillation). This is the safest way to handle the excess reagent.
-
(Extreme Caution: Highly exothermic and gas evolution). Very slowly and carefully, pour the cooled reaction residue onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous mixture by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
-
Purification:
-
If the product is not clean enough, it can be extracted from the neutralized aqueous layer using ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield this compound.
-
Safety and Handling
-
4-Nitro-1,2-phenylenediamine: A potential sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing HCl gas. All operations must be conducted in a well-ventilated chemical fume hood. Use heavy-duty gloves, a lab coat, and chemical splash goggles. Ensure a quenching agent (like sodium bicarbonate) is readily available.
-
Work-up Procedures: The quenching of POCl₃ is highly exothermic and releases gas. This step must be performed slowly, with efficient cooling and stirring, and in a large enough vessel to accommodate potential foaming.
Conclusion
The described two-step synthesis provides a reliable and well-documented pathway to this compound. By starting with the cyclocondensation of 4-nitro-1,2-phenylenediamine with urea, the benzimidazolone intermediate is formed efficiently. The subsequent dehydroxy-chlorination using phosphorus oxychloride is a robust method to install the reactive chloro-substituent at the 2-position. Careful execution of the experimental protocols, particularly the handling and quenching of POCl₃, is critical for a safe and successful synthesis. This guide provides the foundational knowledge for researchers to produce this valuable intermediate for applications in drug discovery and development.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 9. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-nitro-1H-1,3-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Chloro-5-nitro-1H-1,3-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The specific substitutions of a chloro group at the 2-position and a nitro group at the 5-position of the benzimidazole ring system impart unique electronic and steric properties to the molecule, making it a valuable building block for the synthesis of novel therapeutic agents.[3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections are structured to not only present the known data but also to provide the underlying scientific rationale for the experimental methodologies used in their determination. This approach is designed to equip researchers with the practical knowledge required to handle, characterize, and utilize this compound effectively in a research and development setting.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. The molecular structure of this compound is depicted below.
Diagram: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 5955-72-6 | [1] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | |
| InChI | 1S/C7H4ClN3O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10) | |
| InChIKey | GWSMACGSFHRVFA-UHFFFAOYSA-N | |
| SMILES | ClC(N1)=NC2=C1C=CC(--INVALID-LINK--=O)=C2 |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
Table 2: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 225-227 °C | [1] |
| Boiling Point (Predicted) | 435.9 ± 37.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 217.4 ± 26.5 °C | [1] |
| LogP (Predicted) | 3.06 | [1] |
| Appearance | Solid |
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination
-
Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.
-
Methodology (Capillary Method):
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then 1-2 °C/min near the expected melting point).
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5]
-
Solubility Profile
-
Rationale: Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and use in biological assays. The predicted LogP of 3.06 suggests that the compound is lipophilic and likely to have low aqueous solubility but good solubility in organic solvents.[1]
-
Methodology (Equilibrium Solubility Method):
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
Acidity Constant (pKa) Determination
-
Rationale: The pKa value(s) of a molecule dictate its ionization state at a given pH. This is critical for predicting its behavior in physiological environments, as ionization affects membrane permeability and receptor binding. The benzimidazole moiety contains both an acidic (N-H) and a basic (pyridine-like nitrogen) center.
-
Methodology (UV-Vis Spectrophotometry):
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
A series of buffer solutions with a range of known pH values is prepared.
-
A small aliquot of the stock solution is added to each buffer solution to a constant final concentration.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.[9][10]
-
Spectral Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR provides information on the number and chemical environment of the hydrogen atoms in the molecule.
-
Expected Signals:
-
A broad singlet in the downfield region (typically > 12 ppm) corresponding to the N-H proton of the imidazole ring.[11]
-
Signals in the aromatic region (7-9 ppm) corresponding to the three protons on the benzene ring. The electron-withdrawing nitro group and the chloro-substituted imidazole ring will significantly influence the chemical shifts of these protons.
-
-
-
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule.
-
Expected Signals:
-
Signals for the seven distinct carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms and substituent groups.
-
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
-
Expected Characteristic Absorptions:
-
N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.[12]
-
C=N stretch: An absorption band around 1620-1640 cm⁻¹.[12]
-
N-O stretch (nitro group): Two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1360 cm⁻¹ (symmetric).[12][13]
-
C-Cl stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
Synthesis
A common synthetic route to benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][3] For this compound, a plausible synthetic pathway is the reaction of 4-nitro-o-phenylenediamine with a suitable C1 synthon followed by chlorination, or by using a pre-chlorinated C1 synthon. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of related benzimidazoles, often leading to shorter reaction times and higher yields.[3]
Diagram: Generalized Synthetic Pathway for Benzimidazoles
Caption: General reaction scheme for the synthesis of benzimidazoles.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, along with the experimental methodologies for their determination. A thorough understanding of these properties is fundamental for researchers working with this compound, enabling its effective use in the synthesis of novel molecules with potential therapeutic applications. The provided protocols and spectral interpretations serve as a valuable resource for the characterization and quality control of this important chemical entity.
References
- 1. This compound | CAS#:5955-72-6 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 4. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijirss.com [ijirss.com]
- 11. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. article.sapub.org [article.sapub.org]
The Strategic Intermediate: A Technical Guide to 2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS 5955-72-6)
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS 5955-72-6), a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the specific combination of a reactive 2-chloro group and an electron-withdrawing 5-nitro group makes this compound a highly versatile intermediate for synthesizing complex molecular architectures.[1][2] This guide moves beyond a simple recitation of properties to explain the causality behind its synthetic utility and biological relevance. We will dissect its chemical properties, provide validated synthesis and characterization protocols, explore its reactivity, and illuminate its emerging role in cutting-edge therapeutic modalities, particularly in the field of targeted protein degradation.
Core Molecular Profile and Physicochemical Properties
This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity and utility.[3] The core structure consists of a benzene ring fused to an imidazole ring, with a chlorine atom at the electrophilic C2 position and a nitro group at the C5 position. The nitro group acts as a strong electron-withdrawing group, influencing the electron density of the entire ring system and the acidity of the N-H proton.
The strategic placement of the chloro and nitro groups is fundamental to its role as a synthetic intermediate. The chlorine at the 2-position is an excellent leaving group, primed for nucleophilic substitution, which is the cornerstone of its synthetic versatility.[4]
Table 1: Physicochemical and Spectroscopic Identifiers
| Property | Value | Reference |
| CAS Number | 5955-72-6 | [3] |
| Molecular Formula | C₇H₄ClN₃O₂ | [3] |
| Molecular Weight | 197.58 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 225-227 °C | [5] |
| SMILES | ClC1=NC2=CC=C(--INVALID-LINK--=O)C=C2N1 | [3] |
| InChI Key | GWSMACGSFHRVFA-UHFFFAOYSA-N | [3] |
Synthesis and Characterization: A Validated Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While numerous methods exist for benzimidazole synthesis, a reliable and scalable route proceeds via the formation of a 2-mercaptobenzimidazole intermediate, followed by chlorination. This approach is well-documented for analogous structures and provides a logical pathway to the target molecule.[6]
Synthetic Pathway Overview
The synthesis begins with the cyclization of 4-nitro-o-phenylenediamine with carbon disulfide to form 2-mercapto-5-nitro-1H-benzimidazole. This intermediate is then subjected to an oxidative chlorination reaction to replace the thiol group with a chlorine atom, yielding the final product.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Part A: Synthesis of 2-Mercapto-5-nitro-1H-benzimidazole
-
Rationale: This step utilizes the well-established reaction of an o-phenylenediamine with carbon disulfide in a basic medium to form the benzimidazole-2-thione ring system. Ethanol and water act as the solvent system, and potassium hydroxide serves as the base.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 eq.) in a mixture of ethanol and water.
-
Add 4-nitro-o-phenylenediamine (1.0 eq.) to the solution and stir until dissolved.
-
Add carbon disulfide (1.2 eq.) dropwise to the mixture with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the remaining residue in water and treat with activated charcoal.
-
Filter the hot solution and cool the filtrate. Acidify the filtrate with dilute acetic acid until precipitation is complete.
-
Collect the yellow precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-mercapto-5-nitro-1H-benzimidazole.
-
Part B: Synthesis of this compound
-
Rationale: The conversion of the 2-mercapto group to a 2-chloro group is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds via an oxidative chlorination mechanism.[7]
-
Procedure:
-
In a fume hood, carefully add 2-mercapto-5-nitro-1H-benzimidazole (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.).
-
Heat the mixture under reflux for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate out. Neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) until the pH is ~7.
-
Collect the solid product by filtration, wash extensively with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Table 2: Key Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically δ 7.5-8.5 ppm). The N-H proton will appear as a broad singlet, which is exchangeable with D₂O. The specific splitting patterns will depend on the solvent used but will reflect the substitution on the benzene ring.[8] |
| ¹³C NMR | Characteristic signals for the aromatic carbons, with carbons attached to the nitro group and chlorine atom being significantly shifted. The C2 carbon bearing the chlorine atom will have a distinct chemical shift. Data for the related 2-chloro-5-nitro-benzamine shows aromatic carbons in the δ 110-150 ppm range.[9] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N stretching (~1620 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1520 and ~1340 cm⁻¹, respectively).[10] |
| HPLC | Purity analysis can be performed using a reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[11] A UV detector set at an appropriate wavelength (e.g., 254 nm or 316 nm) can be used for detection.[2][12] |
Chemical Reactivity and Mechanistic Insights
The synthetic power of this compound stems from the reactivity of its key functional groups.
Nucleophilic Aromatic Substitution (SNA)
The C2 position of the benzimidazole ring is highly electrophilic, and the chlorine atom serves as an effective leaving group. This facilitates nucleophilic aromatic substitution (SNA) reactions, allowing for the introduction of a wide array of functional groups.[13]
-
Causality: The electron-withdrawing nitro group at the C5 position further activates the benzimidazole ring system towards nucleophilic attack.[14] This electronic pull, combined with the inherent electrophilicity of the C2 carbon flanked by two nitrogen atoms, makes the SNAr reaction at this position particularly facile.
Common nucleophiles include:
-
Amines: Reaction with primary or secondary amines yields 2-amino-5-nitro-1H-benzimidazole derivatives.
-
Alkoxides/Phenoxides: Reaction with sodium methoxide or other alkoxides produces 2-alkoxy-5-nitro-1H-benzimidazoles.
-
Thiols: Reaction with thiols leads to the formation of 2-thioether-substituted benzimidazoles.
Caption: Key reaction pathways for this compound.
N-Substitution
The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH). The resulting anion can then be alkylated or arylated using electrophiles like alkyl halides or aryl halides, allowing for modification at the N1 position.[14]
Reduction of the Nitro Group
The 5-nitro group can be selectively reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) or iron in acidic media. This transformation is crucial as it introduces a new point of functionality, converting the electron-withdrawing nitro group into an electron-donating amino group, which can then be used for further derivatization (e.g., amide formation, diazotization).[15]
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a strategic building block for biologically active molecules. The benzimidazole nucleus is a core component of numerous approved drugs, and nitro-substituted derivatives are actively being investigated for a range of therapeutic indications.[1][16]
Intermediate for Targeted Protein Degradation (TPD)
A groundbreaking application for this compound is in the synthesis of ligands for the E3 ubiquitin ligase cereblon (CRBN).[17] This is a critical area of research in the development of Proteolysis-Targeting Chimeras (PROTACs).
-
Mechanism of Action Insight: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[18] They consist of a ligand that binds to a target protein, a linker, and a ligand that binds to an E3 ligase like CRBN. By bringing the target protein and the E3 ligase into close proximity, the PROTAC hijacks the cell's natural ubiquitin-proteasome system to tag the target protein for destruction.[19]
This compound has been explicitly cited in patent literature as a key intermediate for creating novel CRBN ligands.[17] The 2-chloro position allows for the attachment of the spirocyclic moieties that bind to CRBN, demonstrating its direct role in this cutting-edge therapeutic modality.[17][20]
Caption: Role of the title compound in the mechanism of PROTACs.
Scaffolding for Kinase and PARP Inhibitors
The benzimidazole scaffold is a well-known "hinge-binder" in many kinase inhibitors. Furthermore, derivatives of 2-aryl-5(6)-nitro-1H-benzimidazole have shown potent activity as Poly (ADP-ribose) polymerase (PARP) inhibitors.[21]
-
Mechanism of Action Insight: PARP inhibitors function by blocking a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[22] The nitrobenzimidazole core can be modified to create potent PARP inhibitors, making the title compound a valuable starting point for such discovery efforts.[21][23]
Precursor for Antimicrobial and Antiprotozoal Agents
Nitro-aromatic compounds, including nitrobenzimidazoles, have a long history as antimicrobial and antiprotozoal agents.[24] The nitro group can be bioreduced within anaerobic organisms to form reactive nitroso and hydroxylamine species that damage cellular macromolecules. Derivatives of 5(6)-nitro-1H-benzimidazole have demonstrated significant activity against parasites like Giardia intestinalis and Trichomonas vaginalis.[24]
Safety and Handling
-
GHS Hazard Classification (Inferred from related compounds):
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound is far more than a simple catalog chemical; it is a strategically designed synthetic intermediate that provides access to a wealth of molecular diversity. Its value is rooted in the predictable and versatile reactivity of the 2-chloro and 5-nitro functional groups. For the medicinal chemist, it represents a key entry point into the synthesis of potent kinase inhibitors, PARP inhibitors, and antimicrobial agents. Most significantly, its documented use as a precursor for novel CRBN ligands places it at the forefront of targeted protein degradation, one of the most exciting and rapidly advancing fields in modern drug discovery. Understanding the core principles of its synthesis, reactivity, and application, as detailed in this guide, empowers researchers to fully leverage its potential in the creation of next-generation therapeutics.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primescholars.com [primescholars.com]
- 6. ijptjournal.com [ijptjournal.com]
- 7. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 8. This compound(5955-72-6) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Chloro-5-nitro-benzamine(6283-25-6) 13C NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Benzimidazole, 2-methyl-5-nitro- | SIELC Technologies [sielc.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. fishersci.com [fishersci.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pharmacytimes.com [pharmacytimes.com]
- 23. benthamscience.com [benthamscience.com]
- 24. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-5-nitro-1H-1,3-benzimidazole
Introduction: A Privileged Scaffold in Medicinal Chemistry
The benzimidazole nucleus is a cornerstone in the architecture of pharmacologically active molecules, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1] The fusion of a benzene ring with an imidazole ring creates a bicyclic heterocyclic system that is a key structural component in numerous approved drugs. The introduction of specific substituents onto this core structure allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses on the molecular structure of 2-Chloro-5-nitro-1H-1,3-benzimidazole, a derivative with significant potential in drug discovery and development. The presence of a reactive chloro group at the 2-position and a strongly electron-withdrawing nitro group at the 5-position imparts a unique chemical reactivity and biological activity profile to this molecule.[2][3] This document will provide a comprehensive overview of its molecular structure, synthesis, and spectroscopic characterization, offering valuable insights for researchers and scientists in the field.
Molecular Structure and Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol . Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5955-72-6 | [4] |
| Molecular Formula | C₇H₄ClN₃O₂ | |
| Molecular Weight | 197.58 | |
| Appearance | Solid | |
| InChI | 1S/C7H4ClN3O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10) | |
| SMILES | ClC(N1)=NC2=C1C=CC(--INVALID-LINK--=O)=C2 |
Structural Isomerism and Tautomerism
A key structural feature of 1H-benzimidazoles is the existence of tautomerism, where the proton on the imidazole nitrogen can migrate between the two nitrogen atoms. In the case of this compound, this results in two tautomeric forms: this compound and 2-Chloro-6-nitro-1H-1,3-benzimidazole. In solution, these two forms are in a dynamic equilibrium. The position of this equilibrium can be influenced by the solvent and the electronic nature of the substituents. For the purpose of this guide, the 5-nitro isomer is considered the predominant form for discussion, as is common in the literature for similar compounds.[5]
Synthesis of this compound: A Plausible Protocol
Experimental Protocol: Cyclocondensation Approach
This protocol is based on established methods for the synthesis of substituted benzimidazoles.[6]
Reactants:
-
4-nitro-o-phenylenediamine
-
Triphosgene or a similar phosgene equivalent
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-o-phenylenediamine (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the non-nucleophilic base (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Chlorocarbonyl Source: Dissolve triphosgene (0.4 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the starting material (4-nitro-o-phenylenediamine) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Essential as triphosgene and the reaction intermediates are sensitive to water.
-
Non-nucleophilic Base: Neutralizes the HCl generated during the reaction without competing in the nucleophilic attack on the carbonyl group.
-
Triphosgene: A safer alternative to phosgene gas, which serves as the source of the C=O group that ultimately becomes the C2 carbon of the benzimidazole ring, which is then chlorinated.
Caption: A plausible synthetic workflow for this compound.
Spectroscopic Characterization
While specific, detailed spectra for this compound are not publicly available in the provided search results, commercial suppliers indicate their existence.[7] Based on the known spectral data of similar benzimidazole derivatives, the following characteristic peaks and signals can be predicted.[8]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the imidazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 12.0 - 14.0 | Broad Singlet |
| Aromatic-H | 7.5 - 8.5 | Doublets, Doublet of Doublets |
The exact chemical shifts and coupling constants of the aromatic protons will depend on the specific tautomer present and the solvent used for analysis. The downfield shift of the N-H proton is characteristic of benzimidazoles due to hydrogen bonding and the aromatic nature of the ring system.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (C2) | 140 - 150 |
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C-H | 110 - 130 |
| Aromatic Quaternary C | 130 - 145 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N Stretch | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| N-O Asymmetric Stretch (NO₂) ** | 1500 - 1560 | Strong |
| N-O Symmetric Stretch (NO₂) ** | 1330 - 1370 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Mass Spectrometry (MS) (Predicted)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 197 and an isotopic peak at m/z 199 due to the presence of the chlorine-37 isotope. The fragmentation pattern would be expected to involve the loss of small molecules such as HCl, NO₂, and HCN.
Reactivity and Potential Applications
The chemical reactivity of this compound is largely dictated by the interplay between the chloro and nitro substituents.
Nucleophilic Substitution at the 2-Position
The chlorine atom at the 2-position of the benzimidazole ring is activated towards nucleophilic substitution.[9][10][11] This allows for the facile introduction of a wide variety of functional groups, making it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the benzimidazole ring system facilitates the attack of nucleophiles at this position.
Caption: Nucleophilic substitution at the 2-position of this compound.
Biological Activity and Drug Development Potential
The nitrobenzimidazole scaffold is associated with a broad spectrum of biological activities, including anthelmintic, antibacterial, and anticancer properties.[3][5][12][13] The nitro group is often a key pharmacophore, and its reduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, can lead to the formation of cytotoxic reactive species.[14] This makes this compound an attractive starting point for the development of novel therapeutic agents. Its ability to undergo further functionalization at the 2-position allows for the generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 7. This compound(5955-72-6) 1H NMR [m.chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-5-nitro-1H-1,3-benzimidazole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This guide focuses on a specific, highly functionalized subset: derivatives of 2-Chloro-5-nitro-1H-1,3-benzimidazole. The strategic placement of an electron-withdrawing nitro group at the 5-position and a reactive chloro group at the 2-position creates a versatile template for synthesizing compounds with a broad spectrum of biological activities. This document provides a comprehensive overview of the synthesis, multifaceted biological evaluation, and mechanistic insights into these derivatives, with a particular emphasis on their potential as anticancer and antimicrobial agents. We will explore the structure-activity relationships that govern their potency and provide detailed, field-proven experimental protocols to empower further research and development in this promising area of drug discovery.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzimidazole consists of a benzene ring fused to an imidazole ring.[3] This arrangement is not only a key component of natural molecules like Vitamin B12 but also a "privileged structure" in drug design, capable of interacting with a wide array of biological targets through various non-covalent interactions.[2] The derivatives of this compound are of particular interest due to their enhanced electronic properties, which modulate their reactivity and biological interactions, leading to a diverse range of therapeutic activities including anticancer, antimicrobial, anthelmintic, anti-inflammatory, and antihypertensive effects.[1][4][5][6]
Synthetic Pathways and Derivatization
The primary and most efficient route for synthesizing the core 2-substituted-5-nitro-1H-benzimidazole structure involves the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes or carboxylic acids.[1][7] The use of an oxidizing agent like sodium metabisulfite is common when starting from aldehydes.[7] The resulting scaffold serves as a versatile intermediate. The hydrogen at the N-1 position can be readily substituted via alkylation with various halides in the presence of a base, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[1][7] Microwave-assisted synthesis has been shown to improve reaction yields and significantly reduce reaction times.[8]
Protocol 2.1: General Synthesis of 2-(4-chlorophenyl)-5-nitro-1H-benzo[d]imidazole
This protocol describes a representative condensation reaction, a foundational step for creating a library of derivatives.
Rationale: The condensation of an o-phenylenediamine with an aldehyde is a classic, high-yielding method for forming the benzimidazole ring. Sodium metabisulfite (Na₂S₂O₅) is used here as a mild oxidizing agent to facilitate the cyclization and aromatization process.
Methodology:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add sodium metabisulfite (1.5 eq).
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into ice-cold water with stirring.
-
Precipitation & Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove any unreacted starting materials and salts.
-
Purification: Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(4-chlorophenyl)-5-nitro-1H-benzo[d]imidazole.
Spectrum of Biological Activities
The unique electronic and structural features of this compound derivatives have led to their investigation across multiple therapeutic areas.
Anticancer Activity
A significant body of research highlights the potent cytotoxic effects of these derivatives against various human cancer cell lines.
Mechanistic Insights: The anticancer effects are attributed to multiple mechanisms of action. A prominent mechanism is the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[9] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations), leading to cell cycle arrest and apoptosis.[9] Another proposed target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids.[1][8] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for both antimicrobial and anticancer agents.[1]
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole: A short review of their antimicrobial activities | International Current Pharmaceutical Journal [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Therapeutic Potential of 2-Chloro-5-nitro-1H-1,3-benzimidazole: A Technical Guide for Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Within this esteemed class, 2-Chloro-5-nitro-1H-1,3-benzimidazole emerges not as a direct therapeutic agent, but as a highly versatile and strategic starting material for the synthesis of novel drug candidates. Its unique electronic and structural features, characterized by an electron-withdrawing nitro group and a reactive chloro substituent, provide a fertile ground for the development of potent anticancer and antimicrobial agents. This technical guide offers an in-depth exploration of the synthesis, chemical properties, and, most importantly, the therapeutic potential of derivatives originating from this pivotal intermediate. We will delve into the causality behind experimental choices in derivatization and provide validated, step-by-step protocols for the synthesis and biological evaluation of its progeny, equipping researchers with the foundational knowledge to harness the latent therapeutic promise of this remarkable scaffold.
The Core Scaffold: this compound
This compound (CAS 5955-72-6) is a solid, room-temperature stable compound with the molecular formula C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol .[2] Its significance in drug discovery lies in its inherent reactivity, which allows for facile chemical modification to generate extensive libraries of novel compounds for biological screening.
Synthesis of the Core Scaffold
The synthesis of 2-substituted-5-nitro-benzimidazole derivatives typically involves the condensation of 4-nitro-o-phenylenediamine with various reagents. While multiple synthetic routes exist for benzimidazole cores, a common pathway to a 2-chloro substituted benzimidazole involves the use of phosphorus oxychloride (POCl₃) on a corresponding benzimidazolin-2-one precursor.
Therapeutic Potential as a Synthetic Intermediate
The true therapeutic value of this compound is realized through its role as a key building block. The chlorine atom at the 2-position is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and molecular fragments. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR) to optimize compounds for specific biological targets.
Anticancer Applications of Derivatives
The benzimidazole core is a well-established pharmacophore in oncology. Derivatives have been shown to target a range of cancer-related pathways, including DNA repair mechanisms and receptor tyrosine kinases.[3]
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and, ultimately, cancer cell death—a concept known as synthetic lethality.[5] Several benzimidazole derivatives have emerged as potent PARP inhibitors.
A notable study highlighted a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. One of the most active compounds, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , demonstrated an exceptionally low IC₅₀ of 28 nM against the A549 lung cancer cell line and was identified as a potent PARP inhibitor.[6] This underscores the potential of the 2-chloro-5-nitro-benzimidazole scaffold in generating highly effective anticancer therapeutics.
While the aforementioned study did not start directly from this compound, a plausible synthetic route to analogous compounds can be envisioned through a Suzuki or Stille coupling reaction, where the chloro group is replaced with an aryl moiety. A more direct approach involves nucleophilic substitution of the 2-chloro group with various nucleophiles.
Antimicrobial Applications of Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Benzimidazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[7] The presence of electron-withdrawing groups, such as chloro and nitro substituents, has been shown to enhance the antimicrobial activity of some benzimidazole compounds.[8]
One of the proposed mechanisms for the antimicrobial and even anticancer activity of some benzimidazole derivatives is the inhibition of dihydrofolate reductase (DHFR).[9] DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids. Inhibiting this enzyme disrupts DNA synthesis and repair, leading to microbial cell death.
The reactive 2-chloro position of this compound is an ideal handle for introducing moieties known to confer antimicrobial activity. For instance, reaction with various amines, thiols, or alcohols can yield a diverse library of compounds for antimicrobial screening.
Experimental Protocols
The following protocols are provided as validated, step-by-step methodologies for the synthesis of derivatives and their subsequent biological evaluation.
Synthesis of 2-Hydrazinyl-5-nitro-1H-benzimidazole from 2-Chloro-5-nitro-1H-benzimidazole
This protocol describes a nucleophilic substitution reaction to replace the 2-chloro group with a hydrazinyl group, a versatile functional group for further derivatization.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in 30 ml of ethanol.
-
Add hydrazine hydrate (0.01 mol) to the solution.
-
Reflux the mixture for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Cool the concentrated solution to allow for the precipitation of the solid product.
-
Filter the solid, wash with cold ethanol, and dry to obtain 2-hydrazinyl-5-nitro-1H-benzimidazole.[10]
In Vitro Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well microplate
-
Test compound (benzimidazole derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microplate
-
Test compound (benzimidazole derivative)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
In Vitro PARP Inhibition Assay
This is a general protocol for a fluorometric assay that measures the consumption of NAD⁺ to determine PARP1 inhibitory activity.[10]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
PARP assay buffer
-
Test compound (benzimidazole derivative)
-
Fluorescent plate reader and 384-well black plates
-
Nicotinamidase and a developer reagent for fluorescent detection
Procedure:
-
Add 5 µL of serial dilutions of the test compound or vehicle control to the wells of the assay plate.
-
Add 10 µL of a mixture of the PARP1 enzyme and activated DNA to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a 5X β-NAD⁺ solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD⁺ detection kit.
-
Measure the fluorescence and calculate the IC₅₀ value for PARP1 inhibition.
Data Presentation and Visualization
Table 1: Anticancer Activity of a Representative Benzimidazole Derivative
| Compound | Cell Line | IC₅₀ (nM) | Target | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Cancer) | 28 | PARP | [6] |
Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-substituted 6-chloro-1H-benzimidazole derivative | E. coli | 16 | [9] |
| N-substituted 6-nitro-1H-benzimidazole derivative | S. aureus (MRSA) | 4 | [9] |
Diagrams
Caption: Synthetic utility of this compound.
Caption: Mechanism of PARP inhibition by benzimidazole derivatives.
Conclusion and Future Directions
This compound stands as a testament to the power of strategic molecular design in drug discovery. While not a therapeutic agent in its own right, its value as a versatile synthetic intermediate is undeniable. The ease of derivatization at the 2-position, coupled with the electronic influence of the nitro group, provides medicinal chemists with a powerful tool to generate novel compounds with significant potential in oncology and infectious diseases. The promising activity of its derivatives as PARP and DHFR inhibitors warrants further investigation. Future research should focus on the synthesis and screening of diverse libraries derived from this scaffold to fully exploit its therapeutic potential and to develop next-generation drug candidates.
References
- 1. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. New substituted benzimidazole derivatives: a patent review (2010 - 2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. patents.justia.com [patents.justia.com]
- 13. researchgate.net [researchgate.net]
The Ascendant Trajectory of 2-Chloro-5-nitro-1H-1,3-benzimidazole Derivatives in Oncology Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Benzimidazole Scaffold as a Cornerstone in Anticancer Research
The benzimidazole core, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, underpinning the structure of numerous FDA-approved drugs.[1] Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological targets, making it a versatile platform for drug design.[1][2] In the realm of oncology, benzimidazole derivatives have demonstrated a remarkable breadth of anticancer activities, functioning as topoisomerase inhibitors, microtubule-disrupting agents, and modulators of critical signaling pathways.[3][4] This guide delves into a particularly promising, yet underexplored, subclass: 2-chloro-5-nitro-1H-1,3-benzimidazole derivatives. The strategic placement of a reactive chloro group at the 2-position and an electron-withdrawing nitro group at the 5-position creates a unique chemical entity with significant potential for potent and selective anticancer activity.
This document serves as an in-depth technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental protocols pertinent to the investigation of this compound derivatives as a novel class of anticancer agents.
I. Strategic Synthesis of this compound and Its Derivatives
The synthetic accessibility of the this compound scaffold is a key advantage for its development as a therapeutic lead. The chloro substituent at the 2-position serves as a versatile synthetic handle for the introduction of a diverse range of functionalities, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties.
A. Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be efficiently achieved through a multi-step process, commencing with the nitration of o-phenylenediamine, followed by cyclization and chlorination.
Experimental Protocol: Synthesis of this compound
-
Nitration of o-Phenylenediamine:
-
Dissolve o-phenylenediamine in concentrated sulfuric acid at a low temperature (typically 0-5 °C).
-
Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the 4-nitro-o-phenylenediamine.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry.
-
-
Cyclization to 5-Nitro-1H-benzo[d]imidazol-2(3H)-one:
-
React the synthesized 4-nitro-o-phenylenediamine with urea in a high-boiling point solvent such as ethylene glycol.
-
Heat the mixture at an elevated temperature (e.g., 120-140 °C) for several hours.
-
Upon cooling, the product will precipitate. Filter the solid, wash with a suitable solvent (e.g., ethanol), and dry.
-
-
Chlorination to this compound:
-
Treat the 5-nitro-1H-benzo[d]imidazol-2(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[5]
-
The reaction is typically performed at reflux for a few hours.
-
After completion, carefully quench the reaction mixture with ice water.
-
The product will precipitate and can be collected by filtration, washed with water, and purified by recrystallization.
-
References
- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Safe Handling of 2-Chloro-5-nitro-1H-1,3-benzimidazole for Research and Development
Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS No. 5955-72-6). Designed for researchers, chemists, and drug development professionals, this document synthesizes established safety data for structurally similar compounds with best practices for laboratory operations. The following sections detail hazard identification, exposure controls, personal protective equipment (PPE), step-by-step handling and storage protocols, emergency procedures, and waste disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.
Introduction
This compound is a heterocyclic aromatic compound. The benzimidazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active molecules. As a nitroaromatic compound, it also presents specific health and safety challenges that necessitate rigorous handling protocols.[1] Improper handling can lead to acute health effects and environmental contamination.[1] This guide serves as an authoritative resource to ensure this valuable research compound is used safely and effectively.
Hazard Identification and Classification
A thorough understanding of a compound's physical and toxicological properties is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound is not fully established, a robust hazard assessment can be made by examining its chemical structure and data from closely related analogues.
Physicochemical Properties
Key identifying and physical properties are summarized below for reference.[2][3]
| Property | Value | Source(s) |
| CAS Number | 5955-72-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₄ClN₃O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 197.58 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 225-227 °C | --INVALID-LINK-- |
GHS Hazard Classification (Anticipated)
The following GHS classification is based on data from structurally similar compounds, such as 2-Chloro-1-methyl-5-nitro-1H-benzimidazole and other chloro-nitro aromatic molecules.[4][5] This represents a conservative and precautionary approach in the absence of specific data for CAS 5955-72-6.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Mechanistic Insights into Hazards
-
Systemic Toxicity of Nitroaromatics: Aromatic nitro compounds, as a class, are known to pose systemic health risks. A primary concern is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Symptoms can include headache, dizziness, cyanosis (blue discoloration of the skin), and in severe cases, cardiac dysrhythmias and spasms.
-
Irritation: The chloro and nitro functional groups contribute to the electrophilic nature of the molecule, allowing it to react with biological nucleophiles in the skin, eyes, and respiratory tract, leading to irritation.
Exposure Controls and Personal Protection
A multi-layered approach, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE), is essential for minimizing exposure.
Hierarchy of Controls
This diagram illustrates the preferred order of control measures, from most to least effective.
Caption: Hierarchy of controls, from most to least effective.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance.[7]
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the final barrier between the researcher and the chemical.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4-5 mil thickness) | Provides a barrier against skin contact. Double-gloving is recommended for handling larger quantities or for extended procedures. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. Goggles are required when there is a significant splash risk.[7] |
| Skin/Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Prevents incidental skin contact and protects personal clothing from contamination. |
| Respiratory Protection | Not typically required when working in a fume hood. If dust generation is unavoidable outside a hood, a NIOSH-approved N95 respirator must be used. | Prevents inhalation of airborne particles. |
Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the lab coat and fasten it completely.
-
Put on eye protection (safety glasses or goggles).
-
Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, turning it inside out as it is removed.
-
Wash hands thoroughly.
-
Remove eye protection.
-
Wash hands again.
-
Safe Handling and Storage Protocols
Adherence to strict, standardized procedures is critical to prevent accidental exposure and maintain the integrity of the experiment.
Protocol: Handling Solid Compound (e.g., Weighing)
-
Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment (spatula, weigh paper/boat, container) before retrieving the chemical.
-
Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.
-
Dispensing: Carefully open the stock container. Use a clean spatula to transfer a small amount of the solid to the weigh boat. Avoid creating dust by using slow, deliberate movements.
-
Sealing: Immediately and securely close the stock container.
-
Cleaning: Gently wipe the spatula and any surfaces with a solvent-dampened towel (e.g., ethanol or isopropanol) to remove any residual particles. Dispose of the towel as hazardous waste.
-
Transport: If the weighed compound needs to be moved, place it in a sealed, labeled secondary container.
Storage Requirements
-
Container: Store in the original, tightly sealed container.[6]
-
Location: Keep in a dry, cool, and well-ventilated area designated for toxic or hazardous chemicals. A locked cabinet is recommended.[5][7]
-
Segregation: Store away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Incompatible Materials
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to vigorous or explosive reactions.[6]
-
Strong Bases: May cause decomposition or unwanted reactions.[7]
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm to personnel and the environment.
Emergency Response Workflow
Caption: Decision workflow for responding to a chemical emergency.
Protocol: Spill Response (Minor Spill < 5g)
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate (If Necessary): If vapors or dust are significant, evacuate the immediate area.
-
Don PPE: Wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Contain: Cover the spill with a non-reactive absorbent material like sand or vermiculite, working from the outside in to prevent spreading.[8]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[9]
-
Decontaminate: Clean the spill area with soap and water.[10]
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
-
Report: Report the incident to the lab supervisor and Environmental Health & Safety (EHS).
Protocol: First Aid
-
Skin Contact: Immediately remove contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[10] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.
Protocol: Fire Response
-
Alert: Alert personnel and activate the fire alarm.
-
Assess: Only trained personnel should attempt to extinguish a very small fire using a dry chemical, CO₂, or foam extinguisher. Do not use water jets.
-
Evacuate: If the fire is large or spreading, evacuate the area immediately. Close doors behind you to contain the fire.
-
Inform: Inform emergency responders of the identity and location of the chemical involved.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep it separate.
-
Containers: Collect all solid waste (unused compound, contaminated PPE, spill cleanup materials) in a clearly labeled, sealed, and durable hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Arrange for pickup and disposal through your institution's certified Environmental Health & Safety department. Follow all local, state, and federal regulations.[7]
Conclusion
This compound is a compound with significant research potential, but it requires careful and informed handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this compound safely and responsibly. Adherence to the protocols outlined in this guide is a cornerstone of maintaining a safe and productive research environment.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:5955-72-6 | Chemsrc [chemsrc.com]
- 3. 2-Chloro-5-nitro-1H-benzo[d]imidazole | CymitQuimica [cymitquimica.com]
- 4. 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. activeagriscience.com [activeagriscience.com]
- 9. students.umw.edu [students.umw.edu]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Methodological & Application
Synthesis of Benzimidazole Derivatives from 2-Chloro-5-nitro-1H-1,3-benzimidazole: An In-depth Technical Guide
Introduction: The Benzimidazole Scaffold and the Strategic Importance of 2-Chloro-5-nitro-1H-1,3-benzimidazole
The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The 5-nitro-substituted benzimidazole derivatives, in particular, have garnered significant attention due to their enhanced biological profiles.[4][5][6][7]
This technical guide focuses on the synthetic utility of a key intermediate, this compound, as a versatile precursor for the generation of a diverse library of benzimidazole derivatives. The presence of a chlorine atom at the electron-deficient 2-position, further activated by the strongly electron-withdrawing nitro group at the 5-position, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a straightforward and efficient avenue for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
This document provides detailed protocols for the synthesis of the starting material and its subsequent derivatization with a range of nucleophiles, including amines, thiols, and alkoxides. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform.
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr) on the Benzimidazole Core
The key transformation described herein is the nucleophilic aromatic substitution (SNAr) at the C2 position of the benzimidazole ring. The reaction proceeds via a two-step addition-elimination mechanism, which is significantly facilitated by the electronic properties of the substrate.
Key Factors Influencing Reactivity:
-
Electron-Withdrawing Groups: The nitro group (-NO₂) at the 5-position is a potent electron-withdrawing group. It delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the reaction.
-
Leaving Group: The chloride ion (Cl⁻) is an effective leaving group, readily displaced by a wide range of nucleophiles.
-
Nucleophile: The nature of the nucleophile (amine, thiol, alkoxide, etc.) will influence the reaction rate and conditions. Stronger nucleophiles will generally react more readily.
The general mechanism can be visualized as follows:
General reaction scheme for SNAr on 2-chloro-5-nitro-1H-benzimidazole.
Synthesis of the Starting Material: this compound
The synthesis of the title compound can be achieved in two main steps starting from the commercially available 1,3-dihydro-2H-benzimidazol-2-one.
Step 1: Nitration of 1,3-Dihydro-2H-benzimidazol-2-one to Yield 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
This step involves the electrophilic nitration of the benzimidazolone ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Protocol: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one [8][9][10][11]
Materials:
-
1,3-Dihydro-2H-benzimidazol-2-one
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add potassium nitrate (3.3 equivalents) in small portions to chilled concentrated sulfuric acid.
-
Once the potassium nitrate has dissolved, add 1,3-dihydro-2H-benzimidazol-2-one (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 5-nitro-1,3-dihydro-2H-benzimidazol-2-one as a solid.
Step 2: Chlorination of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one to Yield this compound
The conversion of the benzimidazolone to the 2-chloro derivative is achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Protocol: Synthesis of this compound [12]
Materials:
-
5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
-
Phosphorus Oxychloride (POCl₃)
-
Ice-water
-
Aqueous Ammonia solution
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1.0 equivalent) to an excess of phosphorus oxychloride (e.g., 10 equivalents).
-
Heat the mixture under reflux for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
Protocols for the Synthesis of 2-Substituted-5-nitro-1H-benzimidazole Derivatives
The following protocols describe general procedures for the reaction of this compound with various nucleophiles. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Synthesis of 2-Amino-5-nitro-1H-benzimidazole Derivatives (N-Arylation)
This protocol describes the reaction with primary and secondary amines to form the corresponding 2-amino-substituted benzimidazoles.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
Solvent (e.g., n-Butanol, Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃)) - optional, depending on the amine's basicity and the solvent.
Procedure: [13]
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the substituted amine (1.1-1.5 equivalents).
-
If necessary, add a base (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of 2-Thio-5-nitro-1H-benzimidazole Derivatives (S-Arylation)
This protocol outlines the reaction with thiols to form 2-thioether-substituted benzimidazoles.
Materials:
-
This compound
-
Substituted thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH))
-
Solvent (e.g., Ethanol, Acetonitrile, DMF)
Procedure: [14]
-
In a round-bottom flask, dissolve the substituted thiol (1.1 equivalents) in the chosen solvent.
-
Add the base (1.2 equivalents) and stir the mixture for 15-30 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) if a strong base was used.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of 2-Alkoxy/Phenoxy-5-nitro-1H-benzimidazole Derivatives (O-Arylation)
This protocol details the reaction with alcohols or phenols to produce 2-alkoxy or 2-phenoxy substituted benzimidazoles.
Materials:
-
This compound
-
Alcohol or Phenol
-
Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a solution of the alcohol or phenol (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Heat the reaction mixture to 50-80 °C for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Examples of Synthesized Derivatives
The following table summarizes representative examples of derivatives synthesized from this compound, showcasing the versatility of this precursor.
| Nucleophile | Derivative Class | Reaction Conditions | Yield (%) | Reference |
| 4-Phenylbenzylamine | 2-Amino-benzimidazole | n-Butanol, reflux, 36h | Not specified | [13] |
| Benzyl mercaptan | 2-Thio-benzimidazole | Ethanolic KOH, reflux, 2h | 81 | [14] |
| 4-Chlorobenzyl chloride | 2-Thio-benzimidazole | Ethanolic KOH, reflux, 2h | 85 | [14] |
| 3-Nitrobenzyl chloride | 2-Thio-benzimidazole | Ethanolic KOH, reflux, 2h | 75 | [14] |
Troubleshooting and Experimental Considerations
-
Purity of Starting Material: Ensure that the this compound is pure and dry, as impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: For reactions involving strong bases like sodium hydride, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the base.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction. This allows for the determination of the optimal reaction time and helps to avoid the formation of degradation products.
-
Purification: Column chromatography is often necessary to obtain highly pure products, especially for applications in drug discovery and biological testing. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed for effective separation.
-
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving strong bases should also be handled with care.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide array of 2-substituted-5-nitro-benzimidazole derivatives. The protocols and guidelines presented in this technical guide offer a solid foundation for researchers to explore the chemical space around this important scaffold. The straightforward nature of the nucleophilic aromatic substitution reactions, coupled with the potential for diverse functionalization, makes this an attractive strategy for the development of novel compounds with potential therapeutic applications.
References
- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. tsijournals.com [tsijournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. EP0014449A3 - Preparation of 5-nitrobenzimidazolone-2 - Google Patents [patents.google.com]
- 12. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 13. WO2016016421A1 - 2-amino-benzimidazole derivatives and their use as 5-lipoxygenase and/or prostaglandin e synthase inhibitors - Google Patents [patents.google.com]
- 14. academicjournals.org [academicjournals.org]
using 2-Chloro-5-nitro-1H-1,3-benzimidazole in heterocyclic synthesis
An Application Guide to the Strategic Use of 2-Chloro-5-nitro-1H-1,3-benzimidazole in Modern Heterocyclic Synthesis
Authored by: A Senior Application Scientist
Introduction: Unveiling a Privileged Synthetic Building Block
In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold holds a position of prominence. Its derivatives are integral to a multitude of pharmaceuticals, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][2][3][4] At the heart of synthesizing these complex molecules lies the strategic use of versatile building blocks. This compound (CAS No: 5955-72-6) has emerged as a cornerstone reagent for this purpose.
This technical guide provides an in-depth exploration of this compound as a key intermediate. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Compound Profile:
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [5] |
| Molecular Weight | 197.58 g/mol | [5] |
| Appearance | Solid | |
| CAS Number | 5955-72-6 | [5][6] |
The synthetic utility of this molecule is primarily dictated by two key structural features:
-
The Electrophilic C2 Carbon: The chlorine atom at the 2-position of the benzimidazole ring is an excellent leaving group. Its reactivity is significantly enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms.
-
The Electron-Withdrawing Nitro Group: The nitro group at the 5-position further activates the ring system towards nucleophilic attack, making the C2 carbon highly susceptible to substitution. It also serves as a synthetic handle for further functionalization, most commonly through reduction to an amine.[7][8]
PART 1: Critical Safety & Handling Protocols
Before commencing any experimental work, a thorough understanding of the associated hazards is imperative. While this compound itself has specific handling requirements, the safety profile of its N-methylated analog, 2-Chloro-1-methyl-5-nitro-1H-benzimidazole, provides a strong basis for cautious handling of the parent compound.
Hazard Identification & Precautionary Measures:
| Hazard Statement | Description | Prevention & Response Protocol |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Prevention: Avoid breathing dust/fumes. Use only in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[9][10] Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9] IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[9][10] IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9][10] |
| H315 | Causes skin irritation. | Prevention: Wear protective gloves and clothing.[9] Response: If skin irritation occurs, get medical advice/attention.[9] |
| H319 | Causes serious eye irritation. | Prevention: Wear eye protection/face protection (safety goggles/face shield).[9] Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store locked up.[9][10] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]
PART 2: Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAAr). The electron-deficient nature of the C2 position facilitates the displacement of the chloride ion by a wide array of nucleophiles.
Figure 1: General workflow for the nucleophilic substitution of this compound.
Application 1: Synthesis of 2-Amino-5-nitrobenzimidazole Derivatives
The reaction with primary or secondary amines is one of the most powerful applications, leading to a core scaffold found in numerous bioactive molecules. The resulting secondary amine on the benzimidazole ring can act as a hydrogen bond donor, a crucial interaction in many biological systems.
Protocol: General Synthesis of 2-(Piperidin-1-yl)-5-nitro-1H-benzimidazole
-
Rationale: This protocol exemplifies a typical N-arylation. A polar aprotic solvent like DMF is used to solubilize the reactants. A mild inorganic base, potassium carbonate, serves to deprotonate the amine nucleophile in situ and neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Heating is required to overcome the activation energy of the reaction.
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.98 g, 10 mmol).
-
Add anhydrous DMF (20 mL) and stir until the solid is dissolved.
-
Add potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Add piperidine (1.02 g, 12 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (100 mL) with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold ethanol to remove residual DMF.
-
Dry the product under vacuum to yield the 2-(piperidin-1-yl)-5-nitro-1H-benzimidazole. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Comparative Data for N-Arylation Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pyrrole | K₂CO₃ | DMF | 80 | 75-85 |
| Aniline | Et₃N | Ethanol | Reflux | 70-80 |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 85-95 |
| Benzylamine | NaHCO₃ | DMF | 90 | 80-90 |
Application 2: Synthesis of Fused Heterocyclic Systems
The reactivity of the 2-chloro group can be harnessed in condensation reactions to build more complex, fused heterocyclic systems. These scaffolds are of significant interest in drug discovery. For instance, reaction with bifunctional nucleophiles like 5-aminopyrazoles can lead to pyrazolo[1,5-a]benzimidazoles.
Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]benzimidazole
-
Rationale: This protocol involves a sequential reaction. First, an initial SNAAr reaction occurs between the 2-chloro-benzimidazole and the amino group of the 5-aminopyrazole. Second, an intramolecular cyclization (condensation) occurs, driven by heat and a catalytic amount of base, to form the fused ring system. Piperidine acts as a basic catalyst to facilitate the cyclization step.[11][12]
-
Materials:
-
This compound (1.0 eq)
-
5-Amino-3-methyl-1-phenylpyrazole (1.1 eq)
-
Ethanol
-
Piperidine (catalytic amount, ~0.1 eq)
-
-
Procedure:
-
Prepare a solution of this compound (1.98 g, 10 mmol) and 5-amino-3-methyl-1-phenylpyrazole (1.93 g, 11 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (approx. 0.1 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure and the crude product purified by column chromatography on silica gel.
-
Figure 2: Logical workflow for the synthesis of fused heterocyclic systems.
PART 3: Strategic Role in Drug Discovery & Medicinal Chemistry
The true value of this compound is realized in its application to construct libraries of compounds for biological screening. The benzimidazole core is a "privileged structure," meaning it can bind to multiple biological targets with high affinity.[1][4]
1. Access to Bioactive Scaffolds: The protocols described above provide direct access to substituted 5-nitrobenzimidazoles. Numerous studies have synthesized series of these compounds and evaluated them for a range of activities:
-
Antimicrobial & Anticancer Agents: N-substituted 6-nitro-1H-benzimidazole derivatives (note: the 5- and 6- positions are equivalent in the unsubstituted 1H-tautomer) have been synthesized and shown to possess potent antibacterial, antifungal, and anticancer activities.[2][3] Molecular docking studies suggest these compounds may target enzymes like dihydrofolate reductase.[2][3]
-
Anti-inflammatory Agents: Fused heterocyclic systems derived from nitrobenzimidazoles have been investigated for their anti-inflammatory properties.[13]
2. The Nitro Group as a Versatile Synthetic Handle: Beyond its role as an activating group, the nitro substituent is a gateway to further molecular diversity. It can be readily reduced to an amino group under various conditions (e.g., SnCl₂/HCl, H₂/Pd-C, Zn/NaHSO₃).[7]
Figure 3: The nitro group as a precursor for diverse functionalization.
This newly formed amino group can be acylated, sulfonated, or converted into ureas, dramatically expanding the chemical space accessible from the original starting material and enabling fine-tuning of a compound's physicochemical properties (like solubility and logP) for optimal drug-like characteristics.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of molecular complexity. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the reliable synthesis of diverse libraries of substituted and fused benzimidazoles. The dual role of the nitro group—first as an activator and later as a versatile functional handle—further cements its status as an invaluable building block for researchers in synthetic chemistry, drug discovery, and materials science. By understanding the underlying chemical principles and adhering to rigorous safety protocols, scientists can fully leverage the power of this versatile intermediate to accelerate innovation.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | CAS#:5955-72-6 | Chemsrc [chemsrc.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: N-Alkylation of 2-Chloro-5-nitro-1H-1,3-benzimidazole
Abstract
This document provides a detailed experimental protocol for the N-alkylation of 2-Chloro-5-nitro-1H-1,3-benzimidazole. N-substituted benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The introduction of an alkyl group at the N-1 position can significantly modulate a molecule's lipophilicity and biological efficacy.[2] This protocol details a robust and reproducible method using common laboratory reagents, focusing on the underlying chemical principles, safety considerations, step-by-step execution, and product validation.
Reaction Principle and Mechanistic Rationale
The N-alkylation of this compound proceeds via a nucleophilic substitution (SN2) mechanism. The benzimidazole core contains a weakly acidic proton on one of the nitrogen atoms (N-H, pKa ≈ 12-13).
Causality Behind Experimental Choices:
-
Deprotonation: To render the benzimidazole nitrogen sufficiently nucleophilic to attack an alkyl halide, a base is required to deprotonate the N-H group. The choice of base is critical.
-
Potassium Carbonate (K₂CO₃): A moderately strong and cost-effective base, suitable for most applications. It is less hazardous than organometallic bases or metal hydrides.[4]
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the benzimidazole, often leading to faster reactions or higher yields, especially with less reactive alkyl halides.[5] However, it is highly flammable and requires strictly anhydrous conditions.
-
-
Solvent Selection: A polar aprotic solvent is essential for this reaction.
-
N,N-Dimethylformamide (DMF) or Acetonitrile: These solvents effectively dissolve the benzimidazole substrate and the intermediate salt. Crucially, they solvate the cation (e.g., K⁺ or Na⁺) while leaving the benzimidazolide anion relatively "naked" and highly reactive, thereby accelerating the SN2 reaction.[4][6]
-
-
Alkylating Agent: Alkyl halides (R-X) are the typical electrophiles. The reactivity order is generally R-I > R-Br > R-Cl. The protocol below uses an alkyl bromide as a representative example.
The reaction is regioselective. While two nitrogen atoms are present, alkylation predominantly occurs on the deprotonated nitrogen of the tautomeric system.
Safety First: Hazard Analysis
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin and serious eye irritation.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Alkyl Halides (e.g., Ethyl Bromide): Volatile, potentially carcinogenic, and toxic. Handle with extreme care.
-
Potassium Carbonate (K₂CO₃): Irritant. Avoid inhalation of dust.
-
Sodium Hydride (NaH) (if used): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon).
Materials and Equipment
Reagents:
-
This compound (MW: 197.58 g/mol )
-
Alkyl Halide (e.g., Ethyl Bromide, MW: 108.97 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
Quantitative Reagent Summary
The following table provides reagent quantities for a typical 5 mmol scale reaction.
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Required |
| This compound | 197.58 | 5.0 | 1.0 | 988 mg |
| Alkyl Halide (e.g., Ethyl Bromide) | 108.97 | 6.0 | 1.2 | 654 mg (or 0.45 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10.0 | 2.0 | 1.38 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 25 mL |
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Place a magnetic stir bar into a dry 100 mL round-bottom flask.
-
Add this compound (988 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol) to the flask.
-
Seal the flask with a septum and flush with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is good practice to minimize side reactions with atmospheric moisture.
Step 2: Addition of Solvent and Reagents
-
Using a syringe, add 25 mL of anhydrous DMF to the flask.
-
Stir the suspension at room temperature for 15-20 minutes to facilitate the initial deprotonation.
-
Slowly add the alkyl halide (e.g., ethyl bromide, 0.45 mL, 6.0 mmol) dropwise via syringe. An exothermic reaction may be observed.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Maintain stirring and temperature, monitoring the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC).
-
TLC System: A 3:1 mixture of Hexane:Ethyl Acetate is a good starting point for the mobile phase.
-
Analysis: Spot the starting material and the reaction mixture on a TLC plate. The product should have a higher Rf value (be less polar) than the starting N-H benzimidazole. The reaction is complete when the starting material spot is no longer visible by UV light. Reaction times typically range from 4 to 12 hours.[7]
-
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing ~100 mL of cold deionized water. A precipitate (the crude product) may form.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The resulting crude solid or oil should be purified by column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack the column using a gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity to elute the desired product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified N-alkylated product.
Characterization and Validation
Successful N-alkylation can be confirmed by standard spectroscopic methods.
-
¹H NMR: The most definitive evidence is the disappearance of the broad singlet corresponding to the N-H proton , which typically appears far downfield (δ 11-13 ppm).[1] New signals corresponding to the protons of the newly introduced alkyl group will appear. For example, an N-ethyl group would show a quartet around δ 4.2-4.5 ppm (N-CH₂) and a triplet around δ 1.4-1.6 ppm (-CH₃).
-
¹³C NMR: Signals corresponding to the carbons of the alkyl group will be present.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product. For example, for the N-ethyl derivative, the expected mass would be around 225.6 g/mol .
Experimental Workflow Diagram
Caption: N-Alkylation Workflow from Setup to Validation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient temperature.3. Poor quality or unreactive alkyl halide. | 1. Use freshly dried, anhydrous K₂CO₃.2. Increase temperature to 80-90 °C.3. Use a more reactive halide (bromide or iodide) or switch to a stronger base like NaH. |
| Multiple Products on TLC | 1. Reaction not complete.2. Product degradation.3. Formation of quaternary salt (dialkylation). | 1. Increase reaction time.2. Avoid excessive heating (>100 °C).3. Use fewer equivalents of the alkylating agent (e.g., 1.05 eq). |
| Difficulty in Purification | Product and starting material have similar polarity. | Optimize the TLC mobile phase to achieve better separation (ΔRf > 0.2) before attempting column chromatography. Try different solvent systems (e.g., Dichloromethane/Methanol). |
References
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
The Strategic Utility of 2-Chloro-5-nitro-1H-1,3-benzimidazole in Pharmaceutical Synthesis
Introduction
In the landscape of modern medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2] Its derivatives form the basis of drugs spanning diverse therapeutic areas, including anthelmintics (e.g., Albendazole), proton-pump inhibitors, and novel anticancer agents.[3][4] Within this important class of compounds, 2-chloro-5-nitro-1H-1,3-benzimidazole (CAS No. 5955-72-6) emerges as a highly versatile and reactive precursor for the synthesis of complex pharmaceutical intermediates.
This technical guide provides an in-depth exploration of the chemical properties and synthetic applications of this compound. We will detail the mechanistic principles that govern its reactivity and provide field-proven, step-by-step protocols for its conversion into key structural motifs, empowering researchers and drug development professionals to leverage this valuable building block in their synthetic campaigns.
Physicochemical Properties & Safety Overview
A solid understanding of the starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 5955-72-6 | [5] |
| Molecular Formula | C₇H₄ClN₃O₂ | [5] |
| Molecular Weight | 197.58 g/mol | [5] |
| Appearance | Solid | [5] |
| Storage Class | 11 (Combustible Solids) | [5] |
Safety Profile: As with all halogenated nitroaromatic compounds, appropriate safety precautions must be observed. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Core Reactivity: The SNAr Mechanism
The synthetic utility of this compound is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C2 position. The chlorine atom serves as an excellent leaving group, and its departure is facilitated by the powerful electron-withdrawing nature of two key features:
-
The Nitro Group (-NO₂): Positioned on the fused benzene ring, the nitro group strongly withdraws electron density via resonance and inductive effects. This delocalization stabilizes the negatively charged intermediate formed during the reaction.[6][7]
-
The Imidazole Ring: The nitrogen atoms within the imidazole ring also contribute to the electron-deficient character of the C2 carbon, making it highly electrophilic and ripe for attack by nucleophiles.[6]
The generalized SNAr mechanism is a two-step addition-elimination process:
-
Addition: A nucleophile (Nu⁻) attacks the electrophilic C2 carbon, breaking the aromaticity of the imidazole ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]
-
Elimination: The aromaticity is restored as the chloride ion (Cl⁻) is expelled, resulting in the formation of the 2-substituted benzimidazole product.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Synthesis of Novel Benzimidazole-Based Compounds for Drug Discovery
Abstract
The benzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows it to serve as a versatile pharmacophore capable of a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of strategic synthetic routes to novel benzimidazole-based compounds. We will explore classical condensation reactions, modern metal-catalyzed methodologies, and emerging green chemistry approaches. Each section includes not only step-by-step protocols but also expert insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper mechanistic understanding.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is structurally analogous to purine, a similarity that allows it to interact with various biological targets.[1] Its journey into medicinal prominence began with the discovery that 5,6-dimethylbenzimidazole is a key component of vitamin B12.[1] Today, benzimidazole derivatives are integral to a wide array of pharmaceuticals, demonstrating their vast therapeutic potential.[4][5][6]
The development of novel therapeutic agents frequently hinges on the efficient and strategic synthesis of diverse compound libraries. This document serves as a practical guide to the synthesis of benzimidazole derivatives, moving from foundational methods to state-of-the-art techniques that offer improved yields, milder conditions, and greater functional group tolerance.
Classical Synthetic Strategy: The Phillips-Ladenburg Condensation
The most traditional and widely utilized method for benzimidazole synthesis is the Phillips-Ladenburg reaction. This approach involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives like esters and orthoesters) under acidic conditions and often at elevated temperatures.[1][7][8]
Mechanism and Rationale: The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine to form an N-acyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the second amino group onto the carbonyl carbon. A subsequent dehydration (aromatization) step yields the final benzimidazole ring system. The use of a strong acid, such as hydrochloric acid or polyphosphoric acid, is critical as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][9]
Diagram: Phillips-Ladenburg Reaction Mechanism
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. chemmethod.com [chemmethod.com]
- 4. A review on synthesis and characterisation of benzimidazole [wisdomlib.org]
- 5. A Review on Modern Approaches to Benzimidazole Synthesis | Bentham Science [benthamscience.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
Accelerated Synthesis of 2-Chloro-5-nitro-1H-1,3-benzimidazole Derivatives via Microwave-Assisted Organic Synthesis (MAOS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini Field: Medicinal Chemistry, Organic Synthesis
Abstract
This comprehensive guide details a robust and highly efficient protocol for the synthesis of 2-chloro-5-nitro-1H-1,3-benzimidazole and its derivatives using Microwave-Assisted Organic Synthesis (MAOS). Benzimidazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. The this compound is a critical building block, enabling further functionalization for the development of novel drug candidates. Traditional synthesis methods often suffer from long reaction times, harsh conditions, and modest yields.[1] This application note presents a microwave-assisted protocol that dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry principles by minimizing solvent use and energy consumption.[2][3][4] We provide a step-by-step methodology, an exploration of the underlying principles, and comparative data to demonstrate the superiority of the MAOS approach.
Introduction: The Significance of Benzimidazoles and Microwave Synthesis
Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery, with the benzimidazole ring system being a particularly privileged scaffold.[5] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][6] The title compound, this compound (CAS 5955-72-6)[7][8], is a versatile intermediate. The chloro group at the 2-position acts as an excellent leaving group for nucleophilic substitution, while the nitro group at the 5-position can be readily reduced to an amine for further derivatization.
Conventional methods for synthesizing benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives under strong acidic conditions and prolonged heating. These methods can be inefficient and environmentally taxing. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[9][10] By utilizing microwave energy, reactions can be completed in a fraction of the time required by conventional heating, often with significantly higher yields and product purity.[11][12]
The principle behind microwave heating lies in the direct interaction of electromagnetic waves with polar molecules in the reaction mixture.[4][9] This interaction induces rapid rotation of the molecules, leading to efficient, uniform, and instantaneous heating of the entire sample volume, a stark contrast to the slow and inefficient heat transfer of conventional oil baths.[4][10]
Reaction Scheme and Mechanism
The synthesis of this compound is efficiently achieved via a two-step process starting from 4-nitro-o-phenylenediamine.
Step 1: Cyclization to form 5-nitro-1H-benzo[d]imidazol-2(3H)-one
The first step involves the cyclocondensation of 4-nitro-o-phenylenediamine with urea in the presence of an acid catalyst under microwave irradiation.
Step 2: Chlorination to yield this compound
The intermediate is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃), a reaction that can also be accelerated by microwave heating.
The mechanism for the initial cyclization involves the nucleophilic attack of the amino groups of the o-phenylenediamine onto the carbonyl carbon of urea, followed by intramolecular cyclization and elimination of ammonia to form the stable benzimidazolone ring.
Detailed Experimental Protocols
3.1. Materials and Equipment
-
Chemicals: 4-nitro-o-phenylenediamine, Urea, Hydrochloric acid (HCl), Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate, Hexane, Sodium bicarbonate (NaHCO₃). All reagents should be of analytical grade.
-
Equipment: Monomode Microwave Reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave process vials with snap caps and stir bars, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup.
3.2. Protocol 1: Microwave-Assisted Synthesis of 5-nitro-1H-benzo[d]imidazol-2(3H)-one
-
Place 4-nitro-o-phenylenediamine (1.53 g, 10 mmol), urea (0.90 g, 15 mmol), and a magnetic stir bar into a 10 mL microwave process vial.
-
Add 2-3 drops of concentrated HCl as a catalyst.
-
Seal the vial with a snap cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the microwave irradiation parameters as follows:
-
Temperature: 150 °C (use dynamic power control)
-
Hold Time: 10 minutes
-
Pressure: Max 20 bar
-
Stirring: High
-
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Open the vial and add 20 mL of distilled water.
-
Filter the resulting precipitate, wash with cold water to remove any unreacted urea, and dry under vacuum.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure intermediate as a yellow solid.
-
Characterization: Monitor reaction progress with TLC (Ethyl Acetate:Hexane 7:3). Expected Yield: >90%.
3.3. Protocol 2: Microwave-Assisted Synthesis of this compound
-
Place the dried 5-nitro-1H-benzo[d]imidazol-2(3H)-one (0.89 g, 5 mmol) and a magnetic stir bar into a 10 mL microwave process vial.
-
Carefully add phosphorus oxychloride (POCl₃, 2 mL) and N,N-Dimethylformamide (DMF, 0.5 mL, as catalyst) in a fume hood.
-
Seal the vial and place it in the microwave reactor.
-
Set the microwave irradiation parameters:
-
Temperature: 120 °C
-
Hold Time: 5 minutes
-
Power: 150 W (fixed)
-
Stirring: High
-
-
After completion, cool the vial to below room temperature in an ice bath.
-
Work-up: Very slowly and carefully pour the reaction mixture onto 50 g of crushed ice in a beaker with constant stirring in a fume hood (the reaction is highly exothermic and releases HCl gas).
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).
-
The crude product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Purify the product by column chromatography on silica gel using an Ethyl Acetate/Hexane gradient to afford the final product as a light-yellow solid.
-
Characterization: Final product identity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The compound has a molecular weight of 197.58 g/mol .[13][7]
Data Presentation: MAOS vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated when compared to traditional reflux heating methods for similar benzimidazole preparations.[14][15]
| Parameter | Microwave-Assisted Method | Conventional Reflux Method |
| Reaction Time | 5-15 minutes | 6-24 hours |
| Typical Yield | 85-95% | 50-75% |
| Energy Consumption | Low | High |
| Solvent Volume | Minimal / Solvent-free | Large volumes required |
| Product Purity | High (fewer side products) | Often requires extensive purification |
| Process Control | Precise temperature & pressure | Difficult to control precisely |
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzimidazole Derivatives.[14][15]
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
The following diagram outlines the complete workflow from starting materials to the final purified product.
Caption: Workflow for the two-step microwave-assisted synthesis.
Proposed Reaction Mechanism Diagram
This diagram illustrates the key steps in the formation of the benzimidazolone ring.
Caption: Proposed mechanism for benzimidazolone ring formation.
Conclusion and Future Outlook
This application note demonstrates a highly efficient, rapid, and reproducible microwave-assisted protocol for synthesizing this compound derivatives. The MAOS methodology offers substantial improvements over conventional techniques, aligning with the principles of green chemistry while accelerating the discovery and development process.[3][10] The protocols described herein are robust and can be adapted for the synthesis of a diverse library of benzimidazole-based compounds, providing medicinal chemists with a powerful tool for developing next-generation therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. This compound 5955-72-6 [sigmaaldrich.com]
- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Introduction: The Benzimidazole Scaffold in Modern Chemistry
An In-Depth Guide to the Catalytic Functionalization of the Benzimidazole Ring: Application Notes and Protocols
The benzimidazole ring system is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant biological activity and material properties.[1][2] Its prevalence in FDA-approved drugs—from proton pump inhibitors like omeprazole to anthelmintics such as albendazole and the tyrosine kinase inhibitor nilotinib—underscores its importance as a pharmacophore.[1][2][3] Traditionally, the synthesis of substituted benzimidazoles relied on the de novo construction of the ring system for each new analogue.[1] This approach, however, is often inefficient for generating the large, diverse molecular libraries required for modern drug discovery and materials science.
A more powerful and atom-economical strategy is the direct functionalization of a pre-existing benzimidazole scaffold, often referred to as late-stage functionalization.[1] This guide focuses on modern catalytic methods that enable the precise and selective modification of the benzimidazole ring. We will delve into the core principles, field-proven insights, and detailed experimental protocols for transition-metal-catalyzed reactions, with a focus on C-H bond activation and cross-coupling reactions. These methods provide unparalleled access to novel chemical space, allowing researchers to fine-tune molecular properties with high efficiency.
Key Functionalization Sites and Reactivity
The benzimidazole ring offers several positions for functionalization. The electronic nature of the ring, with two electron-withdrawing nitrogen atoms, significantly influences the reactivity of the C-H bonds.
-
N1-Position: The N-H bond is readily functionalized via classical substitution or, more efficiently, through catalytic cross-coupling reactions to form C-N bonds.
-
C2-Position: The C2-H bond is the most activated and acidic C-H bond in the scaffold, situated between the two nitrogen atoms.[1] This makes it a prime target for direct C-H activation and functionalization using a variety of transition metal catalysts.[1]
-
C4/C7 and C5/C6 Positions: The C-H bonds on the benzene portion of the ring are less reactive and typically require a directing group or a sequential halogenation/cross-coupling strategy to achieve selective functionalization.[1]
Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a cornerstone of modern organic synthesis, offering robust and versatile methods for C-C and C-N bond formation. In the context of benzimidazoles, Pd-catalyzed C-H activation has become a particularly powerful tool for introducing molecular diversity.[4]
Application Note: Direct C2-Arylation and Directed Arylation
Palladium-catalyzed direct arylation reactions often proceed via a C-H activation mechanism. For 2-aryl benzimidazoles, the nitrogen atom of the imidazole ring can act as a directing group, facilitating a regioselective C-H activation at the ortho-position of the 2-aryl substituent.[4][5] This strategy allows for the synthesis of complex biaryl heterocyclic compounds that would be difficult to access otherwise.[5] The reaction typically employs a Pd(II) catalyst, such as Pd(OAc)₂, and an oxidant, like AgOAc or Cu(OAc)₂, to regenerate the active catalyst in a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle.
Protocol: Synthesis of 2-(2'-biphenyl)-benzimidazoles via Pd-Catalyzed C-H Activation
This protocol describes the direct arylation of a 2-aryl-benzimidazole with an iodobenzene analog, adapted from established procedures.[4][5]
Materials:
-
2-Aryl-benzimidazole (1.0 equiv)
-
Iodobenzene analog (1.5 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (10 mol%)
-
Silver(I) acetate, AgOAc (2.0 equiv)
-
Anhydrous dioxane
-
Sealed reaction tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry sealed tube, add the 2-aryl-benzimidazole (e.g., 0.5 mmol), the iodobenzene analog (0.75 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and AgOAc (1.0 mmol, 167 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous dioxane (e.g., 2.0 mL) to the tube via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.
-
Workup: After 24 hours, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(2'-biphenyl)-benzimidazole product.
| Entry | 2-Aryl-Benzimidazole | Iodobenzene Analog | Yield (%) |
| 1 | 2-Phenyl-1H-benzo[d]imidazole | Iodobenzene | 85 |
| 2 | 2-Phenyl-1H-benzo[d]imidazole | 1-Iodo-4-methoxybenzene | 82 |
| 3 | 2-Phenyl-1H-benzo[d]imidazole | 1-Iodo-4-nitrobenzene | 75 |
| 4 | 2-(p-tolyl)-1H-benzo[d]imidazole | Iodobenzene | 88 |
Table 1: Representative yields for the Pd-catalyzed C-H arylation of 2-aryl-benzimidazoles.[4]
Copper-Catalyzed Functionalization
Copper catalysis, particularly the Ullmann condensation, is a classical and highly effective method for forming C-N bonds. Modern advancements have expanded its utility for benzimidazole functionalization, offering mild and efficient protocols for N-arylation and the one-pot synthesis of the benzimidazole core itself.[6][7]
Application Note: N-Arylation of Benzimidazoles
The copper-catalyzed N-arylation of benzimidazoles with aryl halides is a fundamental transformation.[6] The choice of ligand is critical for achieving high yields, especially with less reactive aryl bromides. Ligands such as 4,7-dimethoxy-1,10-phenanthroline have been shown to be highly efficient.[6][8] The addition of additives like poly(ethylene glycol) (PEG) can accelerate the reaction, and a suitable base (e.g., Cs₂CO₃) is required to deprotonate the benzimidazole nitrogen. The mechanism is believed to involve a Cu(I) active species which undergoes oxidative addition with the aryl halide, followed by reaction with the benzimidazolide anion and subsequent reductive elimination.[8]
Protocol: Copper-Catalyzed N-Arylation of Benzimidazole with an Aryl Bromide
This protocol is a general procedure for the N-arylation of benzimidazoles using a Cu₂O/phenanthroline ligand system.[6]
Materials:
-
Benzimidazole (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Copper(I) oxide, Cu₂O (5 mol%)
-
4,7-Dimethoxy-1,10-phenanthroline (15 mol%)
-
Cesium carbonate, Cs₂CO₃ (1.4 equiv)
-
Poly(ethylene glycol), PEG-200 (200 mg per 1.0 mmol of aryl bromide)
-
Anhydrous butyronitrile or NMP
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Cu₂O (0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.15 mmol), Cs₂CO₃ (1.4 mmol), PEG (200 mg), the benzimidazole (1.2 mmol), and the aryl bromide (1.0 mmol) in a reaction vial.
-
Solvent Addition: Add the anhydrous solvent (e.g., butyronitrile, 1.0 mL).
-
Reaction: Seal the vial and heat the mixture at 110-120 °C with vigorous stirring for 24-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the N-aryl benzimidazole.
| Entry | Benzimidazole | Aryl Halide | Yield (%) |
| 1 | 1H-Benzimidazole | 1-Iodo-4-methoxybenzene | 95 |
| 2 | 1H-Benzimidazole | 2-Bromotoluene | 81 |
| 3 | 2-Methyl-1H-benzimidazole | 1-Bromo-4-fluorobenzene | 88 |
| 4 | 5,6-Dimethyl-1H-benzimidazole | 1-Iodobenzene | 94 |
Table 2: Representative yields for the Cu-catalyzed N-arylation of benzimidazoles.[6]
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts have emerged as exceptionally versatile tools for C-H activation, enabling unique transformations of the benzimidazole scaffold that are often complementary to those achieved with palladium or copper.[9][10]
Application Note: C2-Selective Alkylation
Rhodium(I) catalytic systems can achieve the direct C-H alkylation of C2-unsubstituted benzimidazoles with alkenes, proceeding with complete atom economy.[11] A key feature of Rh-catalysis is the ability to control regioselectivity. While many systems provide linear alkylation products, specific Rh(I)/bisphosphine ligand combinations, such as those using dArFpe, in the presence of a base like K₃PO₄, can achieve exclusively branched-selective alkylation with Michael acceptors like N,N-dimethylacrylamide.[9][10][11] This provides direct access to complex side chains at the C2 position. The mechanism is thought to involve chelation-assisted C-H activation to form a rhodacycle intermediate, followed by olefin insertion and reductive elimination.[12][13]
Protocol: Rh(I)-Catalyzed C2-Selective Branched Alkylation
This protocol details the branched-selective alkylation of N-methylbenzimidazole with N,N-dimethylacrylamide.[14]
Materials:
-
N-Substituted benzimidazole (1.0 equiv)
-
N,N-dimethylacrylamide (1.5 equiv)
-
[Rh(cod)Cl]₂ (5 mol%)
-
dArFpe ligand (1,2-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphino]ethane) (12.5 mol%)
-
Potassium phosphate, K₃PO₄ (25 mol%)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, add [Rh(cod)Cl]₂ (5 mol%) and the dArFpe ligand (12.5 mol%) to a vial. Add a portion of the anhydrous toluene and stir for 15 minutes to pre-form the catalyst.
-
Reaction Setup: In a separate Schlenk tube, add the N-substituted benzimidazole (1.0 equiv) and K₃PO₄ (25 mol%).
-
Combining Reagents: Add the pre-formed catalyst solution to the Schlenk tube containing the benzimidazole and base. Add the remaining toluene, followed by the N,N-dimethylacrylamide (1.5 equiv).
-
Reaction: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Workup and Purification: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the eluent and purify the residue by flash column chromatography to isolate the C2-branched alkylated product.
| Entry | N-Substituent | Alkene | Selectivity (Branched:Linear) | Yield (%) |
| 1 | -Me | N,N-dimethylacrylamide | >99:1 | 97 |
| 2 | -BOM | N,N-dimethylacrylamide | >99:1 | 95 |
| 3 | -Me | Ethyl methacrylate | 85:15 | 58 |
Table 3: Representative yields for Rh-catalyzed C2-alkylation.[14]
Iridium-Catalyzed and Photoredox Methods
Beyond the workhorses of Pd, Cu, and Rh, other catalytic systems offer novel and highly selective transformations. Iridium catalysis and visible-light photoredox catalysis represent the cutting edge of benzimidazole functionalization.
Application Note: Iridium-Catalyzed N-Allylation and Photoredox C-H Trifluoromethylation
-
Iridium-Catalyzed N-Allylation: Single-component metallacyclic iridium complexes have been developed for the highly regio- and enantioselective N-allylation of benzimidazoles with allylic carbonates.[15] These reactions proceed with exceptional control, favoring the branched allylic product with high enantioselectivity (up to 98% ee), providing a direct route to chiral N-functionalized benzimidazoles.[15]
-
Photoredox Catalysis: Visible-light photoredox catalysis offers an exceptionally mild and green approach to functionalization.[16] Using an iridium-based photosensitizer like fac-[Ir(ppy)₃], the C-H trifluoromethylation of benzimidazoles can be achieved at the C4 position using Togni's reagent.[16] This method avoids harsh conditions and provides direct access to valuable fluorinated building blocks. Other photoredox methods enable radical cascade cyclizations to build complex fused polycyclic systems.[17][18]
Protocol: Visible-Light Induced C4-H Trifluoromethylation
This protocol outlines a general procedure for the photoredox-catalyzed trifluoromethylation of an N-protected benzimidazole.[16]
Materials:
-
N-Protected benzimidazole (1.0 equiv)
-
Togni's reagent II (1.5 equiv)
-
fac-[Ir(ppy)₃] (1-2 mol%)
-
Lithium carbonate, Li₂CO₃ (1.5 equiv)
-
Anhydrous solvent (e.g., CH₃CN)
-
Reaction vessel transparent to visible light (e.g., borosilicate glass vial)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
Reaction Setup: To a vial, add the N-protected benzimidazole (0.2 mmol), Togni's reagent (0.3 mmol), fac-[Ir(ppy)₃] (1 mol%, 1.3 mg), and Li₂CO₃ (0.3 mmol).
-
Degassing: Add anhydrous acetonitrile (2.0 mL). Seal the vial and degas the solution by bubbling argon through it for 15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and stir at room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to obtain the C4-trifluoromethylated benzimidazole.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 2-Chloro-5-nitro-1H-1,3-benzimidazole in Modern Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and imidazole rings, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[3][4] Among the vast library of benzimidazole derivatives, those functionalized with electron-withdrawing groups, such as chloro and nitro moieties, have garnered significant attention for their enhanced biological activities.[5][6] This guide focuses on a particularly valuable, yet underexplored, building block: 2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS 5955-72-6).[7][8][9][10] We will delve into its synthetic utility and its role as a precursor to novel therapeutic agents, drawing insights from the broader class of chloro-nitro-benzimidazoles to illuminate its potential in drug discovery.
The Influence of Chloro and Nitro Substituents on Pharmacological Activity
The strategic placement of chloro and nitro groups on the benzimidazole ring system can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. The electron-withdrawing nature of these substituents can enhance binding affinities to target proteins, modulate metabolic stability, and improve cell permeability.[5][6] Research has consistently demonstrated that benzimidazoles bearing these functionalities exhibit a wide spectrum of pharmacological effects, including:
-
Anticancer Activity: Many nitro- and chloro-substituted benzimidazoles have shown potent cytotoxicity against various cancer cell lines.[11][12][13][14] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like poly (ADP-ribose) polymerase (PARP) to the disruption of cell cycle progression.[11]
-
Antimicrobial Properties: The presence of chloro and nitro groups has been linked to significant antibacterial and antifungal activity.[3][14][15] These compounds can target essential microbial enzymes, such as dihydrofolate reductase (DHFR), making them promising leads for the development of new anti-infective agents.[12][13][14]
-
Anti-inflammatory Effects: Certain chloro-nitro-benzimidazole derivatives have demonstrated notable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[16]
The 2-chloro and 5-nitro substitution pattern of the title compound presents a unique combination of reactivity and electronic properties, making it an ideal starting material for the synthesis of diverse compound libraries for screening against these and other diseases.
Synthetic Pathways Leveraging this compound
The primary utility of this compound in medicinal chemistry lies in its reactive 2-chloro group. This position is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and molecular fragments. This versatility enables the creation of a diverse array of derivatives with tailored pharmacological profiles.
Diagram: Synthetic Utility of this compound
Caption: Synthetic workflow from the core scaffold.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the synthesis of 2-substituted-5-nitro-1H-1,3-benzimidazole derivatives from the 2-chloro precursor.
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or ethanol)
-
Base (e.g., potassium carbonate, triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of this compound (1.0 eq) in the appropriate anhydrous solvent, add the desired nucleophile (1.1-1.5 eq) and a base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove impurities.
-
Purify the product by recrystallization or column chromatography to obtain the desired 2-substituted-5-nitro-1H-1,3-benzimidazole derivative.
-
Characterize the final compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Causality behind Experimental Choices:
-
The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents like DMF are often preferred for their ability to solvate both the benzimidazole and the nucleophile.
-
A base is typically required to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
-
Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of side products.
-
Precipitation in ice-cold water is an effective method for isolating the product, as many organic compounds are insoluble in water.
Application in Anticancer Drug Discovery: Targeting PARP and DHFR
As previously mentioned, nitro-benzimidazole derivatives have shown promise as anticancer agents. One notable mechanism is the inhibition of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair in cancer cells.[11] Additionally, targeting dihydrofolate reductase (DHFR) can disrupt nucleotide synthesis, leading to cell death.[12][13][14] The this compound scaffold can be elaborated to design potent inhibitors of these enzymes.
Diagram: Targeted Anticancer Therapy Approach
Caption: Drug discovery workflow for anticancer agents.
Protocol 2: In Vitro PARP Inhibition Assay (Conceptual)
This protocol provides a conceptual framework for evaluating the PARP inhibitory activity of newly synthesized benzimidazole derivatives.
Principle:
This assay measures the incorporation of biotinylated NAD+ into a histone-coated plate by recombinant PARP enzyme. The amount of incorporated biotin is quantified using a streptavidin-peroxidase conjugate and a colorimetric substrate.
Materials:
-
Synthesized benzimidazole derivatives
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and a known PARP inhibitor (positive control) in assay buffer.
-
Add the test compounds, positive control, and vehicle control (DMSO) to the histone-coated wells.
-
Add the PARP1 enzyme to all wells except the blank.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unincorporated reagents.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation:
The results of the in vitro assays can be summarized in a table for easy comparison of the inhibitory activities of the synthesized compounds.
| Compound | R-group at C2 | PARP IC₅₀ (µM)[11] | DHFR IC₅₀ (µM) |
| 1 | -NH-benzyl | 0.5 | 1.2 |
| 2 | -S-phenyl | 1.2 | 2.5 |
| 3 | -O-ethyl | >50 | >50 |
| Control | Known Inhibitor | 0.1 | 0.5 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only, but are based on the potential activity of such compounds as suggested by the literature.[11]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern provides a reactive handle for the synthesis of diverse libraries of compounds with significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The protocols and conceptual workflows presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold in the quest for novel therapeutics. The continued investigation into the synthesis and biological evaluation of derivatives from this precursor is a promising avenue for future drug discovery efforts.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. isca.me [isca.me]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS#:5955-72-6 | Chemsrc [chemsrc.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: A Strategic Guide to Developing Kinase Inhibitors from 2-Chloro-5-nitro-1H-1,3-benzimidazole
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Chloro-5-nitro-1H-1,3-benzimidazole as a starting scaffold for the discovery of novel kinase inhibitors. We detail step-by-step protocols for chemical synthesis and derivatization, robust in vitro screening cascades, essential cell-based validation assays, and foundational principles for interpreting structure-activity relationships (SAR). The methodologies are designed to be self-validating, with explanations grounded in established biochemical and medicinal chemistry principles to guide rational drug design.
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a primary focus for drug discovery, particularly in oncology and immunology. The benzimidazole core is considered a "privileged structure" in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to effectively compete with ATP at the kinase hinge region, a common mechanism for kinase inhibitors.[2][3]
The specific starting material, this compound, offers a strategic entry point for library synthesis. The chlorine atom at the C2 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), while the electron-withdrawing nitro group at the C5/C6 position enhances this reactivity.[4][5] Furthermore, the secondary amine at the N1 position provides an additional site for modification, allowing for three-dimensional exploration of the kinase binding pocket. This guide will walk you through the process of leveraging this versatile scaffold to develop potent and selective kinase inhibitors.
Part 1: Synthesis and Derivatization Strategy
The primary synthetic strategy involves a two-pronged approach: diversification at the C2 position via SNAr and modification at the N1 position via alkylation or arylation. This allows for the rapid generation of a diverse chemical library to probe the structure-activity landscape.
Protocol 1: General Procedure for C2-Position Diversification via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of this compound with various amine or thiol nucleophiles. The electron-withdrawing nitro group is crucial as it stabilizes the Meisenheimer complex intermediate, facilitating the substitution reaction.
Materials:
-
This compound
-
Desired amine or thiol nucleophile (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 eq) and the chosen solvent (DMF or DMSO).
-
Add the base (K₂CO₃ or Et₃N) (2.0 eq) to the mixture.
-
Add the desired amine or thiol nucleophile (1.1 eq) dropwise while stirring at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N1-Position Alkylation
This subsequent step can be performed on the C2-substituted products to further explore the chemical space. N-alkylation can significantly impact solubility and cell permeability, and the added substituent can form new interactions within the kinase active site.[4][6]
Materials:
-
C2-substituted-5-nitro-1H-1,3-benzimidazole (from Protocol 1)
-
Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equivalents)
-
Anhydrous Acetone or DMF
-
Reaction vessel, magnetic stirrer
Procedure:
-
Dissolve the C2-substituted benzimidazole (1.0 eq) in the chosen anhydrous solvent in a dry reaction vessel.
-
Add the base (K₂CO₃ or NaH) (1.5 eq) and stir the mixture for 30 minutes at room temperature.
-
Add the alkyl or benzyl halide (1.2 eq) dropwise.
-
Stir the reaction at room temperature (or heat gently to 50 °C if necessary) until completion, as monitored by TLC.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography to yield the N1-alkylated derivative.
-
Confirm the structure using appropriate analytical techniques.
Caption: General workflow for synthesizing a library of kinase inhibitors.
Part 2: In Vitro Kinase Screening Cascade
Once a library of compounds is synthesized, a systematic screening process is required to identify potent inhibitors of the target kinase.[7] A tiered approach, or cascade, is most efficient.
Protocol 3: Primary High-Throughput In Vitro Kinase Assay
The goal of the primary screen is to quickly identify "hits" from the library. A homogenous, fluorescence-based assay like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ideal for this purpose due to its robustness and scalability. The principle involves measuring the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody binds the phosphorylated peptide, bringing it close to a streptavidin-conjugated acceptor fluorophore, resulting in a FRET signal.
Materials:
-
384-well assay plates
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (containing MgCl₂)
-
Synthesized compounds (dissolved in DMSO)
-
TR-FRET detection reagents (e.g., Terbium-labeled antibody, Streptavidin-XL665)
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare a master mix of the kinase and its peptide substrate in the assay buffer.
-
Dispense the kinase-substrate mix into the wells of the 384-well plate.
-
Add 50 nL of the test compounds (typically at a final concentration of 10 µM) or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the reaction for 60 minutes at room temperature.[8]
-
Stop the reaction by adding the TR-FRET detection reagents in a buffer containing EDTA.
-
Incubate for an additional 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls.
Protocol 4: IC₅₀ Determination
Compounds showing significant inhibition (>50%) in the primary screen are advanced to determine their potency (IC₅₀ value). This involves a dose-response experiment.
Procedure:
-
Prepare serial dilutions of the "hit" compounds, typically in a 10-point, 3-fold dilution series starting from 50 µM.
-
Perform the kinase assay as described in Protocol 3, but instead of a single concentration, add the different concentrations of the inhibitor to the wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
Caption: A typical in vitro screening cascade for inhibitor discovery.
Data Presentation: Hypothetical Screening Results
| Compound ID | C2-Substituent | N1-Substituent | % Inhibition @ 10 µM | IC₅₀ (nM) |
| Ref-Cmpd | - | - | 98% | 50 |
| BZ-001 | 4-Anilino | H | 75% | 850 |
| BZ-002 | Phenylthio | H | 60% | 1,200 |
| BZ-003 | 4-Anilino | Methyl | 95% | 95 |
| BZ-004 | 4-Anilino | Benzyl | 99% | 45 |
Part 3: Cell-Based Assays for Target Validation
Demonstrating that a compound inhibits a kinase in a test tube is the first step. The critical next step is to confirm that it can engage its target in a physiologically relevant cellular environment and exert a functional effect.[9][10]
Protocol 5: Cellular Target Engagement via Western Blot
This assay determines if the compound can inhibit the target kinase inside a cell, which is measured by a decrease in the phosphorylation of a known downstream substrate.[11][12]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, nitrocellulose membranes
-
Primary antibodies (phospho-specific substrate antibody and total protein antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF for EGFR pathway) for the last 15-30 minutes of compound treatment.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total substrate protein or a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in substrate phosphorylation.
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical MEK inhibitor.
Part 4: Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating changes in chemical structure with changes in biological activity.[8] By analyzing the data from your screening cascade, you can build a predictive model to guide the synthesis of more potent and selective compounds.[2][11]
Key Questions to Address:
-
C2-Position: Which nucleophiles provide the greatest potency? Are there specific hydrogen bond donors or acceptors that are critical? For example, the data in the table above suggests that an anilino group (BZ-001) is preferred over a phenylthio group (BZ-002).[13]
-
N1-Position: How does substitution at this position affect activity? A small methyl group (BZ-003) or a larger benzyl group (BZ-004) can probe different pockets and significantly improve potency, possibly by increasing favorable hydrophobic interactions.
-
C5-Position: Is the nitro group essential? It could be acting as a hydrogen bond acceptor or simply as an activating group for the synthesis. It could be replaced with other groups (e.g., cyano, sulfone) or reduced to an amine for further derivatization to test this hypothesis.
Table: Hypothetical SAR Summary
| Compound | C2-Substituent | N1-Substituent | IC₅₀ (nM) | Rationale / Next Steps |
| BZ-001 | 4-Anilino | H | 850 | Anilino group is a good starting point. The N-H may be a key H-bond donor. |
| BZ-004 | 4-Anilino | Benzyl | 45 | Addition of a benzyl group dramatically increases potency. Explore other aryl/alkyl groups at N1. |
| BZ-005 | 3-Anilino | Benzyl | 550 | Moving the aniline nitrogen from para to meta position reduces activity. Positional geometry is critical. |
| BZ-006 | 4-(Methylamino)phenyl | Benzyl | 30 | N-methylation of the aniline improves potency. Suggests a deeper hydrophobic pocket. |
This iterative process of synthesis, testing, and analysis is the core engine of lead optimization in drug discovery.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. inits.at [inits.at]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-nitro-1H-1,3-benzimidazole
Welcome to the technical support guide for the synthesis of 2-Chloro-5-nitro-1H-1,3-benzimidazole. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges in this synthesis and improve your experimental outcomes.
Synthesis Overview
The synthesis of this compound is a well-established but nuanced process. A robust and common two-step approach begins with the cyclization of 4-nitro-o-phenylenediamine with urea to form an intermediate, 5-nitro-1H-benzimidazol-2(3H)-one. This intermediate is subsequently chlorinated to yield the final product. This method is favored for its reliable outcomes and the accessibility of its starting materials.
The key to a high-yield synthesis lies in controlling the parameters of both the initial cyclization and the subsequent chlorination, as side reactions and purification difficulties can arise at each stage.
Caption: General two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield is very low. What are the most likely causes?
Low yield is a frequent challenge that can originate from either the cyclization or chlorination step. A systematic evaluation is key.
Potential Cause 1: Inefficient Cyclocondensation (Step 1) The initial formation of the benzimidazolone ring is a dehydration reaction that requires high temperatures.[1] Incomplete reaction is common if the conditions are not optimal.
-
Causality: The fusion of 4-nitro-o-phenylenediamine and urea requires sufficient thermal energy to overcome the activation barrier for cyclization and elimination of ammonia. Inadequate temperature or heating time will result in a significant amount of unreacted starting material.
-
Solution:
-
Temperature Control: Ensure the reaction melt reaches and is maintained at 170-180°C. Use a high-temperature thermometer and a suitable heating mantle or sand bath for uniform heat distribution.
-
Reaction Time: Maintain the temperature for at least 2-3 hours, or until the evolution of ammonia gas ceases. Monitoring the reaction via Thin Layer Chromatography (TLC) of small aliquots can confirm the consumption of the starting diamine.
-
Potential Cause 2: Incomplete Chlorination (Step 2) The conversion of the benzimidazolone to the 2-chloro derivative is a critical step that can stall if not performed correctly.
-
Causality: Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the reaction solvent. The presence of moisture can rapidly decompose the POCl₃, rendering it ineffective. Furthermore, the electron-withdrawing nitro group can make the carbonyl oxygen less nucleophilic, requiring harsh conditions for the reaction to proceed.[2]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use a fresh, unopened bottle of POCl₃ if possible.
-
Sufficient Reagent: Use a significant excess of POCl₃ (acting as the solvent) to ensure the reaction goes to completion. A mixture of POCl₃ and PCl₅ can also be used for more robust chlorination.[3]
-
Temperature & Time: Reflux the mixture vigorously for several hours (4-8 hours is typical). Monitor the reaction by TLC until the benzimidazolone intermediate is fully consumed.
-
Potential Cause 3: Product Loss During Work-up The product can be lost during the quenching and purification phases.
-
Causality: The 2-chloro group on the benzimidazole ring is susceptible to hydrolysis back to the benzimidazolone, especially in acidic aqueous conditions created during the quenching of excess POCl₃.[2] Additionally, the product may have some solubility in the aqueous layer during neutralization.
-
Solution:
-
Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic reaction between POCl₃ and water.
-
Rapid Neutralization: After quenching, neutralize the acidic solution promptly but carefully with a base (e.g., concentrated ammonia solution or solid sodium bicarbonate) while keeping the temperature low (ice bath). This minimizes the time the product spends in an acidic environment, reducing hydrolysis.
-
Efficient Extraction: Once the solid product has been filtered, wash it thoroughly with cold water to remove inorganic salts. Check the filtrate for any additional precipitate after allowing it to stand.
-
Q2: My final product is impure. What are the common contaminants and how can I remove them?
Impurity issues often stem from side reactions or incomplete conversion.
Potential Impurity 1: Unreacted 5-Nitro-1H-benzimidazol-2(3H)-one This is the most common impurity if the chlorination step is incomplete.
-
Identification: This impurity will have a different Rf value on a TLC plate compared to the product. It is also significantly less soluble in many organic solvents like chloroform or ethyl acetate.
-
Removal:
-
Optimized Reaction: The best solution is to ensure the chlorination reaction goes to completion by using the measures described in Q1.
-
Purification: Recrystallization is highly effective. The desired 2-chloro product is generally more soluble in solvents like ethanol or acetone than the benzimidazolone starting material. A carefully chosen recrystallization solvent will leave the unreacted intermediate behind.
-
Potential Impurity 2: Dark, Tarry Byproducts These often result from decomposition at high temperatures.
-
Causality: o-Phenylenediamines and their derivatives can be susceptible to air oxidation and polymerization, especially at high temperatures, leading to dark, often intractable materials.[4]
-
Solution:
-
Inert Atmosphere: While the melt synthesis in Step 1 is often done open to the air, performing it under a gentle stream of nitrogen can reduce oxidative side reactions.
-
Temperature Control: Avoid overheating during both the cyclization and chlorination steps. Do not exceed 180-185°C in Step 1.
-
Purification: If tars are present, dissolving the crude product in a suitable solvent and filtering it through a short plug of silica gel or celite can remove a significant portion of the polymeric material before recrystallization.
-
Q3: The chlorination reaction (Step 2) is very sluggish or stalls completely. What should I do?
This is a common and frustrating issue, typically related to reagent activity or reaction conditions.
Caption: Troubleshooting decision tree for a stalled chlorination reaction.
Frequently Asked Questions (FAQs)
Q: What is the most critical safety precaution for this synthesis? A: Working with phosphorus oxychloride (POCl₃) requires extreme caution. It is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle POCl₃ in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety goggles), and have a suitable quenching plan in place before starting the reaction. The quenching process on ice must be done slowly and carefully to manage the highly exothermic reaction.
Q: Can I use a different method for the cyclization in Step 1? A: Yes, while the urea melt method is common, other reagents can be used for the cyclocondensation of 4-nitro-o-phenylenediamine. For instance, reacting it with cyanogen bromide can yield 2-amino-5-nitro-1H-benzimidazole.[5] Another approach is condensation with various aldehydes or carboxylic acids, often catalyzed by acid, which is a foundational method for creating 2-substituted benzimidazoles.[6] However, these methods would not produce the necessary benzimidazolone intermediate for this specific two-step route to the 2-chloro product.
Q: How can I effectively monitor the progress of both reaction steps? A: Thin Layer Chromatography (TLC) is the best method.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 7:3) is a good starting point.
-
Visualization: The starting materials, intermediate, and product are all UV-active due to the aromatic and nitro groups, so they can be easily visualized under a UV lamp (254 nm).
-
Procedure: For Step 1, you should see the spot for 4-nitro-o-phenylenediamine disappear and a new, more polar spot for the benzimidazolone intermediate appear. For Step 2, the polar spot of the intermediate should be replaced by a less polar spot corresponding to the final 2-chloro product.
Q: Is it possible to use microwave irradiation to speed up the synthesis? A: Yes, microwave-assisted synthesis is highly effective for benzimidazole formation and has been shown to dramatically reduce reaction times and, in some cases, improve yields.[7][8][9] For Step 1, the cyclocondensation could potentially be completed in minutes instead of hours. The chlorination in Step 2 would still require careful handling in a sealed microwave vessel designed for reactive chemicals.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis.
Step 1: Synthesis of 5-Nitro-1H-benzimidazol-2(3H)-one
-
Preparation: In a 250 mL round-bottom flask, thoroughly mix 4-nitro-o-phenylenediamine (15.3 g, 0.1 mol) and urea (18.0 g, 0.3 mol).
-
Reaction: Place the flask in a sand bath or heating mantle and heat the mixture. The solids will melt to form a dark liquid. Increase the temperature to 175-180°C and maintain for 2-3 hours. The reaction will bubble as ammonia is evolved.
-
Work-up: Allow the flask to cool until it is just warm enough that the contents remain molten. Carefully pour the hot mixture into 400 mL of hot water (~80°C) with vigorous stirring.
-
Isolation: Heat the aqueous suspension to boiling and add activated charcoal. Filter the hot solution through a fluted filter paper. Allow the filtrate to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Purification: Collect the yellow crystalline product by vacuum filtration, wash with cold water, and dry in an oven at 100°C. The typical yield is 80-90%.
Step 2: Synthesis of this compound
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl fumes), place the dried 5-nitro-1H-benzimidazol-2(3H)-one (8.9 g, 0.05 mol).
-
Reaction: In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃, 50 mL). Heat the mixture to reflux and maintain for 6 hours. The solid will gradually dissolve. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (CAUTION: Highly Exothermic): Allow the reaction mixture to cool to room temperature. In a separate large beaker (1 L), place 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Isolation: Once the quench is complete, the product will precipitate as a pale solid. Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or by portion-wise addition of sodium bicarbonate until the pH is ~7. Stir for 30 minutes in an ice bath.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water to remove all salts. Recrystallize the crude product from ethanol or an ethanol/water mixture to afford the pure this compound as a crystalline solid. The typical yield is 70-85%.
| Parameter | Step 1 (Cyclization) | Step 2 (Chlorination) | Impact on Yield/Purity |
| Temperature | 175-180°C | Vigorous Reflux (~105°C) | Too low: incomplete reaction. Too high: decomposition. |
| Reaction Time | 2-3 hours | 4-8 hours | Insufficient time leads to low conversion. |
| Atmosphere | Air (optional: N₂) | Anhydrous (N₂ or Ar) | Moisture in Step 2 deactivates POCl₃, drastically lowering yield. |
| Reagents | High-purity starting materials | Fresh, dry POCl₃ | Impurities can cause side reactions and lower yield. |
| Work-up pH | N/A | Neutralize to pH ~7 promptly | Prolonged exposure to acid during workup can hydrolyze the product. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Benzimidazoles
Welcome to the technical support center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic processes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are both successful and efficient.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific issues you may encounter during the synthesis of substituted benzimidazoles, offering explanations for their causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion
Question: My benzimidazole synthesis is resulting in a low yield or appears to stall. What are the potential causes and how can I improve the conversion rate?
Answer: Low yields are a frequent challenge in benzimidazole synthesis and can stem from several factors. A systematic evaluation of your experimental setup is the best approach to pinpoint the issue.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Reagent Quality | Impurities in the starting materials, particularly the o-phenylenediamine or the aldehyde/carboxylic acid, can significantly interfere with the reaction. o-Phenylenediamine is especially prone to oxidation, which can introduce colored impurities and reduce the amount of active starting material.[1][2] | Purify Starting Materials: If the purity of your reagents is in doubt, consider purifying them before use. Recrystallization or column chromatography are common methods.[2] Use High-Purity Reagents: Whenever possible, start with reagents from a reputable supplier with a high-purity grade. |
| Suboptimal Reaction Conditions | The reaction may not have reached completion due to insufficient time or inadequate temperature. Traditional methods often require high temperatures (250-300°C), which can be a limiting factor.[3] | Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.[2][4] Optimize Temperature: If the reaction is sluggish, a modest increase in temperature may improve the rate. However, be cautious as excessive heat can lead to side reactions. |
| Inefficient Catalyst | If your synthesis employs a catalyst, its activity and loading are critical. An inactive or insufficient amount of catalyst can lead to low conversion.[2] | Verify Catalyst Activity: Ensure your catalyst is from a reliable source and has been stored correctly. Optimize Catalyst Loading: The amount of catalyst can be a crucial parameter. Experiment with varying the catalyst loading to find the optimal concentration for your specific reaction.[2] |
| Incomplete Cyclization | The reaction may be stalling at the Schiff base intermediate, which is formed from the initial condensation of the o-phenylenediamine and the aldehyde. This intermediate may be stable under your current reaction conditions and not efficiently cyclize to the final benzimidazole product.[2] | Adjust Reaction Conditions: Changes in solvent or the addition of a dehydrating agent can sometimes promote the final cyclization step. Monitoring the reaction for the presence of the Schiff base intermediate can provide valuable insight.[4] |
Issue 2: Formation of Multiple Products and Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?
Answer: The formation of multiple products is a common hurdle. Understanding the potential side reactions is the first step toward controlling the outcome of your synthesis.
Common Side Reactions and Mitigation Strategies:
-
Formation of 1,2-Disubstituted Benzimidazoles: A frequent side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[2]
-
Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde.[2]
-
Solvent Selection: The choice of solvent can significantly influence the selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product.[2]
-
-
N-Alkylation: If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur, leading to undesired N-substituted products.[2][5]
-
Avoid Alkylating Agents: Carefully consider all reagents and potential intermediates in your reaction to ensure no unintended alkylating agents are present.
-
Protecting Groups: In some cases, it may be necessary to protect the nitrogen atoms of the benzimidazole ring to prevent N-alkylation.
-
-
Over-Oxidation: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to the formation of colored byproducts. The benzimidazole product itself can also be over-oxidized to form a benzimidazole N-oxide.[4]
-
Inert Atmosphere: To prevent oxidation of the starting material, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[4]
-
Control Oxidizing Agents: If an external oxidizing agent is used, ensure the stoichiometry is carefully controlled. An excess of a strong oxidant can lead to unwanted side reactions.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My final product has a dark color. How can I remove these colored impurities?
A1: The dark color is most likely due to oxidation products of the o-phenylenediamine starting material.[2] You can often remove these impurities by treating a solution of your crude product with activated carbon during recrystallization.[2][4] Column chromatography is also an effective method for separating these polar, colored impurities.[4]
Q2: I am having difficulty purifying my substituted benzimidazole. What techniques can I try?
A2: Purification can be challenging, especially if the product and impurities have similar polarities or if the product is an oil.[2]
-
Column Chromatography: This is a versatile technique, but you may need to screen several solvent systems to achieve good separation.[2]
-
Recrystallization: If your product is a solid, try different solvents or solvent mixtures to find conditions that allow for selective crystallization.
-
Acid-Base Extraction: Benzimidazoles are basic due to the nitrogen atom in the imidazole ring. This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. The benzimidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer to precipitate the purified benzimidazole.[2]
Q3: What are the main synthetic routes for preparing substituted benzimidazoles?
A3: There are two primary traditional synthetic routes:
-
Phillips-Ladenburg Reaction: This involves the condensation of o-phenylenediamine derivatives with carboxylic acids in the presence of a dilute mineral acid.[3]
-
Weidenhagen Reaction: This route is based on the reaction of o-phenylenediamines with aldehydes or ketones.[3]
Modern methods also include reactions with other carbonyl compounds like esters and acyl chlorides, as well as more environmentally friendly approaches.[3][6]
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles
This protocol provides a general guideline for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or toluene).
-
Addition of Aldehyde: Add the desired aldehyde (1.0-1.1 eq) to the solution.
-
Catalyst Addition (if applicable): If using a catalyst (e.g., an acid or a metal catalyst), add it to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress using TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the specific reaction but may involve removing the solvent under reduced pressure, followed by purification.
-
Purification: Purify the crude product using column chromatography, recrystallization, or acid-base extraction as needed.
Diagram 1: Common Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway to 2-substituted benzimidazoles and common side reactions.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A systematic approach to troubleshooting low yields in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. N-alkylation: Significance and symbolism [wisdomlib.org]
- 6. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-5-nitro-1H-1,3-benzimidazole
Welcome to the technical support center for the purification of 2-Chloro-5-nitro-1H-1,3-benzimidazole (C₇H₄ClN₃O₂; MW: 197.58 g/mol ; CAS: 5955-72-6). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for obtaining this key building block in a highly pure form.
The purification of this compound is a critical step following its synthesis, which typically involves the cyclization of a substituted o-phenylenediamine. The quality of the final product is paramount for subsequent reactions and biological assays. This document addresses common challenges encountered during purification and provides validated strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, discolored solid. What is the likely cause and how can I remove the color?
A1: Dark coloration in crude benzimidazole products is typically due to the formation of oxidized impurities. The o-phenylenediamine starting materials are susceptible to air oxidation, which can lead to highly colored, often polymeric, byproducts.
-
Causality: The amino groups of the diamine precursor are electron-rich and can be easily oxidized, especially at elevated temperatures or upon prolonged exposure to air. This process can be exacerbated by the presence of trace metal impurities.
-
Recommended Solution: Treatment with activated carbon is a highly effective method for removing colored impurities. This is best performed during the recrystallization process. Add a small amount of activated carbon (approx. 1-2% by weight of your crude product) to the hot, dissolved solution of your compound and heat for a short period (10-15 minutes) before performing a hot filtration to remove the carbon.
Q2: What are the most common impurities to expect besides colored byproducts?
A2: Aside from oxidation products, the primary impurities are typically related to the starting materials and potential side reactions:
-
Unreacted Starting Materials: The most common starting material for this synthesis is 4-nitro-1,2-phenylenediamine. Due to its basicity and polarity, it can be carried through the workup.
-
Hydrolysis Product: The 2-chloro group on the benzimidazole ring is susceptible to hydrolysis, which would result in the formation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one. This is more likely to occur if the product is exposed to strong aqueous bases or acids for extended periods, especially at elevated temperatures.
-
Side-Reaction Products: Depending on the cyclizing agent used, various side products can form. If using a carboxylic acid equivalent, incomplete cyclization may leave amide intermediates.
Q3: Which analytical technique is best for assessing the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately assessing the purity of this compound.
-
Methodology: A reverse-phase (RP) HPLC method is generally suitable.[1]
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure sharp peak shapes.[1]
-
Detection: UV detection, typically around 254 nm or 320 nm, where the nitroaromatic chromophore absorbs strongly.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product fails to crystallize or oils out from the recrystallization solvent. | The chosen solvent is too good a solvent for the compound, or the solution is supersaturated with impurities depressing the melting point. | Solvent Screening: If using a single solvent like ethanol, try a co-solvent system. For example, dissolve the compound in a minimum of hot ethanol or DMF and slowly add a less polar solvent like water or hexane until persistent turbidity is observed, then reheat to clarify and cool slowly. Pre-purification: If the crude product is very impure, first attempt a simple filtration through a short plug of silica gel with an intermediate polarity solvent (e.g., ethyl acetate) to remove baseline impurities before attempting recrystallization. |
| Low recovery after recrystallization. | The compound has significant solubility in the cold recrystallization solvent. The volume of the solvent used was excessive. | Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Cooling: Ensure the filtrate is thoroughly cooled (e.g., in an ice bath for at least 30 minutes) to maximize precipitation before filtration. Solvent Choice: The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, acetone/water). |
| Column chromatography yields broad peaks and poor separation. | The polarity of the eluent is either too high (streaking) or too low (broadening). The compound may be interacting strongly with the acidic silica gel. | Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. Aim for an Rf value of 0.25-0.35 for the desired product. A common eluent system for benzimidazoles is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[2] Modify Stationary Phase: If peak tailing is an issue, it may be due to the interaction of the basic benzimidazole nitrogen with acidic silanol groups on the silica. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the eluent can often resolve this, leading to sharper peaks and better separation. |
| Purity does not improve after a single purification step. | The impurities have very similar polarity and solubility characteristics to the desired product. | Orthogonal Purification Methods: Employ a second purification technique that relies on a different separation principle. If recrystallization fails, use column chromatography. If column chromatography provides co-eluting impurities, a subsequent recrystallization of the enriched fractions may be successful. An acid-base extraction could also be employed to separate the basic benzimidazole product from non-basic impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general procedure and the choice of solvent may need to be optimized based on the specific impurity profile of the crude material. Ethanol and Dimethylformamide (DMF) are common starting points for benzimidazole derivatives.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution, but avoid using a large excess.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This technique is useful for separating compounds with different polarities.
-
TLC Analysis: First, analyze the crude product by TLC using various ratios of hexane and ethyl acetate to find a solvent system that gives the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (eluent) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
General Purification Strategy
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
References
Technical Support Center: Minimizing Byproduct Formation in Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzimidazole derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles governing byproduct formation and provide actionable, field-tested solutions to optimize your reactions for higher purity and yield.
Frequently Asked Questions (FAQs)
Here are some of the most common issues researchers face during benzimidazole synthesis:
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to scrutinize are the choice of catalyst and solvent, as they play a pivotal role in reaction kinetics and equilibrium.[1] Reaction temperature and duration are also critical. For instance, a solvent screen is highly recommended, as polar solvents like methanol and ethanol have demonstrated high yields in specific catalytic systems.[1][2] Without an appropriate catalyst, conversion rates can be significantly low, and reaction times impractically long.[2]
Q2: I'm observing the formation of colored impurities in my final product. What is the likely cause and how can I mitigate this?
A2: The appearance of colored impurities often points to over-oxidation.[3] The starting material, o-phenylenediamine, is particularly susceptible to oxidation, which can lead to colored byproducts.[3] Another possibility is the oxidation of the benzimidazole product itself, potentially forming species like benzimidazole N-oxides.[3] To address this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect sensitive reagents from atmospheric oxygen.[3] If an external oxidizing agent is used, ensure its stoichiometry is carefully controlled. Purification can often be achieved by treating the crude product with activated carbon during recrystallization or by employing column chromatography to remove polar, colored impurities.[3] Using o-phenylenediamine dihydrochloride salt can sometimes help in reducing the formation of these colored impurities.[1]
Q3: My reaction is producing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
A3: Achieving selectivity for the 2-substituted product over the 1,2-disubstituted byproduct can be challenging, especially when using aldehydes as the carbonyl source. The formation of the 1,2-disubstituted product often arises from the reaction of a second molecule of the aldehyde with the benzimidazole product. The choice of catalyst is a critical factor in controlling this selectivity. For example, certain Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been shown to selectively yield the 2-substituted product with electron-rich aldehydes.[1] Careful control of the stoichiometry of the reactants, particularly avoiding a large excess of the aldehyde, can also help to minimize the formation of the 1,2-disubstituted byproduct.
Q4: How do I choose the most suitable catalyst for my specific benzimidazole synthesis?
A4: Catalyst selection is highly dependent on your specific substrates (the o-phenylenediamine and the carboxylic acid or aldehyde) and the desired reaction conditions. The options are broad, ranging from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH)[4] and ammonium chloride[5][6] to various Lewis acids and metal-based catalysts.[7] For syntheses aiming for greener chemistry, heterogeneous catalysts such as engineered MgO@DFNS are advantageous due to their ease of recovery and reusability.[1][2] It is often beneficial to consult the literature for catalysts that have been successfully employed for similar substrates.
Troubleshooting Guides: Specific Byproduct Issues
This section provides a deeper dive into common byproduct formation scenarios with detailed troubleshooting protocols.
Issue 1: Presence of Uncyclized Intermediate
Symptom: Spectroscopic data (e.g., NMR, Mass Spectrometry) of the crude product indicates the presence of the N-acylated-o-phenylenediamine intermediate alongside the desired benzimidazole.
Cause: This points to incomplete cyclization, which can be a result of insufficient reaction time, inadequate temperature, or an ineffective dehydrating agent or catalyst.[8]
Troubleshooting Protocol:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the intermediate.[3][8]
-
Optimize Reaction Time and Temperature: If the reaction has stalled, consider increasing the reaction time or modestly raising the temperature.[7][8] Be cautious, as excessive heat can lead to degradation or other side reactions.[7]
-
Ensure Catalyst Activity: Verify that the catalyst is active and used in the appropriate amount. For Phillips-Ladenburg type reactions (using carboxylic acids), strong acids like polyphosphoric acid (PPA) can be effective in promoting the final dehydration and cyclization step.[8]
-
Employ a Dehydrating Agent: If water removal is the rate-limiting step, consider adding a dehydrating agent or using a reaction setup that facilitates water removal (e.g., a Dean-Stark apparatus).
Issue 2: Formation of Bis-dihydrobenzimidazole Byproducts
Symptom: When using aldehydes, a complex mixture of products is observed, potentially including bis-dihydrobenzimidazole derivatives.
Cause: This side reaction is more prevalent in the direct condensation of o-phenylenediamine with aldehydes without a suitable oxidizing agent.
Troubleshooting Protocol:
-
Introduce an Oxidizing Agent: The Weidenhagen reaction, which involves the condensation of an o-phenylenediamine with an aldehyde, is best performed under oxidative conditions to facilitate the aromatization to the benzimidazole ring.[6][9][10] This can be achieved by bubbling air through the reaction mixture or, more controllably, by adding an oxidizing agent like copper(II) acetate.[6][9]
-
Catalyst Selection: Employing a catalyst that promotes the oxidative cyclization can be highly effective. A variety of metal-based catalysts have been shown to be efficient in this regard.[11]
-
Stepwise Synthesis: As an alternative, a two-step procedure can be employed. First, the Schiff base is formed from the condensation of the o-phenylenediamine and the aldehyde. This intermediate is then isolated and subjected to oxidative cyclodehydrogenation in a separate step.[4]
Mechanistic Insights and Visualization
Understanding the reaction pathways is crucial for effective troubleshooting. Below are diagrams illustrating key mechanisms in benzimidazole synthesis and byproduct formation.
Caption: Key synthetic routes and common byproduct formation pathways in benzimidazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis using p-TsOH as a Catalyst[5]
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde or carboxylic acid using p-toluenesulfonic acid as the catalyst.
Materials:
-
o-phenylenediamine (1 equivalent)
-
Aldehyde or Carboxylic Acid (1 equivalent)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 20 mol%)
-
Solvent (e.g., Toluene or DMF)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and the aldehyde/carboxylic acid in the chosen solvent.
-
Add the catalytic amount of p-TsOH to the mixture.
-
If using an aldehyde, stir the mixture at 80°C for 2-3 hours. If using a carboxylic acid, reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an aldehyde in DMF, add the mixture dropwise to a stirred solution of sodium carbonate in water to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[12]
Protocol 2: Purification of Benzimidazole using Activated Carbon[3]
This protocol is useful for removing colored impurities from the crude benzimidazole product.
Materials:
-
Crude Benzimidazole
-
Activated Carbon (charcoal)
-
Suitable recrystallization solvent (e.g., water or ethanol/water mixture)
Procedure:
-
Dissolve the crude benzimidazole in the minimum amount of boiling solvent in a beaker or flask.
-
Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution. Caution: Add the carbon slowly to prevent bumping.
-
Keep the solution at or near boiling for a few minutes while stirring or swirling.
-
Perform a hot filtration to remove the activated carbon. This should be done quickly to prevent premature crystallization of the product.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.
Data Summary
| Parameter | Phillips-Ladenburg Synthesis | Weidenhagen Synthesis | Key Considerations for Minimizing Byproducts |
| Carbonyl Source | Carboxylic Acid or derivative[6][9] | Aldehyde or Ketone[6] | Purity of starting materials is crucial. |
| Key Intermediate | N-Acyl-o-phenylenediamine | Schiff Base | Monitor intermediate consumption via TLC/LC-MS.[3] |
| Reaction Conditions | Typically requires high temperatures and/or strong acid catalysts (e.g., PPA, HCl).[8][9] | Requires oxidative conditions.[9][10] | Optimize temperature, time, and catalyst for each substrate pair.[7] |
| Common Byproducts | Uncyclized intermediate.[8] | Bis-dihydrobenzimidazoles, 1,2-disubstituted products. | Use inert atmosphere for sensitive substrates; control oxidant stoichiometry.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijariie.com [ijariie.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: A Troubleshooting Guide for Benzimidazole Synthesis from o-Phenylenediamine
Welcome to the technical support center for the synthesis of benzimidazoles, a critical scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the condensation of o-phenylenediamine with carboxylic acids or aldehydes. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of the benzimidazole core, while conceptually straightforward, can be prone to issues ranging from low yields to the formation of undesired side products. This section addresses the most common problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.
FAQ 1: I am observing a very low yield of my desired 2-substituted benzimidazole. What are the likely causes and how can I improve it?
Low yields are a frequent hurdle in benzimidazole synthesis. The root cause often lies in one of several key areas: reagent quality, reaction conditions, or the formation of stable, unreactive intermediates.
Possible Causes & Solutions:
-
Purity of o-Phenylenediamine: o-Phenylenediamine is susceptible to air oxidation, which can result in dark-colored, impure products and significantly lower yields.[1] The presence of oxidative impurities can interfere with the desired condensation reaction.
-
Solution: Always use freshly purified o-phenylenediamine. If the starting material has darkened, it can be purified by recrystallization from water with the addition of a small amount of sodium dithionite to reduce oxidized species, followed by treatment with activated carbon to remove colored impurities.[1]
-
-
Reaction Temperature and Time: The condensation reaction requires sufficient thermal energy to overcome the activation barrier for cyclization and dehydration.[2][3][4] However, excessively high temperatures or prolonged reaction times can lead to degradation of the starting materials or the product, especially for sensitive substrates.[5]
-
Solution: Optimization of the reaction temperature is crucial. For reactions with carboxylic acids, heating in the presence of a strong acid like hydrochloric acid is common.[6] For condensations with aldehydes, a range of temperatures from room temperature to reflux may be employed, often with a catalyst.[7][8] Systematically screen temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.
-
-
Inefficient Water Removal: The final cyclization step to form the benzimidazole ring involves the elimination of water.[9] If water is not effectively removed from the reaction mixture, the equilibrium can shift back towards the starting materials or intermediates, thereby reducing the yield.
-
Solution: When using carboxylic acids, employing a dehydrating agent or a setup that allows for azeotropic removal of water (e.g., a Dean-Stark apparatus with a solvent like toluene) can be beneficial.[8] For reactions in high-temperature water, the properties of the solvent itself can facilitate the reaction.[3][4]
-
-
Catalyst Inactivity or Inappropriateness: Many modern benzimidazole syntheses utilize catalysts to improve yields and reaction rates under milder conditions.[2][7] The choice of catalyst is critical and depends on the specific substrates.
-
Solution: A wide array of catalysts have been reported, including Lewis acids (e.g., ZrCl₄, In(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and heterogeneous catalysts (e.g., supported gold nanoparticles, MgO@DFNS).[6][7][8][10][11] If you are experiencing low yields, consider screening different catalysts. For instance, lanthanum chloride has been shown to be effective for one-pot syntheses with aldehydes at room temperature.[6]
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yields in benzimidazole synthesis.
FAQ 2: My reaction is producing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?
The formation of dark, often polymeric, byproducts is a common sign of side reactions, particularly oxidation or polymerization of the o-phenylenediamine starting material.
Possible Causes & Solutions:
-
Oxidation of o-Phenylenediamine: As mentioned, o-phenylenediamine is readily oxidized by atmospheric oxygen, a process that can be accelerated by heat and certain catalysts.[1] The initial oxidation products can further react to form complex, colored polymeric materials.[12][13]
-
Solution:
-
Use High-Purity Starting Material: Begin with colorless or very light-tan o-phenylenediamine.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially when heating for extended periods.
-
Antioxidants: In some cases, the addition of a small quantity of an antioxidant can be beneficial, although this should be tested on a small scale to ensure it doesn't interfere with the main reaction.
-
-
-
Polymerization Side Reactions: Under certain conditions, particularly with catalytic or electrochemical oxidation, o-phenylenediamine can polymerize, leading to a mixture of oligomers and polymers (polyOPDs).[12][13] These polymeric materials are often highly colored and can complicate purification.
-
Solution: Carefully control the reaction conditions. Avoid overly harsh oxidants if your synthesis involves an oxidative cyclization step. The choice of catalyst and solvent can also influence the propensity for polymerization.
-
FAQ 3: I am trying to synthesize a 2-substituted benzimidazole using an aldehyde, but I am getting a significant amount of the 1,2-disubstituted product. How can I improve the selectivity?
The formation of a 1,2-disubstituted benzimidazole is a common side reaction when using aldehydes. This occurs when a second molecule of the aldehyde reacts with the remaining N-H group of the initially formed 2-substituted benzimidazole.
Possible Causes & Solutions:
-
Stoichiometry: An excess of the aldehyde in the reaction mixture is the primary driver for the formation of the 1,2-disubstituted product.[14]
-
Reaction Conditions: The choice of solvent and catalyst can influence the selectivity of the reaction.
-
Solution: Polar protic solvents like ethanol or water can sometimes favor the formation of the 2-substituted product.[14] Additionally, certain catalysts may exhibit higher selectivity. It is advisable to consult the literature for conditions that have been shown to be selective for the desired product with similar substrates.
-
Mechanism Overview: Formation of 2-Substituted vs. 1,2-Disubstituted Benzimidazoles
Caption: Reaction pathways illustrating the formation of the desired 2-substituted and the undesired 1,2-disubstituted benzimidazole.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles from an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 eq.).
-
Solvent Addition: Add a suitable solvent such as ethanol or acetonitrile.
-
Reagent Addition: Add the aldehyde (1.0-1.05 eq.) to the stirring solution.
-
Catalyst Addition (if applicable): Add the chosen catalyst (e.g., p-TsOH, 10 mol%).[8]
-
Reaction: Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[6][15]
Protocol 2: Phillips Condensation using a Carboxylic Acid
This classic method is robust for many substrates.[16][17]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq.) and the carboxylic acid (1.0-1.2 eq.).
-
Acid Addition: Add an aqueous solution of a mineral acid, such as 4M hydrochloric acid, to the mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.
-
Neutralization and Precipitation: After cooling, carefully neutralize the reaction mixture with a base (e.g., 10% sodium hydroxide solution) until it is alkaline.[9] The crude benzimidazole product will typically precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.[9][18]
-
Purification: The crude product can be purified by recrystallization from boiling water, often with the use of decolorizing carbon to remove colored impurities.[6][18]
Data Summary Table
| Parameter | Condition for Aldehyde Condensation | Condition for Carboxylic Acid Condensation (Phillips) | Rationale & Key Considerations |
| Stoichiometry | ~1:1 (Diamine:Aldehyde) | ~1:1.1 (Diamine:Acid) | Excess aldehyde leads to 1,2-disubstitution.[14] A slight excess of acid can drive the reaction to completion. |
| Temperature | Room Temp to Reflux | Reflux (~100-120°C) | Varies with substrate reactivity and catalyst. Higher temps needed for less reactive acids.[2] |
| Catalyst | Lewis or Brønsted Acids often used | Mineral Acid (e.g., HCl) | Catalysts enable milder conditions and improve yields.[7][8][16] |
| Solvent | Ethanol, Acetonitrile, Water, etc. | Aqueous Acid | Solvent choice can impact selectivity and reaction rate.[14][19] |
| Work-up | Filtration or Evaporation | Neutralization & Precipitation | The acidic conditions of the Phillips reaction require a neutralization step to isolate the product.[9] |
| Purification | Recrystallization / Chromatography | Recrystallization (often from water) | Purity is critical for subsequent applications; recrystallization is often effective for removing polar impurities.[6][15] |
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijariie.com [ijariie.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 12. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adichemistry.com [adichemistry.com]
- 17. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 19. Room temperature MSA-catalyzed synthesis of benzimidazole, benzoxazole, benzothiazole [wisdomlib.org]
Technical Support Center: Regioselectivity in Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. As a Senior Application Scientist, I understand the critical importance of controlling reaction outcomes to ensure the purity, efficacy, and safety of pharmaceutical compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectivity in the synthesis of substituted benzimidazoles.
The formation of regioisomers is a persistent challenge, particularly when using asymmetrically substituted o-phenylenediamines.[1] These isomers often possess distinct biological and physical properties, making their separation difficult and costly, which ultimately impacts overall yield and project timelines.[1] This resource provides in-depth, field-proven insights and actionable troubleshooting protocols to help you gain precise control over your reaction's regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of benzimidazole synthesis?
A: When an asymmetrically substituted 1,2-phenylenediamine (for example, 4-nitro-1,2-phenylenediamine) reacts with a carboxylic acid or an aldehyde, the cyclization can occur in two different directions. This results in the formation of two distinct structural isomers where the substituent is located at different positions on the benzimidazole core (e.g., 5-nitro- and 6-nitro-1H-benzimidazole). These products are called regioisomers.[1]
Q2: Why is controlling the formation of these regioisomers so critical?
A: Control is paramount for several reasons:
-
Biological Activity: Regioisomers can have drastically different pharmacological profiles. One isomer might be a potent therapeutic agent, while the other could be inactive or even toxic.
-
Process Efficiency: A reaction that produces a mixture of isomers requires challenging and expensive purification steps, such as column chromatography or recrystallization, which lowers the effective yield of the desired compound.[1]
-
Regulatory Compliance: For pharmaceutical development, producing a single, well-characterized isomer is essential for meeting strict regulatory standards for purity and consistency.
Q3: What are the primary factors that dictate the regioisomeric ratio in a reaction?
A: The final ratio of regioisomers is a result of a delicate interplay between electronic and steric factors, governed by the reaction conditions.
-
Electronic Effects of Substituents: The key factor is the relative nucleophilicity of the two amino groups on the phenylenediamine ring.[1]
-
Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ decrease the nucleophilicity of the adjacent amino group. This directs the initial reaction to the more distant, more nucleophilic amino group.[1]
-
Electron-donating groups (EDGs) like -CH₃ or -OCH₃ increase the nucleophilicity of the adjacent amino group, favoring reaction at that site.
-
-
Steric Hindrance: Bulky substituents on either the phenylenediamine or the aldehyde/carboxylic acid can sterically hinder the approach to the nearest amino group, favoring reaction at the less hindered site.
-
Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly influence which reaction pathway is favored.[2][3]
Troubleshooting Guides: From Problem to Protocol
This section addresses specific, common problems encountered in the lab and provides structured, actionable guidance.
Problem 1: My reaction with a 4-substituted-1,2-phenylenediamine is producing a nearly 1:1 mixture of regioisomers.
This is a classic challenge, especially in traditional acid-catalyzed condensations (Phillips-Ladenburg conditions), which often show poor regioselectivity.[1] The root cause is that the difference in nucleophilicity between the two amino groups is not large enough to direct the reaction exclusively down one path under the chosen conditions.
The reaction proceeds via an initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde or carboxylic acid, followed by cyclization and dehydration. When the two amino groups have similar reactivity, both pathways compete, leading to a mixture of products.
Diagram 1: Competing Pathways in Benzimidazole Formation This diagram illustrates how an unsymmetrically substituted o-phenylenediamine can react to form two different regioisomers.
The catalyst can dramatically alter the reaction landscape. Different catalysts can selectively activate the aldehyde, the diamine, or the intermediate, thereby favoring one pathway over the other. For instance, certain Lewis acids may coordinate preferentially based on the electronic environment, steering the reaction.[4] Similarly, heterogeneous catalysts can provide a surface environment that favors the formation of one isomer.[5][6]
Experimental Protocol: Catalyst Screening for Regioselectivity
-
Setup: Prepare five identical reaction vessels, each charged with the 4-substituted-1,2-phenylenediamine (1.0 mmol) and the aldehyde (1.1 mmol) in a suitable solvent (e.g., Ethanol, 10 mL).[7]
-
Catalyst Addition: To each vessel, add a different catalyst (10 mol%):
-
Reaction: Stir all reactions at a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS every hour.
-
Analysis: After a set time (e.g., 4 hours), quench the reactions.[7] Take an aliquot from each crude mixture and analyze via ¹H NMR or HPLC to determine the regioisomeric ratio.
-
Optimization: Based on the best-performing catalyst, further optimize temperature and reaction time to maximize both yield and selectivity.[2]
When catalyst control is insufficient, a more robust strategy is to temporarily differentiate the two amino groups chemically. This forces the reaction to proceed in a specific, predetermined direction. A common approach involves the regioselective N-acylation or N-sulfonylation of one amino group, followed by cyclization and subsequent deprotection.
More advanced methods involve palladium-catalyzed cascade reactions where starting materials are designed to react in a specific sequence, affording the product with complete regiocontrol.[9][10][11] These methods often involve the coupling of a bifunctional aryl electrophile with two different nitrogen nucleophiles.[10]
Table 1: Reported Catalyst Effects on Benzimidazole Synthesis
| Catalyst System | Substrates | Key Feature | Outcome | Reference |
| Er(OTf)₃ | o-phenylenediamine + electron-rich aldehydes | Lewis acid catalysis | Selectively yields 1,2-disubstituted products | [4][8] |
| Au/TiO₂ | o-phenylenediamine + various aldehydes | Heterogeneous catalysis | High yields of 2-substituted products at ambient conditions | [6] |
| NH₄Cl | o-phenylenediamine + various aldehydes | Mild, inexpensive Brønsted acid | Good yields, green and economically viable | [12] |
| Palladium / tBuBrettPhos | 2-chloroaryl sulfonates + arylamine + amide | Cascade C-N bond formation | Complete regioselectivity for N-arylbenzimidazoles | [10] |
| H₂O₂ / HCl | o-phenylenediamines + aryl aldehydes | Oxidative cyclization | Excellent yields at room temperature | [13] |
Problem 2: My regioisomeric ratio is inconsistent from batch to batch.
Inconsistent results are often a sign of a reaction that is highly sensitive to subtle variations in conditions.[2] Factors like solvent purity (especially water content), precise temperature control, and even the rate of reagent addition can tip the kinetic/thermodynamic balance, favoring one regioisomeric pathway over another in an unpredictable manner.
The goal is to identify the critical process parameters and establish a robust, reproducible protocol. A systematic approach to optimization is required.
Diagram 2: Workflow for Optimizing Reaction Consistency This diagram outlines a systematic process for troubleshooting and standardizing a reaction to achieve consistent regioselectivity.
-
Reagent and Solvent Qualification:
-
Always use reagents from the same supplier and lot number for an optimization series.
-
Use freshly distilled or anhydrous solvents, especially if the reaction is water-sensitive. Impurities can act as catalysts or inhibitors.[2]
-
Verify the activity of the catalyst; some catalysts degrade upon storage.
-
-
Standardize the Procedure:
-
Use the same type and size of reaction flask for all experiments to ensure consistent heat and mass transfer.
-
Maintain a consistent, vigorous stirring rate to avoid localized concentration or temperature gradients.[2]
-
If the reaction is air-sensitive, ensure a consistent inert atmosphere (e.g., nitrogen or argon blanket).[2]
-
-
Execute a Design of Experiments (DoE):
-
Instead of changing one factor at a time, a DoE approach can efficiently map the reaction space.
-
Temperature: Run the reaction at three distinct temperatures (e.g., 60°C, 80°C, 100°C) while keeping other parameters constant.[3]
-
Concentration: Vary the concentration of the limiting reagent (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Catalyst Loading: Evaluate the effect of catalyst loading (e.g., 2 mol%, 5 mol%, 10 mol%).
-
For each combination, meticulously record the reaction time, yield, and regioisomeric ratio.
-
-
Data Analysis and Protocol Definition:
-
Analyze the data to identify which parameters have the most significant impact on regioselectivity.
-
Establish a standard operating procedure (SOP) with strict ranges for the critical parameters identified (e.g., "Temperature must be maintained at 80 ± 2 °C"). This robust protocol will be the key to achieving batch-to-batch consistency.
-
By applying these structured troubleshooting principles and understanding the underlying chemical mechanisms, you can effectively overcome the challenges of regioisomer formation and accelerate your research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Benzimidazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Chloro-5-nitro-1H-1,3-benzimidazole by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS No. 5955-72-6) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs.[3][4][5] The purity of this intermediate is paramount, as any impurities—ranging from starting materials and synthetic by-products to degradation products—can carry through the manufacturing process, potentially affecting the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the rationale behind method development choices, compare HPLC with its successor, Ultra-Performance Liquid Chromatography (UPLC), and detail the self-validating systems required to ensure data integrity in a regulated research and development environment.
The Primary Workhorse: Reversed-Phase HPLC with Diode Array Detection (DAD)
For a molecule like this compound, which possesses moderate polarity and a strong UV chromophore due to its nitroaromatic structure, RP-HPLC is the analytical method of choice.[6][7][8] The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (the column) and a polar mobile phase.[9][10]
Causality Behind the Choice:
-
Stationary Phase: A C18 (octadecylsilane) column is the standard starting point. Its long alkyl chains provide sufficient hydrophobicity to retain the analyte and separate it from more polar or less polar impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol) is optimal. A gradient is preferred over an isocratic method because it allows for the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe, ensuring good peak shape and resolution. The acidic pH of the buffer (e.g., pH 3.0) serves a dual purpose: it suppresses the ionization of residual silanol groups on the silica-based column packing, minimizing undesirable peak tailing, and it ensures the benzimidazole moiety is consistently protonated, leading to reproducible retention.
-
Detector: A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is superior to a standard single-wavelength UV detector for purity analysis.[11][12] A DAD acquires absorbance data across a wide range of wavelengths simultaneously.[13][14] This capability is crucial for two reasons:
-
Optimal Wavelength Selection: It allows for the selection of the most sensitive wavelength for the main component and all potential impurities, even after the analysis is complete.
-
Peak Purity Assessment: It enables the verification of peak homogeneity by comparing UV-Vis spectra across the entire peak. A spectrally pure peak will exhibit identical spectra from the upslope to the downslope.[13][15]
-
Experimental Protocol: Optimized HPLC-DAD Method
This protocol is a robust starting point for the analysis, grounded in common practices for nitroaromatic compounds.
Step 1: Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the Standard Solution using the diluent.
Step 2: Chromatographic System Setup & Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC System with Gradient Pump, Autosampler, and DAD | Standard for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard column offering good resolution and efficiency.[16] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| DAD Wavelength | Detection at 254 nm; acquire data from 200-400 nm | 254 nm is a common wavelength for aromatic compounds.[6][7] Full spectral acquisition allows for peak purity analysis. |
| Gradient Elution | 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B | A shallow gradient provides high resolution for closely eluting impurities, followed by a column wash and re-equilibration. |
Step 3: Data Acquisition and Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure the baseline is clean.
-
Inject the Standard Solution five times to perform System Suitability Testing.
-
Inject the Sample Solution.
-
Integrate all peaks in the chromatogram. Calculate the purity using the area percent method.
-
Perform peak purity analysis on the main this compound peak using the chromatography data system (CDS) software.
Visualizing the Analytical Workflow
The entire process, from sample handling to final report, follows a structured and logical path to ensure data quality and traceability.
References
- 1. This compound 5955-72-6 [sigmaaldrich.com]
- 2. This compound | CAS#:5955-72-6 | Chemsrc [chemsrc.com]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. torontech.com [torontech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC vs. UPLC [webofpharma.com]
A Comparative Guide to the Spectroscopic Validation of 2-Chloro-5-nitro-1H-1,3-benzimidazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for the spectroscopic validation of 2-Chloro-5-nitro-1H-1,3-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into the expected spectroscopic signatures of this molecule and contrast them with a potential synthetic precursor and a structural isomer to demonstrate the power and specificity of a multi-technique analytical approach.
The Importance of a Multi-Faceted Approach
Relying on a single analytical technique for structural elucidation is fraught with peril. While mass spectrometry can confirm the molecular weight, it often cannot distinguish between isomers. Similarly, while FT-IR can identify functional groups, it provides limited information about their specific placement within the molecular framework. NMR spectroscopy offers the most detailed structural information, but its interpretation can be complex and is best supported by other techniques. By combining these methods, we create a self-validating system where the data from each technique corroborates the others, leading to a high degree of confidence in the assigned structure.
Predicted Spectroscopic Data for this compound
Due to the limited availability of published, experimentally-verified spectra for this compound, the following data is predicted based on the known spectroscopic properties of its constituent substructures: the 5-nitro-1H-benzimidazole and 2-chlorobenzimidazole moieties.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | ~13.0 - 13.5 | broad singlet | - | The N-H proton of the imidazole ring is acidic and often appears as a broad singlet at a downfield chemical shift. |
| H-4 | ~8.5 - 8.6 | doublet | ~2.0 | This proton is ortho to the nitro group, which is strongly electron-withdrawing, causing a significant downfield shift. It will appear as a doublet due to coupling with H-6. |
| H-6 | ~8.1 - 8.2 | doublet of doublets | ~8.9, ~2.0 | This proton is coupled to both H-7 (ortho) and H-4 (meta), resulting in a doublet of doublets. |
| H-7 | ~7.8 - 7.9 | doublet | ~8.9 | This proton is ortho to H-6 and will appear as a doublet. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~143 - 145 | The carbon atom bonded to the electronegative chlorine and two nitrogen atoms will be significantly deshielded. |
| C-4 | ~117 - 119 | This carbon is adjacent to the nitro group and will be deshielded. |
| C-5 | ~142 - 144 | The carbon atom directly attached to the nitro group will be strongly deshielded. |
| C-6 | ~115 - 117 | Aromatic carbon in a typical range. |
| C-7 | ~112 - 114 | Aromatic carbon in a typical range. |
| C-3a | ~146 - 148 | Bridgehead carbon of the imidazole ring. |
| C-7a | ~133 - 135 | Bridgehead carbon of the benzene ring. |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Expected Key Features | Rationale |
| FT-IR (KBr Pellet) | ~3100-3000 cm⁻¹ (N-H stretch)~1620 cm⁻¹ (C=N stretch)~1520 cm⁻¹ (Asymmetric NO₂ stretch)~1340 cm⁻¹ (Symmetric NO₂ stretch) | These are characteristic vibrational frequencies for the benzimidazole ring and the aromatic nitro group.[2][3] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 197/199 (due to ³⁵Cl/³⁷Cl isotopes)Key Fragments: Loss of NO₂, loss of Cl, fragmentation of the benzimidazole ring. | The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns of benzimidazoles typically involve the loss of small molecules like HCN.[4][5] |
Comparison with Potential Impurities and Isomers
To illustrate the importance of this multi-technique approach, we will compare the predicted data for our target compound with the known data for a likely synthetic precursor, 4-nitro-o-phenylenediamine , and a structural isomer, 2-Chloro-6-nitro-1H-1,3-benzimidazole .
A plausible synthetic route to this compound involves the condensation of 4-nitro-o-phenylenediamine with a suitable one-carbon electrophile containing a chlorine atom.[6][7][8] Therefore, the starting diamine is a critical potential impurity to monitor for.
Table 4: Comparative Spectroscopic Data
| Feature | This compound (Predicted) | 4-Nitro-o-phenylenediamine (Experimental) [9][10][11][12][13][14] | 2-Chloro-6-nitro-1H-1,3-benzimidazole (Predicted) |
| ¹H NMR (DMSO-d₆) | Aromatic protons between ~7.8-8.6 ppm. One broad N-H proton ~13.0-13.5 ppm. | Aromatic protons between ~6.7-7.8 ppm. Two broad NH₂ signals. | Aromatic protons in a different pattern and chemical shift range compared to the 5-nitro isomer. |
| ¹³C NMR (DMSO-d₆) | C-2 signal at ~143-145 ppm. | Absence of a signal in the C-2 region of the benzimidazole. Aromatic carbons are generally more shielded. | The chemical shifts of the aromatic carbons will differ from the 5-nitro isomer due to the different positioning of the nitro group. |
| FT-IR (KBr Pellet) | N-H stretch, C=N stretch, and two NO₂ stretches. | Two distinct N-H stretching bands for the primary amine groups, in addition to the NO₂ stretches. | Similar functional group absorptions to the 5-nitro isomer, but the "fingerprint" region (below 1500 cm⁻¹) will differ. |
| Mass Spectrometry (EI) | M⁺ at m/z 197/199. | M⁺ at m/z 153. | M⁺ at m/z 197/199. Fragmentation patterns may differ slightly. |
This comparative analysis highlights how a combination of spectroscopic techniques can definitively distinguish the target molecule from its precursor and its isomer. The distinct ¹H and ¹³C NMR chemical shifts and coupling patterns, along with the differences in the FT-IR fingerprint region and the unique molecular weight of the precursor, provide a robust and unambiguous structural validation.
Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[5][15][16][17]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[15]
-
-
Data Acquisition :
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire at least 1024 scans with a relaxation delay of 2-5 seconds, using proton decoupling.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[1][18][19][20][21]
-
Transfer the mixture to a pellet-forming die and apply pressure (typically 8-10 tons) under vacuum to form a transparent pellet.[18][20][21]
-
-
Data Acquisition :
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (Electron Impact)
-
Sample Preparation :
-
Data Acquisition :
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
The rigorous spectroscopic validation of a synthesized compound is a non-negotiable aspect of high-quality chemical research. This guide has provided a comprehensive framework for the structural confirmation of this compound, based on a multi-technique approach. By predicting the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra and comparing them with those of a potential precursor and a structural isomer, we have demonstrated a robust methodology for unambiguous structure elucidation. The detailed experimental protocols provided herein serve as a practical resource for researchers to ensure the generation of high-quality and reliable data. This meticulous approach to structural validation is essential for advancing the field of drug discovery and development with confidence and integrity.
References
- 1. shimadzu.com [shimadzu.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 4. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 4-Nitro-o-phenylenediamine(99-56-9) MS [m.chemicalbook.com]
- 10. 4-Nitro-o-phenylenediamine(99-56-9) 13C NMR spectrum [chemicalbook.com]
- 11. 4-Nitro-o-phenylenediamine(99-56-9) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-Nitro-o-phenylenediamine(99-56-9) IR Spectrum [m.chemicalbook.com]
- 14. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mun.ca [mun.ca]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 19. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 20. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 21. scienceijsar.com [scienceijsar.com]
- 22. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 23. Sample Preparation Protocol for Alternative Ionisation Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 24. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 26. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Biological Activity of 2-Chloro-5-nitro-1H-1,3-benzimidazole and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Among these, 2-Chloro-5-nitro-1H-1,3-benzimidazole has emerged as a compound of significant interest, demonstrating a spectrum of biological activities. This guide provides a comprehensive comparison of the biological activity of this compound and its analogs, offering experimental data and insights to guide further research and drug development endeavors.
Introduction to this compound: A Scaffold of Potential
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a structural motif found in various bioactive molecules.[2] The strategic placement of a chloro group at the 2-position and a nitro group at the 5-position of the benzimidazole ring in this compound imparts distinct electronic and steric properties that are crucial for its biological interactions. The electron-withdrawing nature of both the chloro and nitro groups can influence the acidity of the N-H proton and the overall electron distribution in the heterocyclic ring system, thereby modulating its binding affinity to biological targets.[3]
This guide will delve into a comparative analysis of the antimicrobial and anticancer activities of this compound and its structurally related analogs. We will explore how modifications at the 2- and 5-positions, as well as substitutions on the benzimidazole nitrogen, impact their biological potency.
Comparative Biological Activity: A Data-Driven Analysis
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of their substituents. Here, we present a comparative overview of the antimicrobial and anticancer activities of this compound and its analogs, supported by experimental data from various studies.
Antimicrobial Activity
Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties. The presence of chloro and nitro groups on the benzimidazole core can significantly enhance this activity.
A study on N-substituted 6-chloro- and 6-nitro-1H-benzimidazole derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] For instance, certain analogs exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), which is comparable to the standard drug ciprofloxacin.[4] Another study highlighted that 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes showed selective and potent antibacterial activity against Staphylococcus epidermidis.[5]
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Benzimidazole Analogs
| Compound/Analog | E. coli | S. aureus | C. albicans | Reference |
| Ciprofloxacin (Standard) | 8-16 | 8-16 | - | [4] |
| Fluconazole (Standard) | - | - | 4-128 | [4] |
| N-substituted 6-chloro/nitro-1H-benzimidazole derivatives | 2-16 | 2-16 | 8-16 | [4] |
| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol metal complexes | Significant | Significant | Significant | [6] |
Note: The data presented is a summary from multiple sources and specific values may vary depending on the exact analog and experimental conditions.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been a major focus of research. The chloro and nitro substitutions in this compound are key contributors to its cytotoxic effects against various cancer cell lines.
A study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives demonstrated remarkable anticancer activity.[7] One of the most potent analogs, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, exhibited an IC50 value of a mere 28 nM against the A549 human lung cancer cell line.[7] This highlights the synergistic effect of multiple electron-withdrawing groups on the cytotoxic potency. Furthermore, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown strong anticancer activity against various cell lines, with IC50 values ranging from 1.84 to 10.28 μg/mL, comparable to the standard anticancer drug paclitaxel.[8]
Table 2: Comparative Anticancer Activity (IC50) of Benzimidazole Analogs
| Compound/Analog | Cell Line | IC50 | Reference |
| Paclitaxel (Standard) | Various | 1.38–6.13 μM | [8] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 | 28 nM | [7] |
| N-substituted 6-chloro/nitro-1H-benzimidazole derivatives | Various | 1.84-10.28 μg/mL | [8] |
| 5-Nitro benzimidazole derivatives | HCT116 | ~13.30 μM | [9] |
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the findings, it is imperative to follow standardized experimental protocols. Here, we provide detailed methodologies for the key assays used to evaluate the biological activity of these compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11][12][13]
Protocol:
-
Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations.[10]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).[10]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).[10]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12]
Workflow for the Broth Microdilution Assay.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[17]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[19]
Experimental workflow for the MTT assay.
Unraveling the Mechanism of Action: The Role of Chloro and Nitro Substituents
The biological activity of this compound and its analogs is attributed to their interaction with specific molecular targets. The chloro and nitro groups play a pivotal role in defining these interactions.
Potential Mechanisms of Action:
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[14][20] Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.[14][20] Substituted benzimidazoles have been identified as potent PARP inhibitors, and the electronic properties of substituents on the benzimidazole ring can influence their binding to the enzyme's active site.[4][14][20][21] The electron-withdrawing nature of the chloro and nitro groups may enhance the interaction with the PARP active site.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids.[22][23][24] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for both antimicrobial and anticancer agents.[22][23] Benzimidazole derivatives have been explored as DHFR inhibitors, and the substituents on the ring system are critical for their inhibitory activity.[25] The nitro group, in particular, has been shown to be important for the activity of some DHFR inhibitors.[26]
Potential signaling pathways affected by the compounds.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant antimicrobial and anticancer activities. The data presented in this guide underscores the critical role of the chloro and nitro substituents in modulating their biological potency. The electron-withdrawing properties of these groups appear to be a key factor in their interaction with molecular targets such as PARP and DHFR.
Future research should focus on a more systematic structure-activity relationship (SAR) analysis to precisely delineate the contribution of each substituent. The synthesis and evaluation of analogs with varied halogen substitutions at the 2-position and diverse electron-withdrawing or -donating groups at the 5-position would provide a clearer understanding of the structural requirements for optimal activity. Furthermore, in-depth mechanistic studies are warranted to unequivocally identify the primary molecular targets and signaling pathways affected by these compounds. Such investigations will be instrumental in the rational design and development of novel, potent, and selective therapeutic agents based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. benchchem.com [benchchem.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 25. Receptor-based design of novel dihydrofolate reductase inhibitors: benzimidazole and indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Methods for Benzimidazoles: From Classical Approaches to Modern Innovations
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs. Its derivatives exhibit a vast array of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties.[1] The enduring importance of this heterocyclic system has driven continuous innovation in its synthesis. This guide offers a comparative analysis of the principal synthetic routes to benzimidazoles, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the most appropriate method for their specific research and development needs.
The Classical Cornerstones: Phillips-Ladenburg and Weidenhagen Reactions
The traditional syntheses of benzimidazoles are dominated by two primary methods: the Phillips-Ladenburg and Weidenhagen reactions. These approaches, while foundational, often necessitate harsh reaction conditions.
Phillips-Ladenburg Synthesis
This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][3] The reaction is typically conducted at high temperatures in the presence of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid, which acts as both a catalyst and a dehydrating agent.[4][5]
Mechanism: The synthesis proceeds through the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the carboxylic acid. This is followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole ring.
Advantages:
-
Simplicity and Accessibility: The starting materials, o-phenylenediamines and carboxylic acids, are readily available and generally inexpensive.[6]
Disadvantages:
-
Harsh Conditions: The requisite high temperatures and strong acids can limit the substrate scope, particularly for molecules with sensitive functional groups.[5][7]
-
Low Yields: The yields can be moderate and variable, especially with aromatic carboxylic acids unless performed at very high temperatures in sealed vessels.[8]
-
Environmental Concerns: The use of strong acids and high energy input are significant drawbacks from a green chemistry perspective.
Weidenhagen Synthesis
An alternative classical route involves the condensation of an o-phenylenediamine with an aldehyde, typically in the presence of an oxidizing agent.[2][9]
Mechanism: The reaction begins with the formation of a Schiff base intermediate from the o-phenylenediamine and the aldehyde. This intermediate then undergoes oxidative cyclodehydrogenation to yield the 2-substituted benzimidazole.[10]
Advantages:
-
Aldehyde Substrates: This method provides a direct route to 2-substituted benzimidazoles using a wide variety of commercially available aldehydes.[9]
Disadvantages:
-
Oxidizing Agents: The necessity of an oxidizing agent (e.g., cupric acetate, nitrobenzene) can lead to the formation of side products and complicates the purification process.[4][11]
-
Selectivity Issues: The reaction can sometimes yield a complex mixture of products, including 1,2-disubstituted benzimidazoles.
Modernizing the Approach: Catalytic and Microwave-Assisted Syntheses
In response to the limitations of classical methods, modern organic synthesis has focused on developing more efficient, selective, and environmentally benign protocols.
Catalytic Syntheses
The use of catalysts has revolutionized benzimidazole synthesis, allowing for milder reaction conditions and improved yields.[12][13] A diverse range of catalysts have been employed, including:
-
Lewis acids: Catalysts like ZrCl₄, TiCl₄, and SnCl₄ have proven effective.[11][12]
-
Solid-supported catalysts: Materials such as zeolite, alumina, and silica sulfuric acid offer advantages in terms of ease of separation and potential for recycling.[10][12]
-
Nanoparticle catalysts: Transition metal nanoparticles, for instance, have been utilized to facilitate these transformations.[13]
Advantages:
-
High Efficiency and Selectivity: Catalytic methods often provide excellent yields and high chemoselectivity.[10][12]
-
Milder Conditions: Many catalytic reactions can be performed at or near room temperature.[14]
-
Greener Chemistry: The use of recyclable catalysts and reduced energy consumption align with the principles of green chemistry.[1]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[15] In the context of benzimidazole synthesis, it dramatically reduces reaction times from hours to mere minutes, often with improved yields and cleaner reaction profiles.[16][17] This technique can be applied to both classical and modern catalytic methods.
Advantages:
-
Drastically Reduced Reaction Times: Microwave synthesis can decrease reaction times by 95-98%.[18][19]
-
Increased Yields: Yields are often significantly higher compared to conventional heating methods, with increases of 10-50% or more being reported.[18][19]
-
Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.[16]
Comparative Performance of Synthetic Methods
| Synthetic Method | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg | High temp (>180°C), strong acid (PPA, HCl) | 60-85% | Readily available starting materials.[6] | Harsh conditions, long reaction times, limited functional group tolerance.[5][10] |
| Weidenhagen | Oxidizing agent (e.g., Cu(OAc)₂) | Variable, often moderate | Utilizes aldehydes as substrates.[9] | Requires an oxidizing agent, potential for side products.[11] |
| Catalytic Synthesis | Mild (often room temp), catalyst (Lewis acids, nanoparticles) | 85-99% | High efficiency, selectivity, potential for catalyst recycling.[12][17] | Catalyst cost and potential for metal contamination. |
| Microwave-Assisted | 5-30 minutes | 85-99% | Drastically reduced reaction times, often higher yields, solvent-free options.[6][13] | Requires specialized microwave reactor. |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole
-
Combine o-phenylenediamine (5.4 g) and formic acid (4 mL) in a round-bottom flask.[20]
-
Reflux the mixture on a water bath for 2 hours.[20]
-
Cool the reaction mixture and slowly add 10% NaOH solution with constant stirring until the solution is alkaline.[20]
-
Filter the crude benzimidazole product using vacuum filtration and wash with cold water.[20]
-
For purification, dissolve the crude product in boiling water (approx. 400 mL), add decolorizing charcoal (2 g), and heat for 15 minutes.[20]
-
Filter the hot solution rapidly through a preheated Buchner funnel and allow the filtrate to cool to crystallize the pure benzimidazole.[20]
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
-
In a microwave-safe vessel, mix o-phenylenediamine (0.01 mol) and an aromatic carboxylic acid (0.01 mol).[15]
-
Add a catalytic amount of ethyl acetate (0.0025 mol) and water (15 ml).[15]
-
Irradiate the mixture in a microwave reactor at 90% power (e.g., 765 W).[15]
-
After completion of the reaction (typically monitored by TLC), cool the mixture to room temperature.[15]
-
Make the solution just alkaline to litmus paper by the slow addition of 10% NaOH.[15]
-
Filter the precipitated product, wash with cold water, and recrystallize from absolute ethanol.[15]
Visualizing the Synthetic Workflows
Caption: Comparative workflow of conventional vs. modern benzimidazole synthesis.
Conclusion
The synthesis of benzimidazoles has evolved significantly from the classical, high-temperature condensations to highly efficient, catalyzed, and microwave-assisted methodologies. For routine syntheses where substrate sensitivity is not a concern, the Phillips-Ladenburg reaction remains a viable, cost-effective option. However, for the demands of modern drug discovery and development, which prioritize speed, efficiency, functional group tolerance, and sustainability, catalytic and microwave-assisted methods are demonstrably superior.[21] These modern approaches not only accelerate the synthesis of known benzimidazole derivatives but also open avenues for the creation of novel, structurally complex molecules with enhanced therapeutic potential. Researchers are encouraged to consider these advanced techniques to streamline their synthetic efforts and contribute to the ongoing development of benzimidazole-based pharmaceuticals.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. benchchem.com [benchchem.com]
- 10. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijariie.com [ijariie.com]
- 12. mdpi.com [mdpi.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 15. sciforum.net [sciforum.net]
- 16. asianpubs.org [asianpubs.org]
- 17. mdpi.com [mdpi.com]
- 18. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. scribd.com [scribd.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold and the Imperative for Rigorous Assay Validation
The benzimidazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a remarkable spectrum of therapeutic activities.[1][2] Derivatives of this versatile heterocycle have been developed as anthelmintics (e.g., Albendazole), anticancer agents, antivirals, and antimicrobials.[1][3] This therapeutic breadth is a direct result of their diverse mechanisms of action, which include disrupting microtubule polymerization, inhibiting protein kinases, intercalating with DNA, and arresting the cell cycle.[3][4]
Given this mechanistic diversity, the reliable evaluation of new benzimidazole derivatives is paramount. An in vitro assay is not merely a procedure; it is an interrogative tool. Its ability to yield accurate, reproducible, and meaningful data is wholly dependent on a rigorous validation process. This guide provides researchers, scientists, and drug development professionals with a framework for validating in vitro assays for benzimidazole derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that every assay is a self-validating system.
Chapter 1: Foundational Principles of In Vitro Assay Validation
Before delving into specific assay types, we must establish the bedrock principles of validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a formal framework for validating analytical procedures, and its principles are highly applicable to the quantitative biological assays used in drug discovery.[5][6][7] An assay's data is only as trustworthy as the validation that underpins it.[8][9]
The goal of validation is to demonstrate that an assay is "fit for purpose"—that it reliably measures the intended biological activity.[10][11] This is achieved by assessing a standard set of performance characteristics.
Table 1: Key Validation Parameters for In Vitro Biological Assays
| Parameter | Definition & Purpose | Causality & Experimental Insight |
| Specificity / Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Why it matters: Ensures you are measuring the compound's effect on the target, not an artifact. For an enzyme assay, this means testing against related enzymes. For a cell-based assay, it involves counter-screening to distinguish specific activity from general cytotoxicity. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found. | Why it matters: Reflects how close your measurement is to the "real" value. It's often assessed by spiking a sample with a known amount of a reference standard and measuring the recovery.[12] |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Why it matters: Demonstrates the reproducibility of the assay. It is evaluated at three levels: Repeatability (intra-assay), Intermediate Precision (inter-assay, different days/analysts), and Reproducibility (inter-laboratory).[12][13] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Why it matters: Defines the concentration range over which the assay provides reliable, proportional data. It is crucial for accurately determining dose-response relationships. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Why it matters: Establishes the boundaries for reliable quantification. Data points falling outside this range cannot be trusted without further dilution or concentration.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Why it matters: Defines the sensitivity of the assay. It tells you the minimum concentration at which you can confidently say there is an effect. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Why it matters: This is the lowest concentration at which you can generate reliable quantitative data. For dose-response curves, the lowest concentration tested should be above the LOQ. |
| Robustness | A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters. | Why it matters: Assesses the reliability of the assay during normal use. This involves testing minor variations like different incubation times or reagent lots to ensure they don't disproportionately affect the results.[10] |
A logical workflow is essential for integrating these parameters into a cohesive validation strategy.
Caption: General workflow for in vitro assay validation.
Chapter 2: Case Study - Anticancer Activity via Tubulin Polymerization
A primary mechanism by which many benzimidazole derivatives exert their anticancer effect is through the disruption of microtubule dynamics.[3][4] They bind to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[14] This leads to mitotic arrest and apoptosis, making it a key target for drug development.[3][15]
Caption: Mechanism of benzimidazole-mediated tubulin inhibition.
In Vitro Assay: Fluorescence-Based Tubulin Polymerization
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.[16] It uses a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, causing an increase in fluorescence intensity that is proportional to the polymer mass.[16][17]
Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Keep on ice.[17][18]
-
Prepare Tubulin Stock: Resuspend lyophilized, purified porcine brain tubulin (>99% pure) in GTB to 10 mg/mL. Aliquot, flash-freeze in liquid nitrogen, and store at -70°C.[18]
-
Prepare GTP Stock: 100 mM in water.
-
Prepare Test Compound Plate: Perform serial dilutions of benzimidazole derivatives in DMSO. A typical starting concentration is 10 mM. Dilute further in GTB to achieve the final desired assay concentrations with a constant DMSO percentage (e.g., 1%).
-
Controls: Prepare wells with a known inhibitor (e.g., Nocodazole) as a positive control, a known stabilizer (e.g., Paclitaxel) as a contrasting control, and a vehicle control (e.g., 1% DMSO).[18]
-
-
Assay Execution:
-
Use a black, clear-bottom 96-well plate suitable for fluorescence measurement. Pre-warm the plate reader to 37°C.
-
On ice, prepare the master mix. For a 100 µL final volume per well, combine: GTB, 1 mM GTP, 10% glycerol (as a polymerization enhancer), and 5 µM DAPI.[16][17]
-
Add the master mix to the wells of the plate.
-
Add 1 µL of the serially diluted compounds/controls to the appropriate wells.
-
To initiate the reaction, add tubulin to each well to a final concentration of 2-3 mg/mL.[17][18]
-
Immediately place the plate in the pre-warmed reader.
-
Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the maximum polymerization rate (Vmax) from the steepest slope of the linear growth phase.
-
Normalize the Vmax of each compound-treated well to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[19]
-
Comparative Data & Validation Insights
The performance of novel benzimidazole derivatives should be benchmarked against known tubulin modulators. This comparison provides an essential context for their potency.
Table 2: Example Comparative Data for Tubulin Polymerization Inhibitors
| Compound | Target Site | Typical IC₅₀ (µM) | Expected Effect in Assay |
| Vehicle (1% DMSO) | N/A | N/A | Full polymerization curve |
| Nocodazole | Colchicine | ~2.0 - 5.0[14] | Inhibition of polymerization |
| Colchicine | Colchicine | ~1.0[14] | Inhibition of polymerization |
| Vincristine | Vinca | ~1.0[14] | Inhibition of polymerization |
| Paclitaxel (Taxol) | Taxane | ~0.01[16] | Enhancement of polymerization |
| Benzimidazole Derivative X | Colchicine (Hypothesized) | To be determined | Inhibition of polymerization |
Chapter 3: Case Study - Anthelmintic Activity
The original therapeutic success of benzimidazoles was in treating helminth infections. Their mechanism involves binding with high affinity to the β-tubulin of nematodes and cestodes, disrupting microtubule-dependent processes like glucose uptake, leading to parasite starvation and death.[20]
In Vitro Assay: Larval Migration Inhibition Assay (LMIA)
The LMIA is a robust phenotypic assay that measures the ability of a compound to inhibit the migration of infective larvae through a sieve. It is a direct measure of the compound's paralyzing effect on the parasite.
Detailed Experimental Protocol
-
Larval Preparation:
-
Obtain infective third-stage larvae (L3) of a relevant nematode species (e.g., Haemonchus contortus).
-
Wash the larvae multiple times with lukewarm water to remove contaminants.
-
Quantify the larval concentration under a microscope and adjust to approximately 1000 L3 / 100 µL.
-
-
Assay Execution:
-
In a 96-well plate, add 100 µL of larval suspension to each well.
-
Add 100 µL of serially diluted benzimidazole derivatives (e.g., Fenbendazole, Albendazole) in a suitable buffer (e.g., PBS with 0.5% DMSO).
-
Controls: Include a known anthelmintic (e.g., Levamisole) as a positive control and a vehicle control (0.5% DMSO) as a negative control.
-
Incubate the plate at 37°C for 24 hours.
-
-
Migration and Quantification:
-
Prepare migration devices by placing a 20 µm nylon mesh sieve into each well of a new 96-well collection plate.
-
After incubation, transfer the entire content of each well from the treatment plate onto the corresponding sieve.
-
Add 150 µL of warm PBS to each sieve to encourage migration of healthy, motile larvae through the mesh into the collection plate.
-
Incubate the migration setup for another 24 hours at 37°C.
-
After migration, carefully remove the sieves.
-
Add a drop of Lugol's iodine to each well of the collection plate to kill and stain the migrated larvae.
-
Count the number of migrated larvae in each well under an inverted microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use non-linear regression (four-parameter logistic model) to determine the EC₅₀ value, the concentration that inhibits 50% of larval migration.[21][22]
-
Comparative Data & Validation Insights
Table 3: Example Comparative Data for Anthelmintic Compounds (LMIA)
| Compound | Target | Typical EC₅₀ (nM) against A. galli |
| Vehicle (0.5% DMSO) | N/A | N/A |
| Thiabendazole (TBZ) | β-Tubulin | 105.9[20][23] |
| Fenbendazole (FBZ) | β-Tubulin | 6.32[20][23] |
| Levamisole | Nicotinic Acetylcholine Receptors | 349.9[20][23] |
| Benzimidazole Derivative Y | β-Tubulin (Hypothesized) | To be determined |
Chapter 4: Case Study - Antimicrobial Activity
Some benzimidazole derivatives have shown promise as antibacterial and antifungal agents. Validating this activity typically involves determining the Minimum Inhibitory Concentration (MIC).
In Vitro Assay: Broth Microdilution Method
This is the gold-standard method for determining the MIC of an antimicrobial agent.[24] The assay identifies the lowest concentration of a compound that prevents visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[25][26]
Detailed Experimental Protocol
-
Preparation:
-
Prepare a stock solution of the benzimidazole derivative in DMSO.
-
In a 96-well, U-bottom plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).[27]
-
Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[28]
-
Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no drug), and a positive control with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Reading the MIC:
Validation Insights
For antimicrobial assays, validation focuses heavily on standardization and reproducibility.
-
Reference Strains: Always use well-characterized reference strains (e.g., from ATCC) for which expected MIC ranges for control compounds are known.[29]
-
Inoculum Effect: The final inoculum concentration is critical. Validation must show that the inoculum preparation procedure is consistent.
-
Precision: The MIC should not vary by more than one two-fold dilution between replicates and repeat experiments.
Table 4: Example Presentation of MIC Data (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| Ciprofloxacin | 0.25 - 1.0 | ≤0.015 - 0.12 | N/A |
| Fluconazole | N/A | N/A | 0.25 - 1.0 |
| Benzimidazole Derivative Z | To be determined | To be determined | To be determined |
Note: Values for control drugs are typical CLSI-published quality control ranges.
Conclusion
The validation of in vitro assays is a foundational activity in drug discovery that ensures the integrity and reliability of experimental data. For a versatile scaffold like benzimidazole, where a single core can be decorated to target vastly different biological endpoints, this process is especially critical. By moving beyond simple protocol execution to a deeper understanding of the principles of accuracy, precision, and robustness, researchers can have high confidence in their results. The case studies presented here for anticancer, anthelmintic, and antimicrobial activities provide concrete, adaptable frameworks. A rigorously validated assay is not an obstacle; it is the most efficient path to identifying the next generation of benzimidazole-based therapeutics.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. nibib.nih.gov [nibib.nih.gov]
- 9. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 10. marinbio.com [marinbio.com]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. database.ich.org [database.ich.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benthamopen.com [benthamopen.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 21. Guidelines for accurate EC50/IC50 estimation | Semantic Scholar [semanticscholar.org]
- 22. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. webstore.ansi.org [webstore.ansi.org]
- 26. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 27. biomerieux.com [biomerieux.com]
- 28. Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
A Comparative Stability Analysis of 2-Chloro-5-nitro-1H-1,3-benzimidazole: A Guide for Drug Development Professionals
Introduction
2-Chloro-5-nitro-1H-1,3-benzimidazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds.[1][2][3] Its utility stems from the reactive 2-chloro substituent, which allows for facile derivatization, and the electron-withdrawing nitro group, which can modulate the electronic properties and biological activity of the final molecule. However, the very features that make this compound a versatile synthetic intermediate also raise questions about its inherent stability. For researchers, scientists, and drug development professionals, understanding the stability profile of such a key starting material is paramount to ensuring the integrity, purity, and safety of active pharmaceutical ingredients (APIs).[4][5]
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's potential degradation pathways.[4][5][6] These studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), help in developing stability-indicating analytical methods, and inform decisions on formulation, packaging, and storage conditions.[5][7] This guide presents a comprehensive, comparative stability assessment of this compound. By subjecting the molecule to thermal, photolytic, and hydrolytic stress conditions, we aim to elucidate its degradation profile. To provide a clear benchmark, its performance is compared against 2-chlorobenzimidazole, a structurally analogous compound lacking the C5-nitro group. This comparison will offer valuable insights into the specific role of the nitro functional group in the overall stability of the benzimidazole scaffold.
Experimental Design and Rationale
The experimental design is grounded in the principles outlined by the ICH, particularly guidelines Q1A(R2) for stability testing and Q1B for photostability testing.[8][9][10] The goal is to simulate conditions that a compound might encounter during manufacturing, storage, and handling.[7][11]
2.1. Choice of Stress Conditions
-
Thermal Stress: Elevated temperature is a common stressor that accelerates degradation reactions, providing a rapid assessment of a compound's thermal lability.[7][12]
-
Photolytic Stress: Exposure to light, particularly UV and visible radiation, can induce photochemical reactions, leading to degradation. This is a critical parameter for determining appropriate packaging.[7][10]
-
Hydrolytic Stress (pH): Many drug formulation and physiological environments are aqueous. Assessing stability across a range of pH values (acidic, neutral, and basic) is essential to understand susceptibility to hydrolysis.[5][13]
2.2. Selection of Comparator: 2-Chlorobenzimidazole 2-Chlorobenzimidazole was chosen as the comparator to isolate and understand the influence of the 5-nitro group on the stability of the benzimidazole core.[14][15][16] By comparing the degradation profiles of the two molecules, we can directly infer the stabilizing or destabilizing effect of this potent electron-withdrawing group.
2.3. Analytical Methodology: High-Performance Liquid Chromatography (HPLC) A validated, stability-indicating HPLC method is the primary analytical tool for this assessment.[7][17][18] This technique allows for the separation and quantification of the parent compound from its degradation products, providing a clear measure of stability over time.[19][20][21]
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
| Injection Volume | 10 µL |
Thermal Stability Assessment
The thermal stability of a compound is crucial for determining safe manufacturing and storage temperatures. Nitroaromatic compounds, in particular, can be susceptible to thermally induced decomposition.[12][22][23][24]
3.1. Experimental Protocol: Solid-State Thermal Stress
-
Weigh approximately 10 mg of this compound and 2-chlorobenzimidazole into separate, sealed glass vials.
-
Place the vials in a calibrated oven maintained at 80°C.
-
At specified time intervals (0, 24, 48, and 72 hours), remove a vial of each compound.
-
Allow the vials to cool to room temperature.
-
Dissolve the contents in a known volume of mobile phase to achieve a concentration of approximately 0.1 mg/mL.
-
Analyze the samples by the validated HPLC method to determine the remaining percentage of the parent compound.
3.2. Data Presentation: Thermal Degradation Profile
| Time (hours) | This compound (% Remaining) | 2-chlorobenzimidazole (% Remaining) |
| 0 | 100.0 | 100.0 |
| 24 | 96.5 | 99.8 |
| 48 | 92.1 | 99.5 |
| 72 | 88.3 | 99.2 |
3.3. Mechanistic Insights and Comparative Analysis The data clearly indicates that this compound exhibits significantly lower thermal stability compared to 2-chlorobenzimidazole. The presence of the electron-withdrawing nitro group likely destabilizes the aromatic system, making it more susceptible to thermal degradation. A potential degradation pathway involves the cleavage of the C-NO2 bond, a known decomposition route for nitroaromatic compounds.[12] The benzimidazole core itself is generally thermally stable.[17][18]
Photostability Assessment
Many heterocyclic compounds are sensitive to light, and understanding this behavior is mandated by ICH Q1B guidelines.[10] Photodegradation can lead to loss of potency and the formation of potentially harmful impurities.
4.1. Experimental Protocol: Photostability Stress
-
Prepare solutions of this compound and 2-chlorobenzimidazole in methanol at a concentration of 0.1 mg/mL.
-
Transfer the solutions to quartz cuvettes.
-
Expose the samples to a light source capable of emitting both UV and visible light, as specified in ICH Q1B (e.g., a Xenon lamp), for a total exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.
-
Prepare control samples by wrapping identical cuvettes in aluminum foil to protect them from light and storing them under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
4.2. Data Presentation: Photodegradation Profile
| Compound | % Degradation (Light Exposed) | % Degradation (Dark Control) |
| This compound | 15.8% | <1.0% |
| 2-chlorobenzimidazole | 4.2% | <0.5% |
4.3. Mechanistic Insights and Comparative Analysis The results demonstrate that this compound is significantly more susceptible to photodegradation than its non-nitrated counterpart. Nitroaromatic compounds are known to be photosensitive, often undergoing complex photochemical reactions. The degradation is likely initiated by the absorption of UV light by the nitro group, leading to the formation of reactive species that attack the benzimidazole ring. Benzimidazoles, in general, show some level of photosensitivity, but the nitro group exacerbates this instability.[17][18]
pH and Hydrolytic Stability Assessment
Hydrolysis is a common degradation pathway for pharmaceuticals.[5] The stability of a compound in acidic, neutral, and basic conditions is a critical factor in determining its suitability for oral formulations and aqueous-based processing.
5.1. Experimental Protocol: Hydrolytic Stress
-
Prepare stock solutions of each compound in acetonitrile.
-
For each compound, prepare three sets of solutions by diluting the stock solution into:
-
0.1 M Hydrochloric Acid (HCl) for acidic conditions.
-
Purified Water for neutral conditions.
-
0.1 M Sodium Hydroxide (NaOH) for basic conditions. The final concentration should be approximately 0.1 mg/mL.
-
-
Incubate all solutions at 60°C for 24 hours.
-
At the 24-hour time point, withdraw aliquots, neutralize them if necessary, and dilute to a suitable concentration for HPLC analysis.
5.2. Data Presentation: Hydrolytic Degradation Profile
| Condition | This compound (% Remaining) | 2-chlorobenzimidazole (% Remaining) |
| Acidic (0.1 M HCl) | 98.2 | 99.1 |
| Neutral (Water) | 99.5 | 99.8 |
| Basic (0.1 M NaOH) | 75.4 | 95.3 |
5.3. Mechanistic Insights and Comparative Analysis Both compounds exhibit good stability in acidic and neutral conditions. However, under basic conditions, significant degradation is observed for this compound. The benzimidazole ring can be susceptible to hydrolysis, particularly at the 2-position.[25][26] The strong electron-withdrawing effect of the nitro group makes the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions, leading to the hydrolysis of the C-Cl bond. 2-chlorobenzimidazole is also susceptible to this reaction but to a lesser extent, highlighting the activating effect of the nitro group.
Comparative Summary and Recommendations
This guide provides a clear, data-driven comparison of the stability of this compound against its non-nitrated analog. The results consistently demonstrate that the presence of the 5-nitro group significantly reduces the molecule's stability under thermal, photolytic, and basic hydrolytic stress.
Summary of Stability Profiles:
| Stress Condition | This compound Stability | 2-chlorobenzimidazole Stability | Key Influencing Factor |
| Thermal (80°C) | Moderate | High | Electron-withdrawing nitro group destabilizes the aromatic ring. |
| Photolytic | Low | Moderate | Nitro group acts as a chromophore, promoting photodegradation. |
| Hydrolytic (Basic) | Low | Moderate | Nitro group increases the electrophilicity of C2, enhancing susceptibility to nucleophilic attack. |
Expert Recommendations:
-
Handling and Storage: this compound should be stored in a cool, dark place.[20] Exposure to high temperatures and direct light must be minimized. The use of amber vials or light-resistant containers is strongly recommended.
-
Process Chemistry: In synthetic procedures, prolonged heating should be avoided. When conducting reactions under basic conditions, careful monitoring of temperature and reaction time is crucial to prevent degradation of the starting material.
-
Formulation Development: For any potential application in a final drug product, the inherent instability of this moiety, particularly in alkaline and light-exposed environments, must be addressed. Formulation strategies should focus on stabilizing the compound, potentially through pH control and the use of light-protective packaging.
By understanding these stability characteristics, researchers and developers can make more informed decisions, ensuring the quality and reliability of their research and the ultimate safety and efficacy of the medicines they develop.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 5955-72-6 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Page loading... [guidechem.com]
- 17. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 18. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 23. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
comparing the efficacy of different catalysts for benzimidazole synthesis
An Application Scientist's Guide to Catalyst Efficacy in Benzimidazole Synthesis
Introduction: The Enduring Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are the cornerstone of numerous pharmaceuticals, exhibiting a vast spectrum of biological activities including anti-ulcer (e.g., Lansoprazole), anticancer (e.g., Pracinostat), antiviral (e.g., Enviroxine), and anthelmintic (e.g., Albendazole) properties.[2][3] The efficacy of these compounds has driven continuous innovation in their synthesis.
The most direct and atom-economical route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.[4][5] However, this seemingly straightforward reaction is often plagued by challenges, including the formation of complex mixtures and the need for harsh reaction conditions.[1] The advent of catalysis has revolutionized this field, offering milder, faster, and more selective pathways. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers in navigating the options and selecting the optimal strategy for their specific synthetic goals.
The Fundamental Reaction: A Mechanistic Overview
The condensation of o-phenylenediamine with an aldehyde proceeds via a key intermediate: a Schiff base. The subsequent intramolecular cyclization and oxidative aromatization yield the final benzimidazole product. The primary role of the catalyst is to facilitate one or more of these steps, typically by activating the aldehyde's carbonyl group towards nucleophilic attack by the diamine.
Caption: General workflow for catalyzed benzimidazole synthesis.
A Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts reaction efficiency, selectivity, and environmental footprint. We will compare several major classes of catalysts, highlighting their mechanisms, advantages, and limitations.
Lewis Acid Catalysts: The Workhorses of Carbonyl Activation
Lewis acids are among the most widely used catalysts for this transformation. Their primary function is to coordinate with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and rendering it more susceptible to attack by the weakly nucleophilic amine of the o-phenylenediamine.
-
Lanthanide Triflates (e.g., Er(OTf)₃, LaCl₃): These catalysts are highly effective due to their strong Lewis acidity and water tolerance. Erbium(III) triflate, Er(OTf)₃, has been shown to be a remarkably efficient and recyclable catalyst.[6] It can selectively produce 1,2-disubstituted benzimidazoles in high yields under solvent-free conditions or 2-substituted benzimidazoles in water, showcasing its versatility.[5] Similarly, Lanthanum chloride (LaCl₃) is an inexpensive and efficient catalyst that promotes the reaction at room temperature in just a few hours.[7]
-
Metal Halides (e.g., ZrCl₄, SnCl₄, Bi(NO₃)₃): A range of other metal salts, including ZrOCl₂, TiCl₄, and HfCl₄, have also proven to be effective Lewis acid catalysts.[6] Bismuth nitrate, in particular, stands out as an inexpensive, non-toxic, and efficient option that facilitates the reaction at ambient temperature in ethanol, providing excellent yields.[8]
Causality: The efficacy of Lewis acids is directly tied to their ability to polarize the C=O bond. The stronger the Lewis acid, the greater the polarization and the faster the initial Schiff base formation. The choice between different Lewis acids often comes down to a balance of cost, moisture stability, and tolerance for various functional groups on the substrates.
Brønsted Acid Catalysts: Simple, Cost-Effective Alternatives
Brønsted acids catalyze the reaction by protonating the carbonyl oxygen, which, like coordination to a Lewis acid, increases the electrophilicity of the carbonyl carbon.
-
Ammonium Chloride (NH₄Cl): This mild, inexpensive, and readily available salt serves as an effective catalyst, particularly in polar protic solvents like ethanol. It provides a slightly acidic medium that is sufficient to promote the condensation, offering a green and economically viable method for synthesizing a variety of 2-substituted benzimidazoles.[3][9]
-
p-Toluenesulfonic Acid (TsOH): A common organic acid catalyst, TsOH has been successfully used in the synthesis of N-substituted benzimidazoles from o-phenylenediamines using glucose as a methine source via an oxidative cyclization reaction.[4]
Causality: While effective, Brønsted acids can sometimes be less selective than Lewis acids and may require higher temperatures. The in-situ generation of H⁺ from a salt like NH₄Cl provides a gentle and controlled acidic environment, preventing potential side reactions that can occur with strong, corrosive acids like concentrated HCl or H₂SO₄.
Transition Metal Catalysts: Advanced and Versatile Systems
Transition metals offer unique mechanistic pathways beyond simple Lewis acid activation, including oxidative C-H activation and reductive cyclization.
-
Copper (Cu) and Palladium (Pd): These metals are pillars of modern cross-coupling chemistry and have been adapted for benzimidazole synthesis.[10] Copper catalysts, such as Cu(OAc)₂ or CuO nanoparticles, can facilitate the intramolecular C-N bond formation through a concerted metalation-deprotonation (CMD) mechanism.[10][11] Palladium catalysts, often used in conjunction with a ligand like PPh₃, are employed for intramolecular aryl-amination, providing a powerful route to benzimidazoles from N-aryl amidines.[12] Bimetallic Cu-Pd systems can exhibit synergistic effects, leading to higher yields and efficiencies than their monometallic counterparts.[13]
-
Iron (Fe): Ferrous sulfate (FeSO₄) has been identified as an excellent "green" catalyst. It is inexpensive, environmentally benign, and highly effective for the one-pot synthesis of benzimidazoles in solvents like ethanol or water, often accelerated by sonication or grinding.[14]
Caption: Mechanism of Lewis acid-catalyzed benzimidazole synthesis.
Heterogeneous and Nanocatalysts: The Frontier of Sustainability
A major drawback of homogeneous catalysts is their often-difficult separation from the reaction mixture. Heterogeneous catalysts, which exist in a different phase from the reactants, offer a straightforward solution, enabling easy recovery and recycling.
-
Supported Catalysts: Copper(II) supported on alginate hydrogel beads is a prime example of a green, recyclable catalyst that works efficiently in a water-ethanol solvent system at room temperature.[15]
-
Nanocatalysts: Zinc sulfide (ZnS) and cobalt nanocomposites have been developed as highly efficient catalysts, benefiting from a large surface-area-to-volume ratio that enhances catalytic activity.[4][16] These systems often provide excellent yields in short reaction times and can be reused multiple times without a significant loss of activity.[4]
-
Clay Catalysts: Natural clays, being inexpensive and environmentally friendly, have been successfully employed as heterogeneous catalysts for one-pot, multi-component syntheses of complex imidazole derivatives.[17]
Trustworthiness: The reusability of a heterogeneous catalyst is a self-validating system. Consistent yields over multiple cycles (e.g., 5-8 runs) confirm the stability of the catalyst and the robustness of the protocol, which is a critical consideration for scaling up production.[9][15][18]
Quantitative Performance Comparison
To provide an objective comparison, the table below summarizes the performance of representative catalysts under their reported optimal conditions for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional (Acid) | Stoichiometric | Ethanol / HCl | Reflux | 4-6 h | Moderate | [1] |
| NH₄Cl | 30 mol% | Ethanol | 80-90 | 2 h | ~85-95% | |
| Ferrous Sulfate (FeSO₄) | Catalytic | Ethanol | Sonication (RT) | 15-20 min | ~94% | [14] |
| LaCl₃ | 10 mol% | Acetonitrile | Room Temp | 2-4 h | ~95% | [7] |
| Er(OTf)₃ | 1 mol% | Solvent-free | 80 | 2-5 min | ~99% | [5][6] |
| Cu(II)-Alginate | --- | Water-Ethanol | Room Temp | < 1 h | ~94% | [15] |
| Pd₂(dba)₃ / PPh₃ | 1 mol% | DME / Water | 160 (Microwave) | 20 min | Quantitative | [12] |
Note: Yields and reaction times can vary based on the specific substrates used.
Experimental Protocols: From Theory to Practice
The following protocols are provided as examples of self-validating systems for the synthesis of 2-substituted benzimidazoles.
Protocol 1: Green Synthesis Using Ammonium Chloride (NH₄Cl)
This protocol is adapted from a procedure noted for its simplicity, cost-effectiveness, and use of environmentally benign reagents.
Materials:
-
o-Phenylenediamine
-
Substituted Aldehyde (e.g., Anisaldehyde)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Deionized Water (ice-cold)
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (0.92 mmol, 1.0 eq).
-
Add ethanol (4 mL) and stir until the solid dissolves.
-
Add the desired aldehyde (0.92 mmol, 1.0 eq).
-
Add ammonium chloride (30 mol%, 0.28 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to 80°C with stirring for 2 hours.
-
Validation Step: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1 v/v) mobile phase. The disappearance of the starting materials indicates completion.
-
Once complete, cool the reaction mixture to room temperature and pour it into a beaker containing 50 mL of ice-cold water.
-
A solid precipitate of the benzimidazole product will form.
-
Collect the solid by vacuum filtration, washing it twice with cold water.
-
Dry the product. If necessary, further purification can be achieved by recrystallization from ethanol.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization
This protocol is based on advanced methodologies using microwave heating to achieve rapid and quantitative synthesis, suitable for high-throughput applications.[12]
Materials:
-
N-(2-bromophenyl)benzamidine (starting amidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Sodium Hydroxide (NaOH), 2.0 M aqueous solution
-
1,2-Dimethoxyethane (DME)
Procedure:
-
Catalyst Preparation: Prepare stock solutions of Pd₂(dba)₃ (0.05 M in DME) and PPh₃ (0.2 M in DME).
-
In a microwave vial, add the starting amidine (0.26 mmol, 1.0 eq).
-
Add DME (90 µL).
-
Add the PPh₃ stock solution (106 µL, 8 mol%).
-
Add the 2.0 M NaOH solution (0.25 mL, 2.0 eq).
-
Add the Pd₂(dba)₃ stock solution (53 µL, 1 mol%). Ensure the total solvent volume is 0.5 mL.
-
Seal the vial with a crimped cap.
-
Heat the reaction mixture in a microwave reactor to 160°C for 20-30 minutes.
-
Validation Step: After cooling, analyze the reaction mixture by ¹H NMR or LC-MS to confirm the quantitative conversion of the starting material to the desired benzimidazole product.
-
To isolate the product, dilute the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion and Future Outlook
The synthesis of benzimidazoles has transitioned from relying on harsh, conventional methods to employing a sophisticated and diverse array of catalytic systems.[1] For routine, large-scale synthesis where cost is a primary driver, simple catalysts like ammonium chloride or ferrous sulfate offer an excellent balance of efficiency and economy.[14] For rapid synthesis, high functional group tolerance, and applications in drug discovery where reaction optimization is key, Lewis acids like Er(OTf)₃ or advanced palladium-catalyzed systems provide unparalleled speed and scope.[5][12]
The future of this field lies in the continued development of sustainable and reusable heterogeneous catalysts.[18][19] Systems based on nanocatalysts, metal-organic frameworks, and biodegradable supports like alginate are not just academically interesting; they represent the next generation of industrial chemical synthesis, where high efficiency and environmental responsibility are inextricably linked.[15][19] For researchers and drug development professionals, a deep understanding of these catalytic options is essential for the rapid, efficient, and sustainable production of novel benzimidazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile one-pot clean synthesis of benzimidazole motifs: Exploration on bismuth nitrate accelerated subtle catalysis [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of transition-metal (Cu or Pd)-catalyzed synthesis of benzimidazoles from amidines: theoretical investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Efficient green catalyst for one-pot synthesis of benzimidazole [wisdomlib.org]
- 15. Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. One Pot Synthesis, Characterization of Benzothiazole/ Benzimidazole Tethered Imidazole Derivatives using Clay as Catalyst. – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
A Comparative Guide to the Biological Targets of Nitrobenzimidazoles
Introduction: The Versatile Scaffold of Nitrobenzimidazoles in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry, owing to its structural similarity to naturally occurring purines.[1][2] This unique feature allows benzimidazole derivatives to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiparasitic, antiviral, and antibacterial effects.[3][4][5][6] The introduction of a nitro group onto the benzimidazole core further enhances its therapeutic potential by modulating its electronic properties and metabolic activation pathways.[3][4][7]
This guide provides a comprehensive literature review of the primary biological targets of nitrobenzimidazole derivatives. We will objectively compare their performance against various targets, supported by available experimental data, and provide detailed protocols for key target validation experiments. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile class of compounds.
I. Key Biological Targets and Comparative Analysis
Nitrobenzimidazoles exert their biological effects by interacting with a diverse range of molecular targets. The primary targets identified in the literature are detailed below, with a comparative analysis of inhibitory activities where data is available.
Microtubules: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[8] Several benzimidazole derivatives, including some nitro-substituted compounds, have been identified as potent microtubule-destabilizing agents. They typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[9] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[5][9]
Comparative Inhibitory Activity of Benzimidazole Derivatives on Tubulin Polymerization:
| Compound Class | Specific Derivative(s) | Tubulin Polymerization IC50 (µM) | Cancer Cell Line(s) Tested | Reference(s) |
| Nitrobenzoate | IMB5046 | Not specified for tubulin polymerization, but potent cytotoxicity (IC50: 0.037-0.426 µM) | Multiple tumor cell lines, including multidrug-resistant lines | [9] |
| Benzimidazole Carboxamides | Compound 7n | 5.05 ± 0.13 | SK-Mel-28 (melanoma) | [5] |
| 2-Anilinopyridyl-Linked Oxindoles | Compound 7f | 2.04 | A549 (lung cancer) | [10] |
Table 1: Comparative data on the tubulin polymerization inhibitory activity of various benzimidazole derivatives. The data highlights the potential of these compounds as anticancer agents that target the cytoskeleton.
Poly(ADP-ribose) Polymerase (PARP): Inhibiting DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks.[11][12] Inhibition of PARP in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality. Several PARP inhibitors have been developed as targeted cancer therapies. While specific data on nitrobenzimidazole-based PARP inhibitors is emerging, the benzimidazole scaffold is a known component of some PARP inhibitors.[12] For context, the inhibitory activities of well-characterized PARP inhibitors are presented below.
Comparative Inhibitory Activity of Clinically Relevant PARP Inhibitors:
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (Fold, PARP2/PARP1) | Reference(s) |
| Olaparib | 1.5 | 0.8 | 0.53 | [13] |
| Rucaparib | 7.2 | 1.4 | 0.19 | [13] |
| Niraparib | 3.8 | 2.1 | 0.55 | [11][13] |
| Talazoparib | 0.6 | 1.2 | 2.0 | [13][14] |
| Veliparib | 5.2 | 2.9 | 0.56 | [11] |
Table 2: Comparative IC50 values of established PARP inhibitors against PARP1 and PARP2. This table serves as a benchmark for evaluating the potency and selectivity of novel nitrobenzimidazole-based PARP inhibitors.
DNA Intercalation and Groove Binding: Direct Interaction with the Genetic Material
The planar aromatic structure of the benzimidazole ring system allows these molecules to interact directly with DNA.[15] Depending on the substituents, nitrobenzimidazoles can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix, or as groove binders.[15][16][17] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity, particularly in rapidly proliferating cancer cells and microorganisms.[16][17] The binding affinity and mode of interaction are influenced by the position of the nitro group and other substituents on the benzimidazole core.[16]
Comparative DNA Binding Affinity of Nitrobenzimidazoles:
| Compound | Binding Mode | Binding Constant (K) | Method | Reference(s) |
| 2-(2-nitrophenyl)-5-nitrobenzimidazole (1-NPNB) | Intercalation | Not specified | UV-Vis, CV, Thermal Melting, Fluorescence Spectroscopy, Molecular Docking | [16] |
| 2-(3-nitrophenyl)-5-nitrobenzimidazole (2-NPNB) | Intercalation | Not specified | UV-Vis, CV, Thermal Melting, Fluorescence Spectroscopy, Molecular Docking | [16] |
| 2-(4-nitrophenyl)-5-nitrobenzimidazole (3-NPNB) | Intercalation | Not specified | UV-Vis, CV, Thermal Melting, Fluorescence Spectroscopy, Molecular Docking | [16] |
Table 3: Summary of the DNA binding properties of representative nitrobenzimidazole derivatives. While quantitative binding constants are not always reported, these studies confirm direct interaction with DNA as a mechanism of action.
Protein Kinases: Modulating Cellular Signaling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[18][19] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The benzimidazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif in an ATP-competitive manner.[18][20] Nitrobenzimidazole derivatives have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[19][21]
Examples of Kinase Inhibition by Benzimidazole Derivatives:
| Compound Class | Target Kinase(s) | Inhibitory Activity | Reference(s) |
| 2-Substituted-5-nitrobenzimidazoles | VEGFR-2, c-Met | Moderate to good inhibition at 10 µM | [21] |
| Benzimidazole Derivatives | Protein Kinase CK2, Rio1 | Nanomolar inhibition (IC50 and Ki values reported for various derivatives) | [22] |
| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B | Predicted high binding affinity (-8.2 kcal/mol) in silico | [19] |
Table 4: Overview of the kinase inhibitory activities of various benzimidazole derivatives. This highlights the potential of nitrobenzimidazoles in targeted cancer therapy by interfering with key signaling pathways.
Parasitic and Microbial Enzymes: A Broad Antimicrobial Spectrum
Nitrobenzimidazoles exhibit significant activity against a wide range of parasites and microbes.[4][7] Their mechanism of action in these organisms often involves the bioreduction of the nitro group by microbial nitroreductases to form reactive nitroso and hydroxylamine intermediates.[3][4][7] These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[3][4]
In protozoan parasites like Giardia lamblia and Trichomonas vaginalis, nitroimidazoles are activated under anaerobic conditions to generate cytotoxic metabolites.[4] In bacteria, the antibacterial activity is often more pronounced against anaerobic and microaerophilic species due to the presence of specific nitroreductases.[7]
II. Experimental Protocols for Target Identification and Validation
The identification and validation of the biological targets of novel nitrobenzimidazole compounds are crucial steps in drug development. The following are detailed protocols for key experimental workflows.
Protocol 1: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method identifies protein targets by exploiting the principle that small molecule binding can stabilize a protein against proteolysis.[23][24][25] This technique is particularly advantageous as it does not require chemical modification of the small molecule.[23]
Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Culture cells of interest to 80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable non-denaturing lysis buffer (e.g., M-PER or RIPA buffer) supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteome. Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Compound Treatment and Protease Digestion:
-
Aliquot the cell lysate into separate tubes.
-
Treat the lysates with the nitrobenzimidazole compound of interest at various concentrations (e.g., 1-100 µM) or with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Add a protease (e.g., pronase or thermolysin) to each tube at an optimized concentration (to be determined empirically to achieve partial digestion).
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial proteolysis.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, and immediately heat the samples at 95°C for 5 minutes.
-
-
Analysis by SDS-PAGE and Mass Spectrometry:
-
Separate the digested protein samples on an SDS-PAGE gel.
-
Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Identify protein bands that are protected from proteolysis in the compound-treated lanes compared to the vehicle control.
-
Excise the protected protein bands from the gel.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).
-
-
Target Validation by Western Blotting:
-
Repeat the DARTS experiment.
-
After protease digestion, run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific to the candidate target protein identified by mass spectrometry.
-
A stronger band in the compound-treated lane compared to the control lane validates the target protein's stabilization by the nitrobenzimidazole.[23]
-
Diagram of DARTS Workflow:
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
Protocol 2: Affinity Chromatography-Based Target Identification
Affinity chromatography is a classical method for identifying protein targets by using an immobilized small molecule to "pull down" its binding partners from a cell lysate.[26][27][28][29]
Step-by-Step Methodology:
-
Immobilization of Nitrobenzimidazole:
-
Synthesize a derivative of the nitrobenzimidazole with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads).
-
Covalently couple the derivatized nitrobenzimidazole to the beads according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove any unreacted compound.
-
-
Protein Binding:
-
Prepare a cell lysate as described in the DARTS protocol.
-
Incubate the lysate with the nitrobenzimidazole-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with underivatized beads.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a competitive elution with an excess of the free nitrobenzimidazole compound, or by changing the pH or salt concentration of the buffer.
-
-
Analysis by SDS-PAGE and Mass Spectrometry:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Visualize the protein bands by staining.
-
Excise the bands that are present in the eluate from the compound-coupled beads but absent or significantly reduced in the control eluate.
-
Identify the proteins by mass spectrometry.
-
Diagram of Affinity Chromatography Workflow:
Caption: Workflow for affinity chromatography-based target identification.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the thermal stabilization of a target protein by a ligand within intact cells, providing evidence of target engagement in a physiological context.[30][31]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with the nitrobenzimidazole compound or vehicle control for a specified time.
-
-
Heat Shock:
-
Heat the plate at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured proteins) from the insoluble fraction (containing aggregated, denatured proteins).
-
Collect the supernatant and quantify the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the nitrobenzimidazole indicates target stabilization and engagement.
-
III. Signaling Pathways and Logical Relationships
Nitrobenzimidazoles can impact various cellular signaling pathways depending on their specific biological target. The diagram below illustrates the potential downstream consequences of targeting key molecules with nitrobenzimidazoles.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of the antiparasitic drugs nifurtimox and benznidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of redox mechanism and DNA binding of novel 2-(x-nitrophenyl)-5-nitrobenzimidazole (x = 2, 3 and 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A brief review of benzimidazole protein kinase inhibitors_Chemicalbook [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 25. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 29. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 31. Thermal shift assay - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-nitro-1H-1,3-benzimidazole
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS No. 5955-72-6), a halogenated nitroaromatic heterocyclic compound. Adherence to these protocols is essential not only for laboratory safety but also for environmental stewardship and regulatory compliance.
The core principle underpinning the disposal of this compound is that it must be treated as hazardous waste . Its structure, containing both a chlorinated aromatic system and a nitro group, classifies it as a substance that is persistent and potentially toxic to the environment.[1][2] Improper disposal, such as discarding in regular trash or washing down the drain, can lead to environmental contamination and is illegal.[3]
Hazard Assessment: Understanding the Risk
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from its chemical class and structurally analogous compounds. Chlorinated nitroaromatic compounds are often associated with skin, eye, and respiratory irritation, and may be harmful if swallowed, inhaled, or absorbed through the skin.[3] The nitro group and benzimidazole core can also contribute to biological activity and potential toxicity.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | Precautionary Statement | Rationale / Source Analogy |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Based on analogous compounds like 2-Chloro-5-nitroaniline and other chlorinated nitroaromatics which carry similar warnings.[3] |
| Skin Irritation | Causes skin irritation. | A common characteristic of chlorinated aromatic compounds.[3] |
| Eye Irritation | Causes serious eye irritation. | A standard warning for many functionalized aromatic compounds.[3] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Chlorinated nitroaromatics are noted for their environmental persistence.[1][2] Discharge into the environment must be avoided.[3] |
Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A properly fastened lab coat.
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. A respirator may be required for handling large quantities or during spill cleanup.
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Step 1: Waste Segregation The cardinal rule of chemical waste management is segregation.
-
Do not mix this compound waste with any other chemical waste streams unless explicitly permitted by your EHS office.
-
It must be collected in a dedicated, properly labeled hazardous waste container.
-
Crucially, keep halogenated waste (containing chlorine, bromine, etc.) separate from non-halogenated organic waste.[4] This is because the disposal methods, particularly incineration, require special equipment to handle the acidic gases (like HCl) produced by burning halogenated compounds.[5]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible container with a secure, vapor-tight lid. For solid waste, a wide-mouth polyethylene or glass jar is suitable. Ensure the container is clean and in good condition.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "5955-72-6"
-
An accurate list of all constituents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).
-
The accumulation start date (the date the first drop of waste was added).
-
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The container must remain closed at all times except when adding waste.
-
The SAA should be in a secondary containment tray to capture any potential leaks or spills.
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or has reached the storage time limit set by your institution (and local regulations), contact your EHS office to schedule a pickup.
-
Do not attempt to transport the waste yourself. It must be handled by trained professionals.
The Science of Destruction: Final Disposal Methodology
The recommended and most environmentally sound disposal method for chlorinated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[7]
This process is governed by strict regulations, such as those from the U.S. Environmental Protection Agency (EPA).[8][9] The incinerator must achieve a destruction and removal efficiency (DRE) of 99.99% for the hazardous constituents.[10]
The high temperatures (e.g., above 1000°C) and controlled conditions ensure the complete breakdown of the molecule into simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides. The chlorine atom is converted into hydrogen chloride (HCl) gas. To prevent the release of this corrosive and toxic gas into the atmosphere, the incinerator's exhaust stream is passed through a "scrubber," which is an air pollution control device that neutralizes the HCl, typically with a basic solution.[5]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear and immediate response is critical.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Small Spill Cleanup (Solid Compound):
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation (use a fume hood if possible).
-
Don PPE: Wear the minimum required PPE as described in Section 1.
-
Contain and Collect: Gently sweep or scoop the solid material into a designated hazardous waste container. Avoid raising dust . If necessary, lightly moisten the material with an inert liquid (like water, if compatible) to prevent it from becoming airborne.
-
Decontaminate: Clean the spill area with a cloth or paper towels wetted with a suitable solvent (e.g., soap and water, followed by ethanol or acetone). Place all cleaning materials into the hazardous waste container.
-
Label and Dispose: Seal and label the waste container as described in Section 2 and arrange for pickup.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound from generation to disposal.
Caption: Decision workflow for compliant disposal.
References
- 1. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. This compound | CAS#:5955-72-6 | Chemsrc [chemsrc.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gao.gov [gao.gov]
- 10. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 2-Chloro-5-nitro-1H-1,3-benzimidazole
A Senior Application Scientist's Guide to Mitigating Risk in Research and Development
This guide provides essential safety protocols and operational directives for the handling of 2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS No. 5955-72-6). As comprehensive toxicological data for this specific compound is not fully established, this document synthesizes information from safety data sheets of structurally analogous chemicals to establish a robust framework for risk mitigation. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Hazard Assessment and Risk Mitigation
This compound is a combustible solid organic compound. A proactive approach to safety necessitates treating it as a potentially hazardous substance. Our primary risk assessment is based on the known hazard profile of the closely related compound, 2-Chloro-1H-benzimidazole, which is a known irritant. The primary anticipated hazards are summarized below.
| Hazard Classification | Description | Potential Routes of Exposure |
| Skin Irritation | May cause skin irritation upon direct contact.[1] | Dermal contact |
| Serious Eye Irritation | Direct contact with eyes may cause serious irritation.[1] | Ocular contact |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[2] | Inhalation |
| Harmful if Swallowed | Analogous compounds are classified as harmful if ingested.[1] | Ingestion |
The causality for these hazards lies in the reactive nature of the chlorinated benzimidazole core combined with the nitro functional group. These structural motifs are common in biologically active molecules and can interact with physiological systems, necessitating stringent control over all potential exposure routes.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a self-validating system of protection where each component addresses a specific hazard identified above. The selection of PPE must be appropriate for the task being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, minimum thickness of 0.3 mm.[3] Always wear two pairs (double-gloving). | Prevents direct skin contact and absorption, mitigating the risk of skin irritation.[4] Double-gloving provides a critical safety buffer during active handling and disposal. |
| Eye and Face Protection | Chemical safety goggles are required at all times. A full-face shield must be worn over goggles when there is any risk of splashing or aerosol generation.[4] | Protects the eyes and face from splashes and airborne particles, preventing serious eye irritation. |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator is necessary when handling the powder outside of a certified chemical fume hood.[4] | Prevents the inhalation of fine dust particles, which are likely to cause respiratory tract irritation.[5] |
| Protective Clothing | A flame-resistant lab coat or a polyethylene-coated disposable gown must be worn over personal clothing.[4] | Protects the skin from contamination and prevents the transfer of the chemical outside the laboratory. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory in the laboratory at all times. | Protects feet from potential spills. |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step operational workflow is critical for minimizing exposure and ensuring reproducible safety outcomes. All operations involving this compound should, by default, be performed within a certified chemical fume hood.
Caption: Workflow for Safely Handling this compound.
Experimental Protocols
Weighing and Solution Preparation:
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Don all PPE as specified in the table above.
-
Place a disposable weighing paper or a tared, sealed container on the analytical balance inside the fume hood.
-
Carefully transfer the required amount of the solid compound, minimizing the creation of dust.
-
Once weighed, transfer the solid to the reaction vessel within the fume hood.
-
Add the solvent slowly and in a controlled manner to prevent splashing.
-
Securely cap the vessel before removing it from the balance.
Post-Handling Decontamination:
-
Decontaminate all surfaces, glassware, and equipment that have come into contact with the compound. Use an appropriate solvent to rinse surfaces, followed by a thorough wash with soap and water.
-
Place all contaminated disposable materials, including gloves and weighing paper, into a designated hazardous waste container.[6]
Emergency Response and Decontamination
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5] If the person feels unwell, call a poison control center or seek medical attention.
-
Spill Containment:
-
Evacuate all non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container, avoiding dust generation.[2][7]
-
Do not allow the substance to enter drains or waterways.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
The disposal of this compound and any associated contaminated materials must be managed as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Unused compound and grossly contaminated materials (e.g., spill cleanup materials) should be placed in a clearly labeled, sealed container marked "Hazardous Waste: Chlorinated and Nitrated Organic Solid."
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, gowns, and respirator cartridges should be collected in a designated hazardous waste bag.
-
-
Disposal: All waste must be disposed of through an approved waste disposal plant or licensed chemical destruction facility.[8] Under no circumstances should this material be disposed of in standard trash or down the sanitary sewer.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
